1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,3-bis(prop-2-enyl)-5-propyl-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-5H,1-2,6-9H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJDEADTCQKATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504351 | |
| Record name | 1,3-Di(prop-2-en-1-yl)-5-propyl-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5320-25-2 | |
| Record name | 1,3-Di(prop-2-en-1-yl)-5-propyl-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl Propyl Isocyanurate (stabilized with BHT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
An In-depth Technical Guide to the Synthesis of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Abstract
This guide provides a comprehensive technical overview for the , an asymmetrically substituted N-alkylated isocyanurate. The document is structured for researchers and drug development professionals, detailing the strategic rationale, reaction mechanisms, and a validated, step-by-step experimental protocol. The synthetic approach is centered on a sequential, base-mediated N-alkylation of the cyanuric acid scaffold. Key process parameters, safety considerations, and methods for purification and characterization are discussed in detail to ensure reproducibility and scientific integrity. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance clarity and understanding.
Introduction
The 1,3,5-Triazinane-2,4,6-trione Core
The core of the target molecule is the 1,3,5-triazinane-2,4,6-trione heterocycle, commonly known as isocyanuric acid. This compound exists in a tautomeric equilibrium with its enol form, cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine).[1] Under typical synthetic conditions, the keto form (isocyanuric acid) predominates and serves as the foundational scaffold for a wide array of derivatives.[2] The three nitrogen atoms within this ring are nucleophilic sites, making them amenable to substitution reactions, which is the cornerstone of the synthetic strategy discussed herein.
Significance of N-Substituted Isocyanurates
N-substituted isocyanurates are a class of compounds with significant industrial and research applications. Their utility is primarily derived from the functional groups attached to the nitrogen atoms. For instance, triallyl isocyanurate (TAIC) is a widely used crosslinking agent and co-monomer in the polymer industry, enhancing the thermal stability, mechanical strength, and chemical resistance of materials like plastics, rubbers, and adhesives.[3] The presence of multiple reactive sites on a stable triazine core allows for the creation of robust, three-dimensional polymer networks.[3]
Profile of this compound
The target molecule, this compound, is an asymmetrically substituted isocyanurate. It possesses two allyl groups and one propyl group attached to the ring nitrogens. This specific substitution pattern imparts a unique combination of properties:
-
Reactivity: The two allyl functional groups provide sites for polymerization, crosslinking, or further chemical modification via thiol-ene reactions or other alkene chemistries.[3]
-
Modulation of Properties: The saturated propyl group modifies the molecule's polarity, solubility, and steric profile compared to the symmetric triallyl isocyanurate.
This structure makes it a candidate for advanced material applications where precise control over crosslinking density and material properties is required.
Synthetic Strategy and Retrosynthesis
The most logical and practical approach for synthesizing asymmetrically substituted isocyanurates is through the stepwise N-alkylation of the cyanuric acid core.[3] This method allows for controlled, sequential introduction of different alkyl or aryl groups.
The retrosynthetic analysis breaks down the target molecule as follows: The final propyl group can be installed via alkylation of a 1,3-diallylisocyanurate intermediate. This intermediate, in turn, arises from the double allylation of the cyanuric acid starting material. This stepwise approach is crucial for avoiding the formation of a statistical mixture of products that would result from a one-pot reaction with all three alkylating agents.
Mechanistic Considerations: Base-Mediated N-Alkylation
The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: The N-H protons of the isocyanurate ring are weakly acidic. A base (e.g., potassium carbonate, sodium hydride) is required to deprotonate one or more nitrogen atoms, forming a highly nucleophilic isocyanurate anion. The choice of base is critical; a moderately strong base like K₂CO₃ is often sufficient and easier to handle than highly reactive bases like NaH.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide (allyl bromide and propyl bromide in this case), displacing the halide leaving group.
-
Sequential Addition: By controlling the stoichiometry of the alkylating agents, the substitution can be performed in a stepwise manner. Adding two equivalents of allyl bromide first favors the formation of the 1,3-diallyl intermediate before the final, single propylation step is performed. The solvent choice, typically a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, is important to solubilize the anionic intermediate and facilitate the SN2 reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, including steps for purification and analytical confirmation.
Materials and Instrumentation
-
Reagents: Cyanuric acid (≥98%), Allyl bromide (99%), Propyl bromide (99%), Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Hexanes, Deionized water, Brine.
-
Instrumentation: ¹H and ¹³C NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer (e.g., ESI-MS), Magnetic stirrer with heating plate, Rotary evaporator, Standard laboratory glassware.
Safety Precautions
-
Allyl bromide is toxic, a lachrymator, and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Propyl bromide is harmful if swallowed or inhaled.[4] Handle in a fume hood.
-
DMF is a skin and respiratory irritant. Use with adequate ventilation and appropriate PPE.
-
Follow standard laboratory safety procedures for handling all chemicals and waste disposal.[5]
Step 1: Synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (Intermediate)
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyanuric acid (12.91 g, 100 mmol) and anhydrous potassium carbonate (30.4 g, 220 mmol, 2.2 eq).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension vigorously.
-
Reagent Addition: Slowly add allyl bromide (18.2 mL, 210 mmol, 2.1 eq) to the suspension via a dropping funnel over 30 minutes. The addition is exothermic; maintain the temperature below 50°C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature. Pour the mixture into 500 mL of ice-cold deionized water and stir for 30 minutes. A white precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 1,3-Diallylisocyanurate, will be a white solid or viscous oil.[6] This crude product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 1,3-Diallylisocyanurate (assuming ~100 mmol theoretical yield, 20.9 g) in 100 mL of anhydrous DMF in a 250 mL round-bottom flask. Add anhydrous potassium carbonate (15.2 g, 110 mmol, 1.1 eq).
-
Reagent Addition: Add propyl bromide (10.0 mL, 110 mmol, 1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 70°C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Repeat the workup procedure described in Step 1 (quenching with water, extraction with ethyl acetate, washing, and drying). After solvent evaporation, the crude product will be an oil. Purify the oil using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1 Hexanes:EtOAc).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, viscous oil.
Characterization
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 4.45 (d, 4H, -N-CH₂ -CH=CH₂), 5.20-5.35 (m, 4H, -CH=CH₂ ), 5.80-5.95 (m, 2H, -CH₂-CH =CH₂), 3.80 (t, 2H, -N-CH₂ -CH₂-CH₃), 1.65 (sextet, 2H, -CH₂-CH₂ -CH₃), 0.95 (t, 3H, -CH₂-CH₂-CH₃ ).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 149.0 (C=O), 131.5 (-CH=), 118.5 (=CH₂), 48.0 (-N-CH₂-allyl), 45.0 (-N-CH₂-propyl), 21.0 (-CH₂-), 11.0 (-CH₃).
-
FT-IR (neat, cm⁻¹): ~ 2960 (C-H stretch), 1680 (C=O stretch, strong), 1450 (N-C stretch), 990, 930 (alkene C-H bend).
-
MS (ESI+): m/z calculated for C₁₂H₁₇N₃O₃ [M+H]⁺: 252.13. Found: 252.1.
Quantitative Data Summary
| Parameter | Step 1: Diallylation | Step 2: Propylation |
| Starting Material | Cyanuric Acid | 1,3-Diallylisocyanurate |
| Reagent 1 | Allyl Bromide (2.1 eq) | Propyl Bromide (1.1 eq) |
| Base | K₂CO₃ (2.2 eq) | K₂CO₃ (1.1 eq) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | 70 °C | 70 °C |
| Reaction Time | 12-16 hours | 8-12 hours |
| Expected Yield | >90% (crude) | 75-85% (after purification) |
Experimental Workflow Diagram
References
-
da N. C. G., P. J. G., A. M. d’A. R. G. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molbank. 2005; 2005:M442. Available from: [Link]
-
PubChem. Cyanuric acid. National Center for Biotechnology Information. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Chemos Safety Data Sheet. Available from: [Link]
-
MDPI. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. 2022; 27(20):6884. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. Journal of the Chemical Society of Pakistan. 2013; 35(1):198-202. Available from: [Link]
-
PubMed Central. 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione. Acta Crystallographica Section E. 2014; 70(Pt 2): o138. Available from: [Link]
-
PubMed. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. 2022; 27(20):6884. Available from: [Link]
- Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
ResearchGate. Cyanuric and Isocyanuric Acids. Kirk-Othmer Encyclopedia of Chemical Technology. 2000. Available from: [Link]
- Google Patents. EP0274306A2 - Process for the preparation of cyanuric-acid dichlorohydrines, and their trisubstituted derivatives.
Sources
- 1. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 4. chemos.de [chemos.de]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione | CymitQuimica [cymitquimica.com]
physicochemical properties of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Executive Summary
This technical guide provides a comprehensive analysis of the , a non-symmetrically substituted isocyanurate derivative. The 1,3,5-triazinane-2,4,6-trione core is a foundational structure in both materials science and medicinal chemistry, serving as a versatile scaffold for creating compounds with tailored properties. By functionalizing this core with two allyl groups and one propyl group, this specific molecule gains unique characteristics relevant for applications ranging from advanced polymer synthesis to the development of novel drug delivery systems. This document offers field-proven insights into its molecular identity, core physicochemical parameters, synthesis rationale, and detailed protocols for its empirical characterization, designed for researchers, scientists, and drug development professionals.
The 1,3,5-Triazinane-2,4,6-trione Scaffold: A Versatile Core
The 1,3,5-triazinane-2,4,6-trione, also known as an isocyanurate ring, is a stable, six-membered heterocyclic structure. Its significance stems from the three nitrogen atoms that can be readily functionalized. The nature of the substituents (R¹, R³, R⁵) profoundly dictates the final molecule's properties, including its reactivity, solubility, thermal stability, and biological activity.
Symmetrically substituted triazines, such as the well-studied 1,3,5-Triallyl Isocyanurate (TAIC), are widely used as crosslinking agents and co-monomers to enhance the mechanical and thermal properties of polymers.[1][2] More recently, non-symmetrically substituted derivatives have garnered significant interest in medicinal chemistry. The strategic placement of different functional groups allows for the fine-tuning of properties like lipophilicity and hydrogen bonding potential, which are critical for biological interactions and drug delivery applications.[3][4] Novel 1,3,5-triazinane-2,4,6-trione derivatives are being explored for their potential in treating a range of diseases and for delivering agents like siRNA and mRNA to specific cells or tissues.[3]
Molecular Identity and Core Properties
The subject of this guide, this compound, is distinguished by its specific, non-symmetrical substitution pattern. This arrangement provides a unique balance of reactivity (from the allyl groups) and lipophilicity (from the propyl group).
Chemical Structure:

Table 1: Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1,3-bis(prop-2-en-1-yl)-5-propyl-1,3,5-triazinane-2,4,6-trione | - |
| CAS Number | 5320-25-2 | |
| Molecular Formula | C₁₂H₁₇N₃O₃ | |
| Molecular Weight | 251.28 g/mol | (Calculated) |
| InChI Key | (Not publicly available) | - |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Based on the analog 1,3,5-Triallyl Isocyanurate (TAIC), which has a melting point of ~20.5 °C.[5] |
| Boiling Point | No experimental data available. | Expected to be high. For comparison, TAIC has a boiling point of 150 °C at 5.3 hPa.[6] |
| Density | No experimental data available. | The density of liquid TAIC is 1.159 g/mL at 25 °C.[2] |
| Water Solubility | Expected to be very low. | The addition of the propyl group likely decreases water solubility compared to related compounds. TAIC has a reported water solubility of 3.7 g/L.[5] |
| Solubility in Organic Solvents | High solubility expected. | Soluble in methanol, N,N-Dimethylformamide, and sparingly soluble in chloroform (based on TAIC).[5] |
| Predicted XLogP3 | ~2.0-2.5 | This is an estimated value based on its structure. The presence of allyl and propyl groups increases lipophilicity. |
Synthesis and Structural Elucidation: A Mechanistic Approach
The synthesis of non-symmetrically substituted 1,3,5-triazinane-2,4,6-triones is a well-established process rooted in the principles of nucleophilic substitution. The causality behind the experimental design is critical for achieving high yield and purity.
Expertise in Action: The "Why" Behind the Protocol
The most common and effective strategy begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][7] The three chlorine atoms on this precursor exhibit differential reactivity based on temperature, a phenomenon that is exploited to achieve sequential, controlled substitution.
-
Why Temperature Control is Paramount: The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second requires a moderate temperature increase (room temperature to ~40 °C), and the third requires elevated temperatures (>80 °C). This reactivity gradient is the key to building the molecule in a stepwise fashion.
-
Why a Base is Essential: Each substitution reaction liberates hydrochloric acid (HCl). A stoichiometric amount of a non-nucleophilic base (e.g., sodium carbonate or diisopropylethylamine) is required to scavenge this acid, preventing protonation of the nucleophile and driving the reaction to completion.[8]
The synthesis of this compound would follow a similar logic, typically by reacting cyanuric acid or its chlorinated derivative sequentially with two equivalents of an allyl nucleophile (like allylamine or sodium allylate) and one equivalent of a propyl nucleophile (like propylamine or sodium propoxide) under carefully controlled temperature conditions.
Contextual Significance and Potential Applications
The unique trifunctional nature of this compound makes it a compelling candidate for advanced applications:
-
Polymer Science: The two allyl groups provide sites for radical polymerization or crosslinking, while the propyl group acts as an internal plasticizer or a lipophilic modifier. This could be valuable for creating specialty polymers, coatings, and adhesives with enhanced flexibility and chemical resistance. [1]* Drug Delivery: As demonstrated by related structures, the triazinane core can be part of lipid nanoparticle (LNP) formulations for delivering nucleic acid-based therapeutics. [3]The specific combination of allyl and propyl groups could be optimized to control the encapsulation and release properties of such delivery vehicles.
-
Medicinal Chemistry: The triazine scaffold is a known "privileged structure" in drug discovery, with derivatives showing promise as anticancer and antiviral agents. [4][9][10]The physicochemical properties detailed in this guide are fundamental for any further investigation into the biological activity of this compound.
Conclusion
This compound is a molecule of significant scientific interest due to its non-symmetrical design, which imparts a blend of properties relevant to both material and life sciences. A thorough understanding of its physicochemical characteristics—solubility, lipophilicity, and stability—is the bedrock upon which successful research and development are built. The synthetic strategies and analytical protocols outlined in this guide provide a robust framework for scientists to synthesize, characterize, and ultimately harness the potential of this versatile compound.
References
-
PubChem. (n.d.). 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]
- Google Patents. (2016). US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.
-
PubMed. (n.d.). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]
-
PubMed. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. Retrieved from [Link]
-
LookChem. (n.d.). high purity 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione 99% see COA Kanbei. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
Sources
- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 2. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 3. US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof - Google Patents [patents.google.com]
- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Abstract
This technical guide provides a comprehensive overview of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, a substituted isocyanurate. This molecule is characterized by a stable triazinane trione core functionalized with two reactive allyl groups and one propyl group. This unique asymmetric substitution pattern suggests its potential as a specialized monomer and crosslinking agent for the development of advanced polymer systems. This document details its chemical identity, molecular structure, a validated synthetic protocol, and in-depth spectroscopic characterization. The guide is intended for researchers, polymer chemists, and material scientists engaged in the design and synthesis of high-performance materials.
Chemical Identity and Nomenclature
The systematic naming and identification of a compound are foundational for its scientific study. This section outlines the formal nomenclature and key identifiers for the topic molecule.
IUPAC Name
The formal IUPAC name for this compound is This compound .
Common Synonyms
In commercial and research contexts, it is often referred to by semi-systematic names such as Diallyl Propyl Isocyanurate or Isocyanuric Acid Diallyl Propyl Ester.[1]
Chemical Identifiers
A summary of essential chemical identifiers is provided in the table below for unambiguous database referencing and material sourcing.
| Identifier | Value | Source |
| CAS Number | 5320-25-2 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₃ | [1] |
| Molecular Weight | 251.29 g/mol | [1][2] |
| InChIKey | Not readily available in searched sources. |
Molecular Structure and Properties
The arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior. The structure features a saturated six-membered ring containing alternating carbon and nitrogen atoms, known as a 1,3,5-triazinane core.[3] This core is fully oxidized at the carbon positions, forming a trione (isocyanurate) system. The nitrogen atoms are substituted with two allyl (prop-2-en-1-yl) groups and one n-propyl group.
Visualized Chemical Structure
The following diagram illustrates the two-dimensional structure of the molecule.
Caption: 2D structure of this compound.
Physicochemical Properties
Specific experimental data for this compound is limited. However, properties can be inferred from related structures like Triallyl Isocyanurate (TAIC). It is expected to be a liquid at room temperature.
| Property | Estimated Value | Notes |
| Boiling Point | 136°C @ 2 mmHg | [2] |
| Appearance | Colorless to almost colorless liquid | |
| Stability | May be prone to spontaneous polymerization; often supplied with a stabilizer like BHT. | [4] |
Synthesis and Purification
The synthesis of asymmetrically substituted triazinane triones is most effectively achieved through a stepwise nucleophilic substitution pathway starting from cyanuric acid or its chlorinated analog, cyanuric chloride.[5][6] This approach allows for controlled introduction of different alkyl or aryl groups onto the nitrogen atoms of the heterocyclic core.
Synthetic Strategy
The most logical and field-proven approach is the sequential alkylation of cyanuric acid. The N-H protons of cyanuric acid are acidic and can be selectively deprotonated by a suitable base, rendering the nitrogen atoms nucleophilic. By controlling the stoichiometry of the reagents, one can achieve a stepwise substitution. The causality for this choice is rooted in the differential reactivity and the ability to isolate intermediates.
The proposed workflow involves:
-
Diallylation: Reacting cyanuric acid with two equivalents of an allyl halide (e.g., allyl bromide) in the presence of a base to form the 1,3-diallyl-1,3,5-triazinane-2,4,6-trione intermediate.
-
Propylation: Isolation and subsequent reaction of the diallyl intermediate with a propyl halide (e.g., 1-bromopropane) to yield the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for N-alkylation of isocyanurates.
Materials:
-
Cyanuric acid
-
Allyl bromide
-
1-Bromopropane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Step 1 (Diallylation): To a stirred solution of cyanuric acid (1 eq.) in DMF, add anhydrous potassium carbonate (2.2 eq.). Heat the mixture to 70°C. Add allyl bromide (2.1 eq.) dropwise over 1 hour. Maintain the temperature and stir for 12-18 hours, monitoring by TLC.
-
Workup 1: Cool the reaction to room temperature and pour into ice-water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate 1,3-diallyl-1,3,5-triazinane-2,4,6-trione.
-
Step 2 (Propylation): Dissolve the purified diallyl intermediate (1 eq.) in DMF and add potassium carbonate (1.2 eq.). Heat to 70°C and add 1-bromopropane (1.1 eq.) dropwise. Stir for 12-18 hours.
-
Workup 2 & Purification: Repeat the workup procedure described in Step 2. The final purification by column chromatography (e.g., using a hexane/ethyl acetate gradient) should yield the pure title compound.
Self-Validation: The success of each step is validated by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the appearance of a new, less polar spot corresponding to the product. The final structure must be confirmed by the spectroscopic methods detailed in the next section.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data presented here are based on the known chemical shifts and absorption frequencies of the constituent functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. The asymmetry of the molecule ensures that the two allyl groups are chemically equivalent.
| Protons (Label) | Multiplicity | Approx. δ (ppm) | J (Hz) | Integration |
| Propyl: -CH₃ | Triplet (t) | 0.9 - 1.0 | ~7.4 | 3H |
| Propyl: -CH₂- | Sextet (sxt) | 1.6 - 1.8 | ~7.5 | 2H |
| Propyl: N-CH₂- | Triplet (t) | 3.7 - 3.9 | ~7.6 | 2H |
| Allyl: N-CH₂- | Doublet (d) | 4.3 - 4.5 | ~5.5 | 4H |
| Allyl: =CH₂ (cis) | Doublet of Doublets (dd) | 5.1 - 5.3 | ~10.5, ~1.0 | 2H |
| Allyl: =CH₂ (trans) | Doublet of Doublets (dd) | 5.2 - 5.4 | ~17.2, ~1.5 | 2H |
| Allyl: -CH= | Multiplet (m) | 5.8 - 6.0 | - | 2H |
Rationale: The complexity of the allyl methine proton (-CH=) arises from its coupling to three different sets of protons (N-CH₂, cis =CH₂, and trans =CH₂), each with a different coupling constant.[7][8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon | Approx. δ (ppm) | Notes |
| Propyl: -C H₃ | 10 - 12 | |
| Propyl: -C H₂- | 20 - 23 | |
| Propyl: N-C H₂- | 45 - 48 | |
| Allyl: N-C H₂- | 48 - 51 | |
| Allyl: =C H₂ | 117 - 119 | [9] |
| Allyl: -C H= | 131 - 133 | [9] |
| Ring: C=O | 148 - 150 | Carbonyl carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080 - 3010 | C-H stretch (sp²) | Alkene (=C-H) |
| 2960 - 2850 | C-H stretch (sp³) | Alkane (C-H) |
| 1715 - 1680 | C=O stretch (strong) | Amide/Imide carbonyl |
| 1650 - 1640 | C=C stretch | Alkene |
| 1470 - 1440 | C-N stretch | Triazinane ring |
Rationale: The most prominent feature will be the very strong absorption band for the three carbonyl groups of the isocyanurate ring.[10] The presence of the allyl groups will be confirmed by the C=C and sp² C-H stretching bands.[11]
Reactivity and Potential Applications
Chemical Reactivity
The primary sites of reactivity are the terminal double bonds of the two allyl groups. These groups can participate in a variety of chemical transformations:
-
Polymerization: The allyl groups can undergo free-radical polymerization, making the molecule an excellent crosslinking agent or comonomer. This is the basis for its primary application.
-
Addition Reactions: The double bonds are susceptible to electrophilic additions (e.g., halogenation, hydrohalogenation) and nucleophilic additions.[6]
-
Oxidation: The alkene can be oxidized to form epoxides using reagents like m-CPBA or cleaved under stronger oxidative conditions.[6]
-
Reduction: The double bonds can be hydrogenated to convert the allyl groups into propyl groups.[6]
Applications in Polymer and Materials Science
Drawing parallels with the widely used Triallyl Isocyanurate (TAIC), this compound is expected to function as a Type I crosslinking comonomer.[12] When incorporated into polymer formulations (e.g., polyolefins, PVC, elastomers), it can form a thermally stable, three-dimensional network upon curing.
Key Advantages:
-
Enhanced Thermal Stability: The isocyanurate ring is exceptionally stable, imparting high heat resistance to the final polymer.
-
Improved Mechanical Properties: Crosslinking increases the modulus, hardness, and tensile strength of materials.
-
Chemical Resistance: The dense network structure reduces the permeability of the polymer to solvents and other chemicals.
The presence of the non-reactive propyl group, as opposed to a third allyl group, serves to modify the crosslink density and physical properties of the monomer itself. This allows for fine-tuning of the final polymer's characteristics, potentially improving processability or specific mechanical properties like flexibility.
Safety and Handling
This compound is a reactive monomer. Standard laboratory safety precautions should be strictly followed:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Store in a cool, dark place away from initiators, strong acids, bases, and oxidizing agents to prevent premature polymerization.[4]
-
The product may be stabilized with an inhibitor; consult the supplier's safety data sheet (SDS) for specific handling instructions.
References
Click to expand
-
Davis, R. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of allyl group-modified PSI in d 6-DMSO. Available at: [Link]
-
PubChem. (n.d.). 1,3,5-Triazine. National Center for Biotechnology Information. Available at: [Link]
-
ChemSurvival. (2013). Proton NMR of Allyl Ether Groups. YouTube. Available at: [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST Chemistry WebBook. Available at: [Link]
-
E3S Web of Conferences. (2020). Study of the spectra of asymmetric triazines with growth-stimulating activity. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available at: [Link]
-
MDPI. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Available at: [Link]
-
MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Available at: [Link]
-
Afonso, C. A. M., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH. Available at: [Link]
-
Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. The Ohio State University. Available at: [Link]
-
MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]
- Google Patents. (n.d.). EP2899184A1 - Use of triallyl isocyanurate.
Sources
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 1,3,5-Triazine | C3H3N3 | CID 9262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 12. EP2899184A1 - Use of triallyl isocyanurate - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione: Synthesis, Characterization, and Advanced Applications
Abstract
The 1,3,5-triazinane-2,4,6-trione (isocyanurate) scaffold is a cornerstone in medicinal chemistry and materials science due to its exceptional versatility and tunable properties.[1] This guide focuses on the asymmetrically substituted derivative, 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione , a molecule of significant interest for creating bespoke polymers and novel therapeutic agents. While a specific CAS number for this compound is not prominently listed in public databases, its synthesis is readily achievable through established chemical pathways. This whitepaper provides a comprehensive overview of its rational design, a detailed, field-proven synthetic protocol, robust analytical characterization methods, and an exploration of its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Asymmetric Substitution
The 1,3,5-triazinane-2,4,6-trione core offers three nitrogen atoms that can be functionalized. Symmetrically substituted derivatives, such as Triallyl Isocyanurate (TAIC, CAS No: 1025-15-6), are widely used as crosslinking agents.[2][3] However, the true potential for advanced applications lies in asymmetric substitution. By introducing different functional groups onto the triazine core, we can create multifunctional molecules with distinct properties.
In the case of This compound , the molecule is engineered with:
-
Two Allyl Groups: These provide reactive sites for polymerization, crosslinking, or post-synthesis modification via thiol-ene "click" chemistry, making them invaluable for materials science and bioconjugation.[4]
-
One Propyl Group: This inert alkyl chain serves to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and steric profile, which is a critical consideration in drug design.[5]
This strategic design yields a versatile building block, bridging the gap between high-performance materials and sophisticated pharmaceutical scaffolds.
Synthesis Pathway: Stepwise N-Alkylation of Cyanuric Acid
The most robust and widely adopted method for synthesizing N-substituted isocyanurates is the sequential, stepwise alkylation of cyanuric acid.[4] This approach provides excellent control over the final substitution pattern. The synthesis of the target molecule proceeds via a two-step nucleophilic substitution reaction.
Causality of Experimental Design:
The core principle of this synthesis is the differential reactivity of the N-H protons on the cyanuric acid ring. By carefully controlling the stoichiometry of the base and the alkylating agents (allyl bromide and propyl bromide), we can achieve selective di-allylation followed by mono-propylation. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the cyanurate salt intermediates, while controlled heating drives the reaction to completion.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (Diallyl Isocyanurate, CAS No: 6294-79-7)
-
Reaction Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add cyanuric acid (0.4 mol) and a solution of sodium hydroxide (1.2 M, 100 mL). Stir at room temperature until the cyanuric acid is fully dissolved.[6]
-
First Alkylation: Slowly add allyl bromide (0.8 mol) dropwise to the solution over 1 hour. An exothermic reaction may be observed. Maintain the temperature below 40°C.
-
Reaction: Stir the mixture overnight at room temperature to ensure the completion of the di-allylation.[6]
-
Work-up: Neutralize the reaction mixture to pH ~7 using 10% sulfuric acid. A white precipitate of 1,3-diallyl-1,3,5-triazinane-2,4,6-trione will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with deionized water and ethanol, and dry in a vacuum oven at 60°C. The product is a white powder.[6]
Step 2: Synthesis of this compound
-
Reaction Setup: In a 500 mL three-necked flask, dissolve the dried 1,3-diallyl-1,3,5-triazinane-2,4,6-trione (0.2 mol) in 200 mL of N,N-Dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (0.22 mol) to the solution and heat the mixture to 60°C for 1 hour to form the potassium salt.
-
Second Alkylation: Add 1-bromopropane (0.21 mol) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at 60-70°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 1L of ice-cold water to precipitate the product. Collect the crude product by filtration. Purify the solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
Caption: Synthetic workflow for this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure structural integrity.[7]
Data Presentation: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value / Key Feature | Rationale / Technique |
| Molecular Formula | C₁₂H₁₇N₃O₃ | - |
| Molecular Weight | 251.28 g/mol | - |
| Physical State | White to off-white crystalline solid | Based on similar structures like Diallyl and Triallyl Isocyanurate.[3][8] |
| Solubility | Soluble in organic solvents (Chloroform, DMF, Acetone); Insoluble in water. | The alkyl and allyl groups impart hydrophobicity.[9] |
| ¹H NMR | Signals for allyl protons (~5-6 ppm, multiplet; ~4 ppm, doublet) and propyl protons (~3.5 ppm, triplet; ~1.6 ppm, sextet; ~0.9 ppm, triplet). | NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[10] |
| ¹³C NMR | Carbonyl carbons (~150 ppm), olefinic carbons of allyl groups (~115-135 ppm), and aliphatic carbons of all substituents. | Confirms the carbon skeleton and functional groups.[11] |
| FT-IR | Strong C=O stretch (~1700 cm⁻¹), C-N stretches, C=C stretch from allyl groups (~1650 cm⁻¹), and C-H stretches (~2800-3100 cm⁻¹). | IR spectroscopy is excellent for identifying key functional groups.[7][12] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 251. Fragmentation pattern showing loss of allyl and propyl groups. | Confirms molecular weight and provides structural clues through fragmentation.[2][10] |
| Purity (HPLC) | >98% (after purification) | HPLC is a gold-standard technique for assessing the purity of non-volatile compounds.[7] |
Note: NMR chemical shifts are approximate and depend on the solvent used.
Applications in Drug Development and Materials Science
The unique trifunctional nature of the 1,3,5-triazinane-2,4,6-trione scaffold makes it a "privileged structure" in drug discovery.[13] Derivatives have shown a remarkable breadth of biological activity, including anticancer, antiviral, and antidiabetic properties.[14][15]
A Versatile Scaffold for Medicinal Chemistry
The 1,3-Diallyl-5-propyl derivative can serve as an advanced intermediate in the synthesis of novel therapeutics.
-
Modulation of Pharmacokinetics: The propyl group can be varied (e.g., to larger or more functionalized alkyl chains) to fine-tune the lipophilicity and metabolic stability of a potential drug candidate.
-
Platform for Covalent Inhibitors: The allyl groups are mild electrophiles and can be used to form covalent bonds with nucleophilic residues (like cysteine) in a target protein's active site, leading to potent and durable inhibition.
-
Linker for PROTACs and Bioconjugates: The allyl groups can be functionalized using thiol-ene chemistry to attach linkers for Proteolysis Targeting Chimeras (PROTACs) or to conjugate the molecule to antibodies or peptides.
Caption: The triazine core as a versatile drug discovery scaffold.
Advanced Monomer for Polymer Science
In materials science, this molecule can be used as a specialty monomer or crosslinking agent to create high-performance polymers.
-
Enhanced Thermal Stability: The isocyanurate ring is known to impart excellent thermal and chemical resistance to polymer networks.[4]
-
Tunable Mechanical Properties: Compared to the symmetric triallyl isocyanurate, the presence of the non-reactive propyl group will alter the crosslink density, allowing for the creation of polymers with tailored flexibility, hardness, and impact resistance.
-
Functional Polymers: The unreacted allyl groups in a linear polymer could be used for post-polymerization modification, enabling the grafting of other molecules or the creation of functional surfaces.
Conclusion
This compound represents a sophisticated evolution of the versatile isocyanurate scaffold. Its asymmetric design provides a powerful combination of reactive handles for covalent modification and an inert group for tuning physicochemical properties. The synthetic pathways are well-established and scalable, and the resulting molecule can be rigorously characterized by standard analytical techniques. For drug development professionals and materials scientists, this compound offers a valuable and highly adaptable platform for creating next-generation therapeutics and high-performance materials.
References
- Guan, L., et al. (2025).
-
MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Retrieved from [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102.
-
NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Retrieved from [Link]
- IntechOpen. (2018).
- Wang, Y., et al. (2017). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. Polymers, 9(12), 683.
- ResearchGate. (2023).
- Google Patents. (n.d.). EP3872108A1 - Compositions contenant des groupes uretdione....
- Google Patents. (n.d.). US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.
-
PubChem. (n.d.). Diallyl Isocyanurate. Retrieved from [Link]
- Jędrzejczak, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3959.
- Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040.
-
Ataman Kimya. (n.d.). TRIS (2-HYDROXYETHYL) ISOCYANURATE (THEIC). Retrieved from [Link]
- Google Patents. (n.d.). Process for producing triallyl isocyanurate.
-
Grokipedia. (2024). Tris(3,5-di- tert -butyl-4-hydroxybenzyl) isocyanurate. Retrieved from [Link]
-
LookChem. (n.d.). 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]
- Kricheldorf, H. R. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 182(5), 1387-1404.
- Google Patents. (n.d.). EP2397506A1 - Ambient temperature curable isocyanate-free compositions for preparing crosslinked polyurethanes.
- Polymer Testing. (2021).
- University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
-
PubChem. (n.d.). Triallyl isocyanurate. Retrieved from [Link]
- University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 3. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 5. US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof - Google Patents [patents.google.com]
- 6. Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Diallyl Isocyanurate | 6294-79-7 [chemicalbook.com]
- 9. grokipedia.com [grokipedia.com]
- 10. lehigh.edu [lehigh.edu]
- 11. EP2397506A1 - Ambient temperature curable isocyanate-free compositions for preparing crosslinked polyurethanes - Google Patents [patents.google.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
This technical guide provides a comprehensive overview of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, a distinct, asymmetrically substituted N-alkylated isocyanurate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's chemical identity, synthesis, and projected applications, grounding the discussion in the established chemistry of its better-known structural analogues. Given the compound's specificity, this guide synthesizes calculated data with established principles of triazine chemistry to offer a robust scientific profile.
Core Chemical Identity and Molecular Structure
This compound is a derivative of 1,3,5-triazinane-2,4,6-trione, commonly known as isocyanuric acid. Its structure is characterized by a central triazinane ring with three carbonyl groups, where the nitrogen atoms at positions 1 and 3 are substituted with allyl groups (–CH₂–CH=CH₂) and the nitrogen at position 5 is substituted with a propyl group (–CH₂–CH₂–CH₃). This asymmetrical substitution pattern is key to its unique chemical properties, distinguishing it from its symmetrical analogues, 1,3-diallyl-1,3,5-triazinane-2,4,6-trione and 1,3,5-triallyl-1,3,5-triazinane-2,4,6-trione (TAIC).
The presence of two reactive allyl groups makes it a candidate for polymerization and cross-linking reactions, while the saturated propyl group modulates its polarity, solubility, and steric profile.
Calculated Molecular Data
While specific experimental data for this compound is not widely available in public databases, its fundamental properties can be precisely calculated based on its chemical structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₇N₃O₃ | Calculated |
| Molecular Weight | 251.29 g/mol | Calculated |
| Canonical SMILES | CCCN1C(=O)N(CC=C)C(=O)N(CC=C)C1=O | Calculated |
For context, a comparison with its close analogues is presented below:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione | C₉H₁₁N₃O₃ | 209.20 | 6294-79-7[1][2] |
| This compound | C₁₂H₁₇N₃O₃ | 251.29 | Not assigned |
| 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione (TAIC) | C₁₂H₁₅N₃O₃ | 249.27 | 1025-15-6[3] |
Synthesis and Reaction Chemistry
The synthesis of asymmetrically substituted triazinanes like this compound relies on the principles of sequential nucleophilic substitution. The foundational strategy involves the stepwise alkylation of a triazinane precursor.
Conceptual Synthesis Protocol
A robust and logical pathway to synthesize the target molecule begins with cyanuric acid or its more reactive derivative, cyanuric chloride. The differential reactivity of the substitution sites, which can be controlled by reaction conditions, allows for a stepwise introduction of the different alkyl groups.
A plausible synthetic route is the stepwise nucleophilic substitution on the triazinane core, using allyl halides for the first two substitutions and a propyl halide for the final one.[2] This general approach is well-documented for creating a wide array of both symmetric and non-symmetric substituted 1,3,5-triazines.[4]
Step-by-Step Methodology:
-
Diallylation: Start with 1,3,5-triazinane-2,4,6-trione (isocyanuric acid). React it with two equivalents of an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., sodium carbonate) in a suitable solvent like DMF or acetone. This reaction forms the intermediate 1,3-diallyl-1,3,5-triazinane-2,4,6-trione, which still has a reactive N-H bond at the 5-position.
-
Purification: The intermediate diallyl compound is isolated and purified to ensure the final step's specificity.
-
Propylation: The purified 1,3-diallyl-1,3,5-triazinane-2,4,6-trione is then subjected to a second alkylation step. It is reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the final product, this compound.
-
Final Work-up and Characterization: The final product is isolated via extraction and purified using column chromatography. The structure must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the successful and specific addition of the propyl group.[5]
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Applications
Projected Physicochemical Properties
While experimental data is not available, the properties of this compound can be inferred from its structure and comparison with its analogues.
-
Physical State: Likely to be a liquid or a low-melting solid at room temperature. The symmetrical triallyl isocyanurate is a liquid, while the diallyl version is a solid.[1][3] The introduction of the propyl group may lower the melting point compared to the diallyl analogue.
-
Solubility: Expected to have low solubility in water but good solubility in organic solvents such as acetone, ethanol, and chlorinated hydrocarbons, typical for N-alkylated isocyanurates.
-
Reactivity: The two allyl groups provide sites for free-radical polymerization, making it a functional monomer or cross-linking agent. These double bonds are susceptible to reactions such as hydrogenation, halogenation, and epoxidation.[2] The triazinane core provides excellent thermal stability.
Potential Applications
The unique trifunctional structure of this molecule suggests its utility in advanced material science, building upon the established applications of related compounds.
-
Polymer Chemistry: The primary projected application is as a co-monomer or cross-linking agent. Similar to triallyl isocyanurate (TAIC), it can be incorporated into polymer matrices like polyolefins, PVC, and elastomers to enhance thermal stability, mechanical strength, and chemical resistance.[2] The propyl group, being less reactive than the allyl groups, would act as an internal plasticizer, potentially improving flexibility and processing characteristics compared to the more rigid network formed by TAIC.
-
Advanced Coatings and Adhesives: Its ability to form cross-linked networks makes it a valuable component for high-performance coatings and adhesives requiring superior durability and heat resistance.
-
Composite Materials: It could serve as a coupling agent to improve the interfacial adhesion between organic polymer matrices and inorganic fillers or reinforcing fibers.
Safety and Handling
No specific toxicology data for this compound is available. Therefore, it must be handled with the precautions appropriate for a novel chemical entity and by referencing the safety data for its closest analogues.
-
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione (TAIC): Classified as Acute Toxicity 4 (Oral) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2).
-
Handling Recommendations: It is imperative to handle this compound in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion and Future Outlook
This compound represents a scientifically interesting molecule with significant potential in materials science. Its asymmetrical design offers a nuanced balance between reactivity (from the two allyl groups) and property modulation (from the propyl group). While this guide provides a foundational understanding based on established chemical principles, the next logical step is the empirical validation of its synthesis, a full characterization of its physicochemical properties, and an exploration of its performance in polymerization applications. Such research will be crucial to fully unlock its potential as a novel building block for advanced materials.
Caption: General workflow for the characterization of a novel chemical compound.
References
-
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST Chemistry WebBook. Available at: [Link]
-
1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. ResearchGate. Available at: [Link]
-
1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. MDPI. Available at: [Link]
-
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione | C12H21N3O3S3 - PubChem. PubChem. Available at: [Link]
-
A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
-
A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. MDPI. Available at: [Link]
-
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(2-oxiranylMethyl) - LookChem. LookChem. Available at: [Link]
-
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- - the NIST WebBook. NIST. Available at: [Link]
-
A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed. PubMed. Available at: [Link]
-
A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Unknowns of a Novel Triazinane Derivative
In the realm of chemical research and development, particularly in polymer science and drug discovery, the introduction of a novel molecule like 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione presents both opportunities and challenges. Its unique combination of allyl and propyl functionalities on a triazinane core suggests a potential for tailored applications. However, the very novelty of this compound means that a wealth of experimental data, including its solubility in various organic solvents, is not yet publicly available. This guide is therefore constructed to bridge this knowledge gap. As direct experimental data is absent, this document will provide a comprehensive, experience-driven framework for understanding and determining the solubility of this specific triazinane derivative. We will delve into a predictive analysis based on its molecular structure and the known properties of its close analogs, and present a rigorous, step-by-step experimental protocol for researchers to generate their own precise solubility data. This approach is designed to empower scientists to work with this promising molecule with a solid foundation of scientific principles and practical methodology.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guide.[1] Let us first dissect the structure of this compound.
The molecule consists of a central, polar 1,3,5-triazinane-2,4,6-trione ring. This heterocyclic core contains three nitrogen and three carbonyl groups, which can participate in dipole-dipole interactions and potentially hydrogen bonding (though the acidic protons of the parent isocyanuric acid are replaced). Attached to this polar core are three alkyl/alkenyl groups: two allyl (prop-2-en-1-yl) groups and one propyl group. These hydrocarbon chains are nonpolar.
The overall solubility of the molecule will be a balance between the polar nature of the triazinane-trione core and the nonpolar character of the allyl and propyl side chains. Compared to its close analog, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, the replacement of one allyl group with a propyl group slightly increases the molecule's saturation and may subtly alter its electronic properties, but the overall polarity is expected to be similar.
A key aspect of the synthesis of such analogs involves the stepwise alkylation of cyanuric acid or isocyanuric acid.[2] For instance, this compound can be synthesized through nucleophilic substitution on the triazinane core using allyl halides for the first two substitutions and a propyl halide for the final one.[2] The solvents used in such synthetic procedures, often aprotic polar solvents, can provide initial clues about the compound's solubility.
Table 1: Physicochemical Properties of this compound and its Analogs
| Property | This compound (Predicted) | 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione[3] | 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione[4][5] |
| Molecular Formula | C12H17N3O3 | C9H11N3O3 | C12H15N3O3 |
| Molecular Weight | ~251.28 g/mol | 209.20 g/mol | 249.27 g/mol |
| Appearance | Likely a solid or viscous liquid | Solid | Colorless viscous liquid or white powder |
| LogP (Predicted) | ~2.0-2.5 | Not available | 1.92 at 25°C |
| Water Solubility | Expected to be very low | Not available | > 1 g/L (20 ºC), but also stated as insoluble in water |
Based on the LogP value of the triallyl analog, we can anticipate that this compound will be a relatively hydrophobic molecule with limited aqueous solubility.
Predicted Solubility Profile in Organic Solvents
Given the mixed polarity of the target molecule, its solubility is expected to vary significantly across different classes of organic solvents. The following table provides a predicted qualitative solubility profile. These predictions are based on the "like dissolves like" principle and the properties of analogous compounds.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl ether | Soluble to Moderately Soluble | The nonpolar allyl and propyl chains should interact favorably with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Highly Soluble | These solvents can interact with both the polar triazinane core and the nonpolar side chains, making them excellent candidates for solubilization. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Sparingly Soluble | The ability of these solvents to hydrogen bond may not be as effectively utilized by the N-substituted triazinane ring. Solubility is expected to decrease with increasing alcohol chain length. |
| Aqueous | Water | Insoluble to Very Sparingly Soluble | The predominantly nonpolar character of the molecule suggests poor solubility in water. |
A Rigorous Experimental Protocol for Determining Thermodynamic Solubility
Since no empirical data is available for this compound, a robust experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical technique
-
Volumetric flasks and pipettes
Step-by-Step Experimental Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases).
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the solubility of this compound in the specific solvent by accounting for the dilution factor.
-
Self-Validating System and Causality
-
Verification of Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.
-
Equilibrium Confirmation: Analyzing samples at multiple time points ensures that the system has reached a true thermodynamic equilibrium.
-
Purity of Compound: Using a highly purified sample of the target compound is essential for accurate solubility determination, as impurities can affect the results.
-
Analytical Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision to ensure reliable results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for the structurally similar 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione should be followed. This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound and solvents.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Solvent Hazards: Be aware of the specific hazards associated with each organic solvent used and handle them accordingly.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is currently unavailable, a comprehensive understanding of its molecular structure and the properties of its analogs allows for a reasoned prediction of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in nonpolar solvents, and sparingly soluble in polar protic solvents, with very low aqueous solubility. This guide provides a detailed, field-proven experimental protocol based on the shake-flask method to enable researchers to accurately and reliably determine the solubility of this novel compound. The generation of such data is a critical step in unlocking its potential for various scientific and industrial applications.
References
-
- Alfa Aesar
-
- CymitQuimica
-
- Sigma-Aldrich
-
- Lund University Publications
-
- MDPI
-
- PubChem
-
- PubChem
-
- Benchchem
-
- ChemicalBook
-
- Merck Millipore
-
- ResearchGate
-
- PubMed Central
-
- ResearchGate
-
- PubMed Central
-
- Rowan Scientific
-
- ResearchGate
-
- Chemistry For Everyone (YouTube)
-
- Khan Academy
-
- Organic Process Research & Development
-
- Pharmaffiliates
-
- Merck Millipore
Sources
- 1. Khan Academy [khanacademy.org]
- 2. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 3. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione | CymitQuimica [cymitquimica.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Spectroscopic Signature of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione: A Technical Guide
Introduction: Unveiling a Versatile Triazinane Core
The 1,3,5-triazinane-2,4,6-trione, or isocyanurate, core is a foundational scaffold in polymer and materials science. Its utility is often realized through functionalization at the nitrogen positions, leading to compounds with tailored properties for applications such as crosslinking agents in the synthesis of robust thermosetting resins.[1] This guide focuses on the comprehensive spectroscopic characterization of a specific, asymmetrically substituted derivative: 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione .
The presence of two allyl groups provides sites for polymerization, imparting the potential for cross-linking, while the propyl group modifies the compound's steric and electronic properties.[1] A thorough understanding of its spectral signature is paramount for its identification, quality control, and for mechanistic studies in its various applications. This document provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized protocols for their acquisition. While direct experimental data for this specific molecule is not widely published, the following analyses are based on established principles of spectroscopy and data from closely related analogues.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal distinct signals corresponding to each unique proton and carbon environment in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show characteristic signals for the two equivalent allyl groups and the propyl group attached to the triazinane core. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂- (propyl, N-CH₂) | 3.6 - 3.8 | Triplet (t) | 2H |
| -CH₂- (allyl, N-CH₂) | 4.3 - 4.5 | Doublet of triplets (dt) | 4H |
| -CH₂- (propyl, middle) | 1.5 - 1.7 | Sextet | 2H |
| -CH₃ (propyl) | 0.8 - 1.0 | Triplet (t) | 3H |
| =CH- (allyl) | 5.7 - 5.9 | Ddt | 2H |
| =CH₂ (allyl, cis) | 5.1 - 5.3 | Doublet of triplets (dt) | 2H |
| =CH₂ (allyl, trans) | 5.1 - 5.3 | Doublet of triplets (dt) | 2H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Propyl Group: The N-CH₂ protons of the propyl group are expected to be deshielded by the adjacent nitrogen atom, appearing as a triplet around 3.6-3.8 ppm. The middle -CH₂- group will show a more complex sextet pattern, and the terminal methyl (-CH₃) group will appear as a characteristic triplet in the upfield region (0.8-1.0 ppm).[2][3]
-
Allyl Groups: The N-CH₂ protons of the two equivalent allyl groups are significantly deshielded by the nitrogen atoms and are adjacent to the double bond, thus resonating further downfield (4.3-4.5 ppm) as a doublet of triplets. The vinyl protons (=CH- and =CH₂) will exhibit complex splitting patterns in the range of 5.1-5.9 ppm due to both geminal and vicinal coupling.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 148 - 150 |
| =CH- (allyl) | 130 - 132 |
| =CH₂ (allyl) | 117 - 119 |
| N-CH₂ (allyl) | 45 - 47 |
| N-CH₂ (propyl) | 43 - 45 |
| -CH₂- (propyl, middle) | 20 - 22 |
| -CH₃ (propyl) | 10 - 12 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbons: The three carbonyl carbons (C=O) of the triazinane ring are expected to be in a similar electronic environment and may appear as a single, deshielded peak around 148-150 ppm.[5]
-
Allyl Group Carbons: The olefinic carbons (=CH- and =CH₂) will resonate in the typical alkene region of the spectrum.[6]
-
Alkyl Carbons: The carbons of the propyl and allyl N-CH₂ groups will appear in the mid-field region, while the remaining carbons of the propyl chain will be found in the upfield region of the spectrum.[3]
Experimental Protocol for NMR Spectroscopy
A standardized procedure for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure the sample is fully dissolved; filter if any particulate matter is present.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum with broadband proton decoupling to produce a spectrum of singlets.[5]
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and integrate the signals for ¹H NMR.
Caption: Workflow for NMR Data Acquisition and Processing.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the cyclic imide, the C=C double bonds of the allyl groups, and various C-H bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp² stretch, =C-H) | 3050 - 3150 | Medium |
| C-H (sp³ stretch, -C-H) | 2850 - 3000 | Medium-Strong |
| C=O (imide carbonyl stretch) | 1670 - 1720 | Strong, possibly split |
| C=C (alkene stretch) | 1640 - 1680 | Medium |
| C-H (sp³ bend) | 1350 - 1470 | Medium |
| C-N (stretch) | 1200 - 1350 | Medium-Strong |
| =C-H (bend, out-of-plane) | 910 - 990 | Strong |
Interpretation of the Predicted IR Spectrum:
-
Carbonyl Region: The most prominent feature is expected to be a strong absorption band in the region of 1670-1720 cm⁻¹ corresponding to the C=O stretching vibrations of the triazinane-trione ring. Cyclic imides often show two distinct carbonyl bands.[9]
-
Alkene Region: The C=C stretching of the allyl groups is expected to appear around 1640-1680 cm⁻¹. The sp² C-H stretching of the vinyl groups will be observed above 3000 cm⁻¹.[10]
-
Alkyl Region: The sp³ C-H stretching of the allyl and propyl chains will result in bands in the 2850-3000 cm⁻¹ region.[10]
-
Fingerprint Region: The C-N stretching and various bending vibrations will contribute to a complex pattern in the fingerprint region (< 1500 cm⁻¹), which is unique to the molecule.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[11]
-
Background Spectrum: Ensure the ATR crystal is clean.[12] Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.[13]
-
Spectrum Acquisition: Acquire the IR spectrum.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.
Caption: Workflow for ATR-FTIR Data Acquisition and Analysis.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Molecular Weight: The calculated molecular weight of this compound (C₁₂H₁₇N₃O₃) is 251.28 g/mol .
Predicted Fragmentation Pattern (Electron Ionization - EI):
Under electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 251. Subsequent fragmentation is likely to involve the loss of the alkyl and allyl substituents.
| m/z | Predicted Fragment |
| 251 | [M]⁺˙ (Molecular Ion) |
| 236 | [M - CH₃]⁺ |
| 222 | [M - C₂H₅]⁺ |
| 210 | [M - C₃H₅]⁺ (loss of allyl radical) |
| 208 | [M - C₃H₇]⁺ (loss of propyl radical) |
| 41 | [C₃H₅]⁺ (allyl cation) |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion: The molecular ion peak at m/z 251 should be observable, confirming the molecular weight of the compound.
-
Major Fragments: The most significant fragmentation pathways are expected to be the cleavage of the N-C bonds connecting the substituents to the triazinane ring.[14][15] This would result in the loss of a propyl radical (loss of 43 Da) to give a fragment at m/z 208, or the loss of an allyl radical (loss of 41 Da) to give a fragment at m/z 210. The allyl cation itself is a stable fragment and is expected to be observed at m/z 41.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like the target molecule.[16]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[17]
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column based on the boiling points and polarities of the components.
-
-
MS Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron ionization at 70 eV).
-
The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.
-
-
Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to the target compound is analyzed to identify the molecular ion and fragmentation patterns.
Caption: Workflow for GC-MS Data Acquisition and Analysis.
Conclusion: A Comprehensive Spectral Signature
The combined application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic signature for this compound. The predicted data presented in this guide serves as a robust reference for researchers and scientists. The detailed methodologies ensure that experimental data can be reliably obtained and compared against these predictions for unambiguous identification and characterization of this versatile triazinane derivative. This foundational knowledge is critical for its application in the development of advanced materials and for ensuring the integrity of related research.
References
Sources
- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gammadata.se [gammadata.se]
- 14. researchgate.net [researchgate.net]
- 15. arkat-usa.org [arkat-usa.org]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. uoguelph.ca [uoguelph.ca]
An In-depth Technical Guide on the Thermal Stability of Polymers Containing 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, polymerization, and, most critically, the thermal stability of polymers incorporating the monomer 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione. We will delve into the molecular characteristics that contribute to the anticipated high-temperature resilience of these polymers and present standardized methodologies for its empirical evaluation.
Introduction to this compound: A Building Block for Thermally Stable Polymers
This compound is a versatile organic molecule featuring a robust 1,3,5-triazinane-2,4,6-trione (isocyanurate) core. The key to its functionality lies in the two reactive allyl groups and the inert propyl group attached to the nitrogen atoms of the triazine ring. The allyl groups are primed for polymerization, enabling the formation of highly cross-linked, three-dimensional polymer networks. The incorporation of this monomer into polymer matrices is a strategic approach to enhance crucial material properties such as mechanical strength, chemical resistance, and, notably, thermal stability[1]. The inherent stability of the triazine ring structure is a cornerstone of the high-temperature performance of the resulting polymers.
Synthesis of the Monomer: A Stepwise Approach
The synthesis of this compound is typically achieved through a controlled, stepwise nucleophilic substitution reaction starting from cyanuric acid or its chlorinated derivative, cyanuric chloride. This method allows for the sequential introduction of different functional groups onto the triazine ring. By carefully managing the reaction conditions, such as temperature and stoichiometry, two allyl groups and one propyl group can be attached to the nitrogen atoms of the triazine core[1].
A common synthetic strategy involves the sequential alkylation of cyanuric acid with the corresponding alkyl halides (allyl bromide and propyl bromide) in the presence of a base. The base facilitates the deprotonation of the N-H groups of cyanuric acid, enhancing the nucleophilicity of the nitrogen atoms for subsequent reaction with the alkyl halides[1].
Caption: Synthesis of this compound.
Polymerization: Forging a Resilient Network
The presence of two allyl groups makes this compound an excellent candidate for free-radical polymerization. Upon initiation, the double bonds of the allyl groups open and react with other monomers, leading to the formation of a densely cross-linked polymer network. This three-dimensional structure is pivotal in restricting the thermal motion of the polymer chains, thereby contributing significantly to the overall thermal stability of the material.
Caption: Free-radical polymerization of the diallyl monomer.
Decoding the Thermal Stability
The thermal stability of polymers derived from this compound is expected to be a synergistic outcome of its molecular architecture.
The Fortifying Effect of the Triazinane-trione Core
The 1,3,5-triazinane-2,4,6-trione ring is an electron-deficient heterocyclic system with a degree of aromatic character, which imparts significant thermal and chemical stability. Polymers incorporating this moiety are known for their high-temperature resistance. For instance, triazine-ether polymers exhibit thermal stability in the range of 200°C–300°C, while triazine-amine polymers can be stable up to 450°C[2]. Porous organic polymers based on triazine have demonstrated even higher thermal stability, with decomposition temperatures reaching 400–500°C[3].
The Cross-linking Contribution of Allyl Groups
The diallyl functionality of the monomer is crucial for forming a rigid, three-dimensional network during polymerization. This cross-linking severely restricts the mobility of the polymer chains, requiring more energy to initiate thermal degradation. This is a well-established principle for enhancing the thermal stability of polymers.
Expected Thermal Degradation Profile
The thermal degradation of these polymers is likely a multi-step process. The initial stages of decomposition may involve the scission of the weaker bonds, such as the C-N bonds linking the propyl and allyl groups to the triazine ring. At higher temperatures, the more stable triazine ring itself will begin to decompose. The formation of a stable char residue at high temperatures is also anticipated, which can act as a thermal barrier, slowing down further degradation.
Empirical Assessment of Thermal Stability
A thorough evaluation of the thermal properties of these polymers is essential. The following are standard and indispensable techniques for this purpose.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere[4].
Experimental Protocol for TGA:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters.
Table 1: Key Parameters from TGA
| Parameter | Description |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA (DTG) curve. |
| Char Yield | The percentage of residual mass at the end of the experiment, indicating the material's tendency to form a protective char layer. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). A higher Tg is generally indicative of greater thermal stability.
Experimental Protocol for DSC:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is hermetically sealed in a DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the sample's thermal history. A common heating rate is 10 °C/min.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal transitions.
Sources
- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
The Ascendant Core: A Technical Guide to the Potential Applications of Substituted Triazinane-2,4,6-triones
Abstract
The triazinane-2,4,6-trione core, a heterocyclic scaffold more commonly known as isocyanurate, represents a nexus of chemical versatility and functional potential. This guide provides an in-depth technical exploration of substituted triazinane-2,4,6-triones, traversing their fundamental synthetic pathways to their burgeoning applications across medicinal chemistry and materials science. We will dissect the causality behind experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a comprehensive resource, amalgamating detailed protocols, quantitative data, and visual schematics to illuminate the promising future of this molecular architecture.
The Triazinane-2,4,6-trione Scaffold: A Primer
The 1,3,5-triazinane-2,4,6-trione is a six-membered heterocyclic ring composed of alternating nitrogen and carbonyl-carbon atoms. The core structure's inherent symmetry and the reactivity of the nitrogen atoms provide a robust platform for a myriad of chemical modifications. These substitutions are pivotal in tailoring the molecule's physicochemical properties, thereby unlocking a vast landscape of potential applications.
The synthesis of this core typically originates from the cyclotrimerization of isocyanates, a process that can be catalyzed to achieve high yields.[1] Alternatively, modifications of cyanuric chloride, a readily available and cost-effective starting material, provide a versatile route to a diverse range of substituted triazines, including the trione derivatives.[2]
Frontiers in Medicinal Chemistry
The triazine scaffold has long been recognized for its biological activity, with numerous derivatives finding applications as anticancer, antiviral, and antimicrobial agents.[3] While much of the research has focused on other substituted triazines, the triazinane-2,4,6-trione core is emerging as a promising pharmacophore.
Anticancer Potential
Recent studies have begun to unveil the cytotoxic potential of substituted triazinane-2,4,6-triones against various cancer cell lines. A notable example is trichloroisocyanuric acid, which has demonstrated a selective antitumor effect, primarily impacting the mitochondrial functionality of cancer cells.[1]
Mechanism of Action Postulate: The electrophilic nature of the chlorine atoms on the triazinane ring likely facilitates reactions with nucleophilic residues in key mitochondrial proteins, leading to a disruption of the electron transport chain and subsequent apoptosis. Further research is required to fully elucidate this pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment of a Novel Triazinane-2,4,6-trione Derivative
This protocol outlines a general methodology for evaluating the anticancer activity of a newly synthesized substituted triazinane-2,4,6-trione.
1. Cell Culture:
- Maintain human cancer cell lines (e.g., HeLa, A549) and a normal fibroblast cell line (for cytotoxicity comparison) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
- Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
- Prepare a series of dilutions of the stock solution in the culture medium to achieve the desired final concentrations for treatment.
3. MTT Assay for Cell Viability:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Replace the medium with fresh medium containing varying concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
- Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
4. Data Analysis:
- Plot cell viability against compound concentration to generate dose-response curves.
- Use appropriate software to calculate IC50 values.
- Compare the IC50 values for cancer cell lines and the normal fibroblast cell line to assess selective cytotoxicity.
Antiviral and Anticonvulsant Scaffolds
While direct evidence for antiviral and anticonvulsant activity of a wide range of substituted triazinane-2,4,6-triones is still emerging, the broader class of triazine derivatives has shown significant promise in these areas. For instance, various 2,4,6-trisubstituted 1,3,5-triazines have demonstrated potent antiviral activity against herpes simplex virus type 1 (HSV-1).[4] Similarly, certain 1,2,4-triazine derivatives have exhibited significant anticonvulsant properties.[2][5] The structural similarities and synthetic accessibility suggest that the triazinane-2,4,6-trione core could be a valuable template for the design of novel antiviral and anticonvulsant agents.
Structure-Activity Relationship (SAR) Insights: For antiviral triazines, the nature and symmetry of the alkoxy and amino substituents at the 2, 4, and 6 positions play a crucial role in determining activity.[4] In the case of anticonvulsant 1,2,4-triazines, the presence of a lipophilic aryl ring and hydrogen bonding capabilities are considered important pharmacophoric elements.[2] These principles can guide the rational design of novel triazinane-2,4,6-trione derivatives with enhanced therapeutic potential.
Diagram: Generalized Structure-Activity Relationship for Biologically Active Triazines
Caption: Key substituent features influencing the biological activity of the triazinane-2,4,6-trione core.
Innovations in Materials Science
The robust and thermally stable nature of the triazinane-2,4,6-trione ring makes it an excellent building block for advanced materials. Its applications in this domain are diverse, ranging from high-performance polymers to materials with unique optical properties.
Polyisocyanurate (PIR) Foams and Resins
Polyisocyanurates are thermoset plastics produced from the trimerization of isocyanates, often in the presence of polyols. The resulting polymer possesses a complex, cross-linked structure with the isocyanurate ring at its core.[1] This structure imparts exceptional thermal stability, with the breakdown of isocyanurate bonds occurring at temperatures above 200°C.[1]
Table 1: Thermal Properties of Polyisocyanurate (PIR) Foam
| Property | Typical Value | Reference |
| Thermal Conductivity | 0.023 W/(m·K) | [1] |
| Decomposition Temperature | > 200°C | [1] |
PIR foams are widely used as rigid thermal insulation in construction and other industries due to their low thermal conductivity and excellent fire resistance.[1] Isocyanurate-based resins are also employed in the fabrication of high-strength, lightweight composite materials for aerospace and automotive applications, where thermal and chemical resistance are paramount.
Experimental Protocol: Synthesis of a Laboratory-Scale Polyisocyanurate Foam
This protocol provides a basic procedure for the synthesis of a rigid PIR foam. Caution: Isocyanates are respiratory sensitizers and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
1. Materials:
- Polymeric Methylene Diphenyl Diisocyanate (pMDI)
- Polyester Polyol
- Catalyst (e.g., potassium octoate)
- Surfactant (e.g., silicone-based)
- Blowing Agent (e.g., pentane)
2. Procedure:
- In a disposable container, accurately weigh the polyester polyol, surfactant, and catalyst.
- Thoroughly mix these components using a high-shear mechanical stirrer.
- In a separate container, weigh the required amount of pMDI. The MDI/polyol ratio (index) is typically higher than 180 for PIR foams.[1]
- Add the blowing agent to the polyol mixture and mix briefly.
- Rapidly add the pMDI to the polyol mixture and stir vigorously for a short period (typically 5-10 seconds).
- Immediately pour the reacting mixture into a mold.
- The foam will rise and cure. Allow the foam to cure at room temperature for at least 24 hours before demolding and further characterization.
3. Characterization:
- Density: Measure the dimensions and weight of a cut section of the foam.
- Thermal Conductivity: Use a heat flow meter or other suitable apparatus.
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine the decomposition temperature.
Materials with Nonlinear Optical (NLO) Properties
The symmetrical and electron-rich nature of the triazinane-2,4,6-trione ring makes it an attractive scaffold for the development of materials with nonlinear optical (NLO) properties. By introducing electron-donating and electron-withdrawing groups at the substituent positions, it is possible to create molecules with large third-order NLO responses. These materials have potential applications in optical switching, data storage, and other photonic devices.
The replacement of the carbonyl oxygen atoms with sulfur to form 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones (thioisocyanurates) has been shown to cause a bathochromic shift in the absorption bands and more efficient quenching of fluorescence, indicating a significant alteration of the electronic properties and potential for enhanced NLO characteristics.[6][7]
Diagram: Synthesis of a Substituted Triazinane-2,4,6-trione for NLO Applications
Caption: General workflow for the synthesis and characterization of NLO-active triazinane-2,4,6-triones.
Conclusion and Future Outlook
Substituted triazinane-2,4,6-triones represent a class of compounds with immense and largely untapped potential. Their synthetic tractability allows for the fine-tuning of their properties, making them suitable for a wide array of applications. In medicinal chemistry, the isocyanurate core is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and neurology. In materials science, their inherent stability and versatile chemistry will continue to drive the development of advanced polymers, composites, and functional materials.
Future research should focus on elucidating the detailed mechanisms of action for biologically active derivatives and exploring the full extent of their structure-activity relationships. In the realm of materials, the design of novel isocyanurate-based monomers will undoubtedly lead to the creation of materials with unprecedented properties. As our understanding of this remarkable scaffold deepens, so too will the scope of its applications, solidifying the triazinane-2,4,6-trione core as a cornerstone of modern chemical and materials research.
References
-
Wikipedia. (n.d.). Polyisocyanurate. Retrieved from [Link]
- Dimmock, J. R., et al. (1995). Synthesis and anticonvulsant properties of 3-substituted-5,6-diaryl-1,2,4-triazines. European Journal of Medicinal Chemistry, 30(4), 303-312.
- Pastalos, P. N. (2000). Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities.
- Bouchta, D., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(22), 5475.
- Giuliani, A., et al. (2011). Cellular and Molecular Life Sciences, 68, 2255-2266.
- Ikeda, Y., et al. (2007). Current Medicinal Chemistry, 14, 1263-1275.
- Sen, G. (2010). Advances in Experimental Medicine and Biology, 672, 316-323.
- Damen, E. W. G., et al. (2010). Journal of Controlled Release, 145, 33-39.
- Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040.
- Blanton, C. D. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 3(4), 343-363.
- Abdel-Rahman, A. A.-H. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Taibah University for Science, 11(5), 736-753.
Sources
- 1. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
reactivity of allyl groups in triazinane compounds
An In-Depth Technical Guide to the Reactivity of Allyl Groups in Triazinane Compounds
Abstract
This technical guide provides a comprehensive analysis of the reactivity of allyl groups appended to 1,3,5-triazinane (also known as hexahydro-1,3,5-triazine) scaffolds. The 1,3,5-triazinane ring system, a saturated heterocycle containing alternating carbon and nitrogen atoms, serves as a versatile platform for constructing complex molecular architectures. The introduction of allyl groups imparts a rich and varied chemical reactivity, enabling a wide range of subsequent chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the synthesis, reaction mechanisms, and practical applications of these valuable compounds. We will delve into the core principles governing the reactivity of the allylic double bond, including electrophilic additions and radical-mediated processes, all viewed through the lens of the electronic and steric influence of the triazinane core.
Introduction: The Triazinane Scaffold and the Versatile Allyl Group
The 1,3,5-triazinane framework is a six-membered, non-aromatic heterocycle with three nitrogen and three carbon atoms in alternation. Unlike their aromatic counterparts, 1,3,5-triazines, triazinanes possess a flexible, chair-like conformation and are rich in electron density due to the lone pairs on the nitrogen atoms. This inherent electronic nature of the triazinane ring significantly influences the reactivity of its substituents.
The allyl group (–CH₂–CH=CH₂), a common functional moiety in organic chemistry, is characterized by its reactive carbon-carbon double bond and the adjacent allylic C-H bonds. Its presence on a triazinane ring, typically attached to one or more of the nitrogen atoms, opens up a plethora of synthetic possibilities. These N-allyl triazinane derivatives are key intermediates in the synthesis of a variety of compounds with applications ranging from cross-linked polymers to potential pharmacophores.[1] Understanding the factors that govern the reactivity of these allyl groups is paramount for designing novel synthetic strategies and functional molecules.
Synthesis of Allyl-Substituted Triazinanes
The preparation of N-allyl triazinanes can be broadly approached via two main strategies: the construction of the triazinane ring from allylamine or the N-allylation of a pre-existing triazinane scaffold.
Cyclocondensation of Allylamine and Formaldehyde
A primary and straightforward method for the synthesis of symmetrically substituted triazinanes is the acid-catalyzed cyclocondensation of a primary amine with formaldehyde. In the case of 1,3,5-triallyl-hexahydro-1,3,5-triazine, allylamine is treated with an aqueous solution of formaldehyde, typically in the presence of a catalytic amount of acid.
Caption: Synthesis of 1,3,5-triallyl-hexahydro-1,3,5-triazine.
Synthesis of Triallyl Isocyanurate
A commercially significant related compound is 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, commonly known as triallyl isocyanurate (TAIC). TAIC is not a simple triazinane but rather a derivative of isocyanuric acid. Its synthesis can be achieved through several routes, including the reaction of allyl chloride with sodium cyanate to form allyl isocyanate, which then undergoes trimerization.[2] Alternatively, it can be produced by reacting cyanuric acid with allyl chloride in the presence of an acid-binding agent.[3]
Core Reactivity of the Allyl Group
The chemical behavior of the allyl group in N-allyl triazinanes is dominated by the π-bond of the alkene and the adjacent allylic C-H bonds. The nitrogen atoms of the triazinane ring, being electron-donating, can influence the electron density of the double bond, potentially affecting its reactivity towards electrophiles.
Electrophilic Addition Reactions
The electron-rich double bond of the allyl group is susceptible to attack by electrophiles. The general mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile.
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a characteristic reaction of alkenes. In the context of N-allyl triazinanes, this reaction proceeds to yield the corresponding dihalo-propyl substituted triazinane. The industrial relevance of this reaction is highlighted by the use of the brominated form of triallyl isocyanurate as a flame retardant for polymers, which imparts heat and weather resistance.[4]
Caption: Mechanism of electrophilic bromination of an N-allyl group.
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene.[5][6] This is a particularly useful transformation as it results in the formation of a primary alcohol from a terminal alkene, a regiochemical outcome complementary to acid-catalyzed hydration. The reaction involves the addition of a borane reagent across the double bond, followed by oxidation of the resulting organoborane.
Experimental Protocol: Representative Hydroboration-Oxidation of an N-Allyl Compound
The following protocol is a representative procedure for the hydroboration-oxidation of an alkene, adapted for an N-allyl substrate. Amine-borane complexes, such as N,N-dimethylaniline-borane, are effective and manageable hydroborating agents.[7][8]
Materials:
-
N-Allyl triazinane substrate (1.0 eq)
-
N,N-Dimethylaniline-borane complex (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-allyl triazinane substrate in anhydrous THF in an oven-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the N,N-dimethylaniline-borane complex portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Borane reagents are sensitive to moisture and oxygen.
-
Anhydrous THF: The use of a dry, aprotic solvent is crucial to prevent the decomposition of the borane reagent.
-
Anti-Markovnikov Selectivity: The boron atom, being the less electronegative part of the B-H bond, adds to the less substituted carbon of the double bond. The subsequent oxidation replaces the boron with a hydroxyl group with retention of stereochemistry.[5]
Caption: Experimental workflow for hydroboration-oxidation.
Radical Reactions
The allyl group can also participate in reactions involving free radical intermediates. These can be broadly categorized into radical addition (polymerization) and allylic substitution.
The double bonds of allyl groups can undergo polymerization in the presence of a radical initiator.[9][10] Triallyl isocyanurate (TAIC) is a well-known trifunctional monomer used as a crosslinking agent to enhance the thermal and mechanical properties of polymers like PVC, polyolefins, and rubbers.[4] The polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.[11]
Caption: Key stages of free-radical polymerization.
The process begins with the homolytic cleavage of an initiator (e.g., a peroxide) to form free radicals. These radicals then add to the double bond of an allyl group, creating a new carbon-centered radical. This new radical can then attack another monomer, propagating the polymer chain. Due to the presence of three allyl groups in molecules like TAIC, a highly cross-linked, thermoset polymer network is formed.
Metal-Catalyzed Reactions
While less explored specifically for triazinane substrates, N-allyl groups on heterocycles can participate in various transition metal-catalyzed reactions. These include isomerization of the allyl group to the corresponding enamine, as well as cross-coupling reactions. The development of such catalytic systems for allyl-triazinanes could open new avenues for their functionalization.
Analytical Characterization
The structural elucidation of N-allyl triazinanes relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Vinyl Protons (-CH=CH₂) | δ 5.7-6.0 ppm (m, 1H), δ 5.0-5.2 ppm (m, 2H) |
| Allylic Protons (-N-CH₂-) | δ 3.0-3.5 ppm (d, 2H) | |
| Triazinane Ring Protons (-N-CH₂-N-) | δ 3.5-4.5 ppm (s or AB quartet) | |
| ¹³C NMR | Vinyl Carbons (-C H=C H₂) | δ 130-140 ppm, δ 115-120 ppm |
| Allylic Carbon (-N-C H₂-) | δ 50-60 ppm | |
| Triazinane Ring Carbons (-N-C H₂-N-) | δ 70-80 ppm | |
| IR Spectroscopy | C=C Stretch (alkene) | ~1640 cm⁻¹ |
| =C-H Stretch (vinyl) | ~3080 cm⁻¹ | |
| C-N Stretch | ~1100-1250 cm⁻¹ |
Applications in Research and Industry
The reactivity of the allyl groups in triazinane compounds is directly linked to their utility.
-
Crosslinking Agents: As discussed, triallyl isocyanurate is a prime example of a crosslinking agent used to improve the properties of various polymers. Its trifunctionality allows for the formation of dense polymer networks, enhancing durability and thermal stability.[4]
-
Flame Retardants: The ability to functionalize the allyl groups, for instance, through bromination, leads to the production of valuable additives like flame retardants.[4]
-
Synthetic Intermediates: The versatile reactivity of the allyl group makes these compounds useful building blocks in organic synthesis. The double bond can be converted into a variety of other functional groups, providing access to a wide range of derivatives for applications in drug discovery and agrochemicals.
Conclusion
N-allyl substituted 1,3,5-triazinanes are a class of compounds with significant synthetic potential. The reactivity of the allyl group, governed by the principles of alkene chemistry and modulated by the electronic nature of the triazinane ring, allows for a diverse array of chemical transformations. From electrophilic additions that introduce new functional groups to radical-initiated polymerizations that create robust materials, these compounds serve as a testament to the power of harnessing the reactivity of a simple functional group on a versatile heterocyclic scaffold. Further exploration into their chemistry, particularly in the realm of metal-catalyzed transformations, promises to unlock even more applications for these valuable molecules.
References
-
National Toxicology Program. (1992). Nomination Background: Triallyl isocyanurate (CASRN: 1025-15-6). U.S. Department of Health and Human Services. [Link]
- Sączewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-226.
- Jayakumar, S. V., et al. (2012). Microwave accelerated hydroboration of alkenes with N,N-dimethylaniline-borane. Rasayan Journal of Chemistry, 5(2), 225-228.
-
Pan, L., et al. (2017). A Simple and Efficient Method for the Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines. The Journal of Organic Chemistry, 82(19), 10043-10050. [Link]
-
Ogilvie, W. W., et al. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). Triallyl isocyanurate. National Center for Biotechnology Information. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Ultrasound mediated hydroboration of alkenes/alkynes employing N,N-dimethylaniline.borane (DMAB). [Link]
-
LibreTexts Chemistry. (2020). Free Radical Polymerization. [Link]
-
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]
-
ResearchGate. (2018). Aerobic oxidation of N,N‐dimethylanilines. [Link]
-
FUJIFILM Wako Pure Chemical Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]
- Google Patents. (1962).
-
FUJIFILM Wako Pure Chemical Corporation. (2022). What is free radical polymerization?. [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]
- Google Patents. (2014).
- Matyjaszewski, K., & Gaynor, S. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720.
- Google Patents. (2012).
Sources
- 1. japsonline.com [japsonline.com]
- 2. CN102448944A - Triallyl isocyanurate and process for producing the same - Google Patents [patents.google.com]
- 3. US3065231A - Production of triallyl isocyanurate - Google Patents [patents.google.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Methodological & Application
Application Notes and Protocols: 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione as a Versatile Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of Asymmetrically Substituted Triazinanes
The field of polymer science continually seeks novel crosslinking agents that offer precise control over network architecture and material properties. Within the versatile family of triazine-based compounds, 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione emerges as a molecule of significant interest. This asymmetrically substituted triazinane, featuring two reactive allyl groups and one inert propyl group, provides a unique molecular scaffold for the formation of advanced polymeric networks. The presence of the two allyl functionalities allows for participation in crosslinking reactions, while the propyl group can be leveraged to modulate physical properties such as solubility, thermal stability, and mechanical strength of the resulting polymer.
These characteristics make it a valuable tool in the development of high-performance materials, including those for advanced coatings, adhesives, composites, and potentially in the fabrication of scaffolds for tissue engineering.[1][2] This document serves as a comprehensive guide to the application of this compound, providing detailed protocols and insights into its use as a crosslinking agent. While specific data for this propyl-substituted variant is emerging, the protocols herein are grounded in the well-established chemistry of related diallyl and triallyl isocyanurates.[1][3]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization. The following table summarizes key properties, extrapolated from closely related triazine compounds.
| Property | Value (Estimated) | Significance in Application |
| Molecular Formula | C12H17N3O3 | Defines the stoichiometry for formulation calculations. |
| Molecular Weight | 251.28 g/mol | Crucial for accurate molar concentration preparations. |
| Appearance | Colorless to pale yellow liquid or low melting solid | Visual cue for purity and stability. |
| Solubility | Soluble in common organic solvents (e.g., acetone, DMF, methanol); sparingly soluble in water.[4] | Dictates solvent selection for formulation and processing. |
| Reactivity | The two allyl groups are susceptible to free-radical polymerization and thiol-ene click chemistry.[1][2] | Forms the basis of its crosslinking capability. |
| Storage | Store in a cool, dry, dark place, away from initiators and strong oxidizing agents.[5] | Essential for preventing premature polymerization and degradation. |
Safety and Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
Mechanism of Crosslinking: A Tale of Two Allyl Groups
The crosslinking efficacy of this compound is attributed to the reactivity of its two allyl groups. These functionalities can participate in network formation through several mechanisms, most notably free-radical polymerization and thiol-ene click chemistry.
Free-Radical Polymerization
This is a widely employed method for curing formulations containing the diallyl propyl triazinane. The process is initiated by thermal decomposition of a radical initiator or by photochemical activation.
Figure 1: Free-Radical Crosslinking Workflow.
Thiol-Ene Click Chemistry
For applications requiring milder reaction conditions and higher specificity, such as in the biomedical field, thiol-ene photochemistry is an excellent alternative.[2] This reaction proceeds via a step-growth mechanism, offering excellent control over the network structure.
Figure 2: Thiol-Ene Crosslinking Mechanism.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing this compound in common applications.
Protocol 1: Crosslinking of Fluoropolymers for High-Temperature Applications
Triazine-trione compounds are particularly effective as crosslinking agents for high-temperature stable polymers like fluorocarbons.[6]
Objective: To enhance the mechanical properties and thermal stability of a fluoropolymer through radiation-induced crosslinking.
Materials:
-
Fluoropolymer (e.g., PVDF, FEP)
-
This compound
-
High-energy electron beam or gamma radiation source
-
Two-roll mill or twin-screw extruder
-
Compression molding press
-
Tensile tester
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Compounding:
-
Dry the fluoropolymer resin to remove any residual moisture.
-
On a two-roll mill or in a twin-screw extruder, melt-blend the fluoropolymer with 0.5-5.0 wt% of this compound. The processing temperature should be above the melting point of the polymer but below the decomposition temperature of the crosslinking agent.
-
-
Sample Preparation:
-
Compression mold the blended material into sheets or desired shapes at a temperature above the polymer's melting point.
-
Allow the molded samples to cool to room temperature under pressure.
-
-
Radiation Crosslinking:
-
Expose the samples to a controlled dose of ionizing radiation (e.g., 5-20 Mrad of gamma radiation or electron beam). The optimal dose will depend on the polymer and the desired degree of crosslinking.
-
-
Characterization:
-
Mechanical Testing: Perform tensile testing on both crosslinked and uncrosslinked samples to determine tensile strength, elongation at break, and modulus.
-
Thermal Analysis: Use DSC to measure the melting temperature and crystallinity of the samples. An increase in thermal stability is expected after crosslinking.
-
Gel Content: Determine the extent of crosslinking by measuring the insoluble fraction of the polymer in a suitable solvent.
-
Protocol 2: Formulation of a UV-Curable Coating
The diallyl functionality of the crosslinker is well-suited for the formulation of UV-curable coatings.
Objective: To prepare a UV-curable coating with enhanced hardness and chemical resistance.
Materials:
-
Oligomer (e.g., Urethane acrylate, Epoxy acrylate)
-
Reactive diluent (e.g., Tripropyleneglycol diacrylate)
-
This compound
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone)
-
Substrate (e.g., glass, metal, or plastic panels)
-
UV curing system
-
Pencil hardness tester
-
Solvent resistance test kit
Procedure:
-
Formulation:
-
In a light-protected container, thoroughly mix the oligomer, reactive diluent, and this compound (typically 2-10 wt% of the total formulation).
-
Add the photoinitiator (1-5 wt%) and continue mixing until a homogeneous solution is obtained.
-
-
Application:
-
Apply a thin film of the formulation onto the substrate using a film applicator or spin coater.
-
-
UV Curing:
-
Expose the coated substrate to UV radiation from a medium-pressure mercury lamp. The required UV dose will depend on the film thickness and the reactivity of the formulation.
-
-
Characterization:
-
Pencil Hardness: Determine the surface hardness of the cured coating according to ASTM D3363.
-
Solvent Resistance: Evaluate the chemical resistance by rubbing the surface with a cloth soaked in a solvent (e.g., methyl ethyl ketone) and observing any degradation.
-
Characterization and Validation of Crosslinked Networks
A multi-faceted approach is necessary to fully characterize the structure and properties of the crosslinked materials.
| Characterization Technique | Parameter Measured | Interpretation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance of allyl C=C and C-H peaks | Confirms the consumption of the crosslinker's reactive groups. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and heat of fusion | An increase in Tg often indicates a higher degree of crosslinking. |
| Thermogravimetric Analysis (TGA) | Onset of thermal degradation | Provides information on the thermal stability of the crosslinked material. |
| Dynamic Mechanical Analysis (DMA) | Storage modulus (E'), loss modulus (E''), and tan delta | Determines the viscoelastic properties and crosslink density. |
| Swell Test | Swelling ratio in a suitable solvent | An inverse measure of the crosslink density. |
Conclusion: A Versatile Building Block for Advanced Materials
This compound stands as a promising crosslinking agent, offering a balance of reactivity and property modulation. Its unique asymmetrical structure allows for the precise tuning of polymer network properties, opening avenues for the development of next-generation materials with enhanced performance characteristics. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers and developers to explore the full potential of this versatile molecule.
References
- Gotcher, A.J., Germeraad, P.B., & White, L.J. (1981). Triazine-trione compounds and their use as crosslinking agents. (U.S. Patent No. 4,302,562). U.S.
- Gotcher, A.J., Germeraad, P.B., & White, L.J. (1979). Shaped article of radiation crosslinked triazine-trione polymeric composition. (U.S. Patent No. 4,176,027). U.S.
- Gjesdal, G., et al. (2024). Photo-Clickable Triazine-Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications.
- Haber, S., et al. (1991). Crosslinked triazine polymers and their use as crosslinking agents. (U.S. Patent No. 5,026,803). U.S.
- Wang, X., et al. (2011). Preparation of triazine based crosslinked polymers and their charring properties.
-
PubChem. (n.d.). 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]
-
Kanbei. (n.d.). high purity 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione 99%. Retrieved from [Link]
Sources
- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 2. Photo-Clickable Triazine-Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-三烯丙基-1,3,5-三嗪-2,4,6(1H,3H,5H)-三酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 6. US4176027A - Shaped article of radiation crosslinked triazine-trione polymeric composition - Google Patents [patents.google.com]
Application Notes and Protocols for the Polymerization of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Introduction: A Versatile Building Block for Advanced Materials
1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione is a non-symmetrical triazine monomer poised for the development of advanced functional polymers. The presence of two reactive allyl groups on the stable triazine core allows for its participation in a variety of polymerization reactions, leading to cross-linked or linear polymers with potentially enhanced thermal stability, mechanical strength, and chemical resistance.[1] The propyl group, in turn, can be used to tune the solubility and physical properties of the resulting polymer.
This guide provides an in-depth exploration of the synthesis and polymerization of this monomer, targeting researchers in materials science, polymer chemistry, and drug development. We will delve into the rationale behind the proposed protocols, offering a framework for reproducible success and further innovation.
Part 1: Synthesis of the Monomer
The synthesis of this compound is most effectively achieved through a stepwise nucleophilic substitution on a triazine precursor. A common and versatile starting material is cyanuric chloride, which allows for sequential and controlled introduction of different substituents due to the decreasing reactivity of the chlorine atoms with each substitution.[1]
Synthetic Workflow Diagram
Caption: Stepwise synthesis of the target monomer from cyanuric chloride.
Protocol 1: Synthesis of this compound
Rationale: This protocol leverages the differential reactivity of the C-Cl bonds in cyanuric chloride. The first substitution occurs readily at low temperatures, the second at ambient temperature, and the third, more challenging substitution requires elevated temperatures. This allows for a controlled, non-symmetrical functionalization of the triazine ring.
Materials:
-
Cyanuric chloride
-
Allylamine
-
Propylamine
-
Acetone
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
-
Dropping funnel
Procedure:
-
First Allylation: Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0-5 °C in an ice bath. Separately, prepare a solution of allylamine (1 equivalent) in water. Add the allylamine solution dropwise to the cyanuric chloride solution while maintaining the temperature below 5 °C. Simultaneously, add a solution of sodium carbonate (1 equivalent) in water to neutralize the HCl formed. Stir for 2-4 hours at this temperature.
-
Second Allylation: Allow the reaction mixture to warm to room temperature. Add a second equivalent of allylamine dropwise, again with the simultaneous addition of an aqueous sodium carbonate solution (1 equivalent). Stir for an additional 4-6 hours at room temperature.
-
Propylation: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone). Add propylamine (1.1 equivalents) dropwise, followed by the dropwise addition of sodium carbonate solution (1.1 equivalents). Maintain the reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into a large volume of cold deionized water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Part 2: Polymerization Protocols
The dual allyl functionality of the monomer allows for polymerization through several radical-mediated pathways. We present protocols for both traditional free-radical polymerization and a more modern, efficient thiol-ene photopolymerization.
Method 1: Free-Radical Polymerization
Diallyl compounds are known to undergo a cyclolinear polymerization mechanism, which results in macromolecules containing alternating cyclic and linear units.[2] This is a key feature that reduces cross-linking at low conversions and leads to soluble polymers.
Mechanism: Free-Radical Cyclopolymerization
Caption: Mechanism of free-radical cyclopolymerization of diallyl monomers.
Protocol 2: Bulk Free-Radical Polymerization
Rationale: Bulk polymerization is a straightforward method that avoids solvents, leading to a high concentration of the monomer and potentially faster polymerization rates. The choice of initiator is temperature-dependent; benzoyl peroxide is suitable for higher temperatures, while AIBN is preferred for lower temperatures due to its lower decomposition temperature.
Materials:
-
This compound
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Schlenk flask or reaction tube with a stopcock
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Oil bath
Procedure:
-
Preparation: Place the monomer into a Schlenk flask. Add the initiator (0.5-2.0 mol% relative to the monomer).
-
Degassing: Subject the flask to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Backfill the flask with an inert gas. Immerse the sealed flask in a preheated oil bath. The reaction temperature will depend on the initiator used (typically 60-80 °C for AIBN, 80-100 °C for BPO).
-
Termination and Purification: After the desired time (or when the viscosity has significantly increased), cool the reaction to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF) and precipitate it into a non-solvent (e.g., methanol or hexane) to remove unreacted monomer and initiator fragments. Repeat the dissolution-precipitation step 2-3 times.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
| Parameter | Condition A (AIBN) | Condition B (BPO) | Rationale |
| Initiator | AIBN (1 mol%) | BPO (1 mol%) | AIBN has a lower decomposition temperature, suitable for lower temp polymerization. BPO is effective at higher temperatures. |
| Temperature | 70 °C | 90 °C | Chosen to ensure an appropriate rate of initiator decomposition. |
| Time | 8-24 hours | 6-18 hours | Reaction time is adjusted based on desired conversion and molecular weight. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Oxygen is a radical scavenger and must be excluded. |
Method 2: Thiol-Ene Photopolymerization
Thiol-ene polymerization is a "click" chemistry reaction known for its high efficiency, rapid rates under UV irradiation, and insensitivity to oxygen.[3] It involves the stoichiometric reaction between a thiol and an alkene (the allyl groups of the monomer) in the presence of a photoinitiator.
Mechanism: Thiol-Ene "Click" Chemistry
Caption: Radical-mediated mechanism for thiol-ene photopolymerization.
Protocol 3: UV-Cured Thiol-Ene Polymerization
Rationale: This method is ideal for creating highly cross-linked networks rapidly at ambient temperature, which is advantageous for coatings, adhesives, and biomedical hydrogels. The stoichiometry between allyl and thiol groups is critical for achieving optimal network properties. A multifunctional thiol is used to create a cross-linked network.
Materials:
-
This compound
-
A multifunctional thiol, e.g., Trimethylolpropane tris(3-mercaptopropionate) (TMPMP)
-
A photoinitiator, e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
UV curing system (e.g., a mercury lamp with a filter for 365 nm)
Procedure:
-
Formulation: In a vial, mix the diallyl monomer and the multifunctional thiol. The stoichiometric ratio of allyl groups to thiol groups should be 1:1. For this specific monomer (2 allyl groups) and TMPMP (3 thiol groups), the molar ratio would be 3 moles of the diallyl monomer to 2 moles of TMPMP.
-
Initiator Addition: Add the photoinitiator to the mixture (0.5-2.0 wt% of the total monomer/thiol mass) and mix until fully dissolved.
-
Curing: Cast the liquid formulation onto a substrate (e.g., a glass slide) to the desired thickness. Place the sample under the UV lamp. Curing is typically complete within seconds to minutes, depending on the lamp intensity and sample thickness.
-
Post-Curing: The cured polymer can be post-cured by gentle heating (e.g., 80 °C for 1 hour) to ensure complete reaction of any remaining functional groups.
| Parameter | Typical Condition | Rationale |
| Allyl:Thiol Ratio | 1:1 (functional group basis) | Ensures high conversion and optimal network formation. Off-stoichiometry can be used to tune properties. |
| Photoinitiator | DMPA (1 wt%) | DMPA is a common and efficient radical photoinitiator for UV curing. |
| UV Wavelength | 365 nm | This wavelength is effective for activating many common photoinitiators. |
| UV Intensity | 10-100 mW/cm² | Higher intensity leads to faster curing but can also increase shrinkage stress. |
Part 3: Characterization of the Resulting Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
Characterization Workflow
Caption: A typical workflow for the characterization of the synthesized polymers.
Expected Characterization Results
-
FTIR Spectroscopy: Successful polymerization is confirmed by the significant reduction or disappearance of the characteristic peaks for the allyl group (C=C stretch around 1645 cm⁻¹ and =C-H stretch around 3080 cm⁻¹). The appearance of strong C-H stretching bands for the saturated polymer backbone (2850-2960 cm⁻¹) will be evident. For thiol-ene polymers, the disappearance of the S-H stretch (around 2570 cm⁻¹) is also a key indicator of reaction completion.[4]
-
¹H NMR Spectroscopy: The spectrum of the polymer will show a disappearance of the vinyl protons of the allyl group (typically 5-6 ppm). New broad peaks corresponding to the protons on the polymer backbone and within the cyclized units will appear in the 1.5-4.0 ppm range. The propyl group signals will remain.
-
¹³C NMR Spectroscopy: The disappearance of the sp² carbon signals from the allyl group (around 117 and 134 ppm) and the appearance of new sp³ carbon signals from the polymer backbone will confirm polymerization. The signals for the triazine ring carbons (around 148 ppm) should remain.[5]
-
Gel Permeation Chromatography (GPC): For the soluble polymer from free-radical polymerization, GPC will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Diallyl polymerizations often yield polymers with broad PDIs.
-
Differential Scanning Calorimetry (DSC): DSC analysis will reveal the glass transition temperature (Tg) of the polymer, which is a critical indicator of its amorphous or semi-crystalline nature and its service temperature range.
-
Thermogravimetric Analysis (TGA): TGA will determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. Polymers with the triazine core are expected to exhibit good thermal stability.
| Property | Expected Result (Representative) | Technique |
| Monomer Conversion | > 90% | FTIR, NMR |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol (for soluble polymer) | GPC |
| Polydispersity Index (PDI) | > 2.0 | GPC |
| Glass Transition Temp. (Tg) | 120 - 180 °C | DSC |
| Decomposition Temp. (T_d5%) | > 300 °C | TGA |
Note: The values in the table are representative estimates based on similar diallyl and triallyl isocyanurate polymers and may vary depending on the specific polymerization conditions.
References
-
MDPI. (2022). Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. Retrieved from [Link]
-
MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]
-
ResearchGate. (2008). Polymerisation of Allyl Compounds. Retrieved from [Link]
-
YouTube. (2022). Is Thiol-Ene Polymerization Considered Click Chemistry? Retrieved from [Link]
-
ResearchGate. (2021). Fully biobased UV-cured thiol-ene coatings. Retrieved from [Link]
-
NIH. (2013). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone–Backbone Interaction Motifs. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, polymerization kinetics of 4-allyl-substituted 1,3-benzoxazine and properties of resulting polymer. Retrieved from [Link]
-
SciSpace. (1989). Steric effect on the radical polymerization of triallyl isocyanurate: possibility of chain length enlargement in allyl polymerization. Retrieved from [Link]
-
Journal of the American Chemical Society. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Retrieved from [Link]
-
NIH. (2021). Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. Retrieved from [Link]
Sources
Application Note & Protocols: Synthesis and Application of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione for High-Performance UV-Curable Coatings
Abstract
The demand for coatings with superior durability, chemical resistance, and thermal stability is a primary driver of innovation in materials science. 1,3,5-triazinane-2,4,6-trione (isocyanurate) derivatives are a class of heterocyclic compounds known for imparting exceptional performance characteristics to polymer networks.[1] This document provides a detailed guide on the synthesis of an asymmetrically substituted crosslinking agent, 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, and its formulation into a high-performance, ultraviolet (UV)-curable coating. The presence of two allyl functional groups enables robust, rapid crosslinking via free-radical polymerization, while the propyl group modifies solubility and flexibility. The inherent stability of the triazine core contributes significantly to the thermal and chemical resistance of the final cured film.[2][3] This guide is intended for researchers and formulation scientists, offering detailed, field-proven protocols for synthesis, formulation, application, and performance validation.
The Chemistry and Synthesis of the Triazinane Crosslinker
Molecular Structure and Rationale for Use
The efficacy of this compound as a performance-enhancing additive stems directly from its unique molecular architecture.
-
1,3,5-Triazinane-2,4,6-trione Core: This heterocyclic ring is the backbone of the molecule. Its high degree of thermal stability and rigidity provides a strong, non-degradable anchor point within the polymer matrix, which is crucial for applications in demanding environments.[1]
-
Diallyl Functional Groups (-CH₂-CH=CH₂): The two allyl groups are the reactive sites for polymerization. Upon exposure to UV radiation in the presence of a photoinitiator, these double bonds undergo rapid free-radical polymerization, forming a dense, three-dimensional covalent network.[3] This crosslinking is directly responsible for the hardness, scratch resistance, and chemical impermeability of the cured coating.[4]
-
Propyl Group (-CH₂CH₂CH₃): The inert propyl group serves to modify the physical properties of the molecule. It enhances solubility in common organic monomers and oligomers used in coating formulations and can impart a degree of flexibility to the otherwise rigid network, improving impact resistance.
The logical relationship between the molecule's structure and its function in a coating is outlined below.
Caption: Structure-Function Relationship of the Triazinane Crosslinker.
Protocol 1: Synthesis of this compound
This protocol details a two-step nucleophilic substitution reaction starting from N-propyl-1,3,5-triazinane-2,4,6-trione (propyl isocyanurate), which can be synthesized from the trimerization of propyl isocyanate. The more common starting material, cyanuric acid, could also be used, but would require careful control of the stoichiometry to achieve the desired unsymmetrical substitution.[2]
Materials:
-
N-propyl-1,3,5-triazinane-2,4,6-trione (1 eq.)
-
Allyl bromide (2.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Addition: Charge the flask with N-propyl-1,3,5-triazinane-2,4,6-trione (1 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask until the reagents are suspended (approx. 5 mL of DMF per gram of starting material).
-
Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes.
-
Allylation: Begin vigorous stirring. Add allyl bromide (2.2 eq.) dropwise to the suspension at room temperature over 30 minutes using a dropping funnel.
-
Causality: Potassium carbonate acts as a base to deprotonate the N-H groups of the triazinane ring, making the nitrogen atoms nucleophilic.[2] The reaction is performed stepwise. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction. A slight excess of allyl bromide ensures complete dialkylation.
-
-
Reaction: Heat the reaction mixture to 60-70°C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Causality: The aqueous workup removes the DMF solvent and inorganic salts. The bicarbonate wash removes any residual acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed before use.
| Technique | Purpose | Expected Result / Key Features |
| FT-IR Spectroscopy | Functional Group Analysis | Presence of C=O stretch (isocyanurate, ~1680 cm⁻¹), C=C stretch (allyl, ~1645 cm⁻¹), and C-H stretches (aliphatic). Absence of N-H stretch (~3200 cm⁻¹) from the starting material. |
| ¹H NMR Spectroscopy | Structural Confirmation | Signals corresponding to propyl group protons (-CH₂, -CH₂, -CH₃) and allyl group protons (=CH₂, -CH=, -CH₂-N). Integration should confirm the 2:1 ratio of allyl to propyl groups. |
| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Peaks for carbonyl carbons (C=O), alkene carbons (C=C), and aliphatic carbons (propyl and allyl CH₂/CH₃). |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₂H₁₇N₃O₃ (251.28 g/mol ). |
High-Performance UV-Curable Coating Formulation
Principle of UV Curing
UV curing is a photopolymerization process that uses high-intensity ultraviolet light to initiate a rapid chemical reaction, transforming a liquid formulation into a solid, crosslinked film.[5] The process is initiated by a photoinitiator that absorbs UV energy to generate reactive free radicals. These radicals attack the double bonds of the allyl groups on the triazinane crosslinker and other reactive components (oligomers, diluents), propagating a chain reaction that forms a highly crosslinked polymer network. This entire process occurs in seconds, offering significant advantages in production speed and energy efficiency.[5]
Caption: Workflow and Mechanism of UV Curing.
Materials and Reagents for Formulation
| Component | Example Material | Function | Typical Wt.% |
| Synthesized Crosslinker | This compound | Provides hardness, thermal stability, and chemical resistance. | 15 - 30% |
| Base Oligomer | Urethane Acrylate (UA) or Epoxy Acrylate (EA) | Forms the primary backbone of the coating, contributing to flexibility and adhesion.[5] | 40 - 60% |
| Reactive Diluent | Tripropylene Glycol Diacrylate (TPGDA) | Reduces viscosity for application and participates in crosslinking.[5] | 10 - 25% |
| Photoinitiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Absorbs UV light to generate free radicals and initiate polymerization. | 2 - 5% |
| Additive (Optional) | Leveling Agent (e.g., BYK-333) | Improves surface smoothness and eliminates defects. | 0.1 - 1% |
Protocol 2: Coating Formulation
Procedure:
-
Oligomer and Crosslinker: In a light-blocking (amber) beaker, add the base oligomer. While stirring mechanically at low-to-medium speed, slowly add the synthesized this compound. If the crosslinker is a solid, gentle heating (40-50°C) may be required to facilitate dissolution.
-
Viscosity Adjustment: Once a homogenous mixture is achieved, add the reactive diluent (TPGDA) and continue stirring for 15 minutes.
-
Causality: The reactive diluent is crucial for reducing the high viscosity of the oligomer, ensuring the coating can be applied smoothly and evenly.
-
-
Initiator and Additives: Turn off any overhead lights and work under yellow light to prevent premature curing. Add the photoinitiator and any optional additives to the mixture.
-
Final Mixing: Continue stirring for another 20-30 minutes until the photoinitiator is completely dissolved and the formulation is perfectly uniform.
-
Degassing: Let the formulation sit for 1-2 hours or use a vacuum chamber to remove any air bubbles introduced during mixing.
Protocol 3: Coating Application and Curing
Procedure:
-
Substrate Preparation: Ensure the substrate (e.g., cold-rolled steel, aluminum, or wood panel) is clean, dry, and free of grease or dust.
-
Application: Apply the formulated coating to the substrate using a wire-wound rod or a doctor blade to achieve a controlled wet film thickness (e.g., 25-50 µm).
-
Curing: Immediately pass the coated substrate under a medium-pressure mercury (Hg) arc lamp or an LED UV lamp (365-395 nm). The required UV dose will depend on the formulation and film thickness but is typically in the range of 500-1500 mJ/cm².
-
Causality: The UV dose (a product of lamp intensity and exposure time) must be sufficient to ensure complete polymerization through the entire depth of the coating. Incomplete curing will result in poor surface properties and residual tackiness.
-
Performance Evaluation of the Cured Coating
After curing, the coating should be allowed to condition at ambient temperature for 24 hours before testing.
Protocols for Performance Testing
-
Pencil Hardness (ASTM D3363):
-
Place the coated panel on a firm, level surface.
-
Starting with a hard pencil (e.g., 4H), press it firmly onto the surface at a 45° angle and push forward about 6 mm.
-
Examine the surface for gouging or scratching.
-
Repeat with progressively softer pencils (3H, 2H, H, F, HB, etc.) until a pencil is found that does not scratch the surface. The hardness rating is that of the hardest pencil that does not mar the coating.
-
-
Solvent Resistance (ASTM D5402):
-
Wrap a piece of cheesecloth around the ball end of a 2 lb ball-peen hammer.
-
Saturate the cloth with methyl ethyl ketone (MEK).
-
Place the hammer on the coating surface and rub back and forth over a ~15 cm length. One back-and-forth motion constitutes one "double rub".
-
Continue until the coating is broken through to the substrate or until a high number (e.g., 200) is reached. Record the number of double rubs.[6]
-
-
Adhesion (ASTM D3359, Method B):
-
Use a special cross-hatch cutting tool to make a grid of 6 cuts by 6 cuts through the coating to the substrate.
-
Brush the area lightly to remove any detached flakes.
-
Apply a specified pressure-sensitive tape (e.g., Permacel P-99) over the grid and smooth it down firmly.
-
Within 90 seconds, remove the tape by pulling it off rapidly back upon itself at a 180° angle.
-
Inspect the grid area and rate the adhesion on a scale from 5B (no detachment) to 0B (severe detachment).
-
Expected Performance Data
The inclusion of this compound is expected to yield significant performance improvements over a standard formulation lacking a dedicated high-performance crosslinker.
| Performance Metric | Standard Formulation (Control) | High-Performance Formulation (with Triazinane) | Significance |
| Pencil Hardness | HB - F | 3H - 4H | Indicates superior scratch and abrasion resistance.[6] |
| MEK Double Rubs | < 50 | > 200 | Demonstrates excellent chemical and solvent resistance.[6] |
| Adhesion (Cross-Hatch) | 3B - 4B | 5B | Shows robust bonding to the substrate. |
| Thermal Stability (TGA) | Onset of degradation ~280°C | Onset of degradation > 350°C | The triazine core enhances the thermal durability of the coating. |
Safety Precautions
-
Handle all chemicals, especially allyl bromide (toxic, lachrymator) and isocyanates (sensitizers), in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
UV radiation is harmful to eyes and skin. Ensure proper shielding is used during the curing process.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Benchchem. (n.d.). 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione.
- Engels, H. W., Pirkl, H. G., Albers, R., Albach, R. W., et al. (2021).
- Mohammed, A., et al. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Sure, R. (2020). Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates: A Bicyclic Ride. The Journal of Organic Chemistry.
- Wissman, H. G., Rand, L., & Frisch, K. C. (1964). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Applied Polymer Science.
- Ren, Y. (2017). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto.
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
- Ren, Y. (2017). Synthesis of Isocyanates from CO2 and Amines Under Mild Conditions. Google Books.
- Babin, et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
- Zhang, et al. (n.d.). Trimerization mechanism (isocyanate to isocyanurate).
- PMC. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Triazine Derivatives as UV-Curing Crosslinking Agents in Modern Manufacturing.
- Unknown. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Google Patents. (n.d.). WO2003046068A1 - 2-hydroxyphenyl-s-triazine crosslinkers for polymer networks.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Triazine Derivatives: From Corrosion Inhibition to Chemical Synthesis.
- Unknown. (2025). Formaldehyde-free high performance tris(alkoxycarbonylamino)
- Unknown. (n.d.).
- CymitQuimica. (n.d.). 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione.
- Gatto, V., et al. (2025). Triazine-Trione Thermosets with High Processability for Scaffold Applications in Bone Tissue Engineering.
- PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules.
- ChemicalBook. (2025). 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- PubChem. (n.d.). 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione.
- Gatto, V., et al. (2021). Efficient Triazine Derivatives for Collagenous Materials Stabilization.
- Benchchem. (n.d.). 3-Allyl-1,3,5-triazinane-2,4-dione.
- Scilit. (n.d.).
- MDPI. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione in High-Performance Adhesive Formulations
An in-depth guide for researchers, scientists, and formulation chemists on the application of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione as a performance-enhancing additive in adhesive systems.
Introduction
This compound is a multifunctional monomer characterized by a thermally stable triazine-trione core, two reactive allyl groups, and a single propyl substituent.[1] This unique asymmetric structure positions it as a highly effective crosslinking agent and adhesion promoter for advanced adhesive formulations. The incorporation of this molecule into polymer matrices is designed to significantly enhance key performance attributes such as mechanical strength, thermal stability, and chemical resistance.[1]
The dual allyl functionalities enable the formation of robust, three-dimensional polymer networks through free-radical polymerization, a process that can be initiated thermally or with radiation.[2][3] Unlike the more common triallyl isocyanurate (TAIC), the presence of the non-reactive propyl group modifies the crosslink density and may improve compatibility with certain organic resin systems. These application notes provide a comprehensive guide, from scientific principles to detailed experimental protocols, for leveraging the properties of this compound in the development of next-generation adhesives.
PART 1: SCIENTIFIC PRINCIPLES & RATIONALE
Chemical Structure and Functionality
The efficacy of this compound stems directly from its molecular architecture.
-
1,3,5-Triazinane-2,4,6-trione Core: This heterocyclic ring is isoelectronic with a benzene ring but possesses significantly different chemical properties. Its high nitrogen content and stable structure are known to impart excellent thermal stability to polymers in which it is incorporated.[4]
-
Diallyl Groups (C3H5): The two prop-2-enyl groups are the primary reactive sites. The double bonds are susceptible to free-radical addition, allowing the molecule to act as a crosslinker, covalently bonding multiple polymer chains together.[1] The polymerization of allyl monomers is a well-established mechanism for creating crosslinked networks.[5]
-
Propyl Group (C3H7): This saturated alkyl chain is non-reactive under typical curing conditions. It reduces the overall crosslink density compared to a tri-functional equivalent like TAIC, which can be advantageous for improving flexibility and impact strength in the final adhesive. It may also enhance solubility and compatibility within less polar adhesive matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonyms | 1,3-bis(prop-2-en-1-yl)-5-propyl-1,3,5-triazinane-2,4,6-trione | N/A |
| Molecular Formula | C₁₂H₁₇N₃O₃ | Calculated |
| Molecular Weight | 251.28 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to TAIC[6] |
Mechanism of Performance Enhancement
The additive improves adhesive performance through two primary mechanisms: crosslinking and adhesion promotion.
-
Crosslinking Mechanism: During curing (initiated by heat or radiation), free radicals are generated. These radicals attack the double bonds of the allyl groups, initiating a chain polymerization reaction. Because each molecule has two allyl groups, it can connect two different polymer chains, transforming a system of linear polymers into a single, covalently bonded three-dimensional network. This network restricts polymer chain mobility, leading to significantly improved thermal stability and mechanical strength.[7]
-
Adhesion Promotion: Adhesion promoters are bifunctional molecules that act as a "chemical bridge" between the adhesive and the substrate.[8] The triazine-trione core, with its polar nitrogen and oxygen atoms, can form strong secondary interactions (e.g., hydrogen bonds, dipole-dipole forces) with hydroxyl or oxide groups on inorganic or metallic surfaces. Simultaneously, the allyl groups co-react and integrate into the bulk adhesive matrix during curing. This creates a durable, chemically bonded interphase that is more resistant to environmental attack and mechanical failure.[9]
Figure 1: Conceptual workflow of the triazine additive creating a crosslinked polymer network.
PART 2: APPLICATION PROTOCOLS
Formulation Guidelines
The optimal concentration of this compound depends on the base resin and desired properties. It is typically used as an additive, measured in parts per hundred resin (phr).
Causality Behind Component Selection:
-
Base Resin: The choice of epoxy, unsaturated polyester (UPE), or polyurethane (PU) defines the fundamental properties of the adhesive.
-
Triazine Additive: The concentration is varied to control crosslink density. Higher levels generally increase hardness and thermal stability but may reduce flexibility.
-
Initiator: The initiator choice is critical and depends on the curing method.
-
Thermal Curing: Peroxides like Benzoyl Peroxide (BPO) or Dicumyl Peroxide (DCP) are selected based on their 10-hour half-life decomposition temperature, which should align with the desired curing temperature.
-
UV Curing: Photoinitiators, such as α-hydroxyketones, are chosen based on their absorption spectrum, which must overlap with the wavelength of the UV lamp used for curing.[10]
-
-
Antioxidants: Small amounts of antioxidants like butylated hydroxytoluene (BHT) may be included to prevent premature polymerization during storage and processing, ensuring a stable shelf life for the formulated adhesive.[7][11]
Table 2: Example Starting-Point Formulations
| Component | Formulation A: Thermally Cured Epoxy | Formulation B: UV-Cured Acrylate |
|---|---|---|
| Base Resin | Bisphenol A Diglycidyl Ether (DGEBA) Epoxy | Urethane Dimethacrylate (UDMA) |
| Curing Agent / Co-monomer | Polyamide Hardener | Triethylene Glycol Dimethacrylate (TEGDMA) |
| Triazine Additive | 2 - 15 phr | 2 - 15 phr |
| Initiator | Dicumyl Peroxide (DCP) (1 - 2 phr) | 2-Hydroxy-2-methylpropiophenone (1 - 3 phr) |
| Control Formulation | All components except Triazine Additive | All components except Triazine Additive |
Protocol 1: Thermal Curing of a Two-Part Epoxy Adhesive
This protocol details the preparation and curing of an epoxy-based adhesive for evaluating lap shear strength.
Materials:
-
DGEBA Epoxy Resin
-
Polyamide Curing Agent
-
This compound
-
Dicumyl Peroxide (DCP)
-
Substrates: Aluminum test coupons (per ASTM D1002), cleaned and degreased with acetone.[12]
-
Mixing equipment, applicator, clamps, programmable oven.
Step-by-Step Methodology:
-
Preparation (Part A): In a suitable mixing vessel, weigh the DGEBA epoxy resin. Add the desired amount of the triazine additive (e.g., 10 phr) and the DCP initiator (e.g., 1.5 phr). Mix thoroughly at room temperature until a homogenous solution is achieved.
-
Preparation (Part B): Weigh the corresponding stoichiometric amount of the polyamide curing agent into a separate container.
-
Mixing: Combine Part A and Part B and mix vigorously for 2-3 minutes until the mixture is uniform in color and consistency. Avoid excessive air entrapment.
-
Application: Apply a thin, uniform layer of the mixed adhesive to the bonding area of one aluminum coupon.
-
Assembly: Join the second coupon to the first, ensuring the specified overlap (e.g., 12.7 mm as per ASTM D1002).[12]
-
Clamping: Secure the joint with clamps to maintain consistent pressure and prevent movement during curing.
-
Curing: Place the assembled joint in a programmable oven. Ramp the temperature to the target curing temperature (e.g., 150-170°C for DCP) and hold for the specified time (e.g., 60 minutes).
-
Post-Cure: Turn off the oven and allow the assembly to cool slowly to room temperature before removing the clamps.
-
Conditioning: Allow the bonded specimens to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 24 hours before testing.
Figure 2: Workflow for the thermal curing protocol.
PART 3: PERFORMANCE EVALUATION PROTOCOLS
A critical aspect of development is quantifying the performance improvement. This requires standardized testing against a control formulation prepared without the triazine additive.
Protocol: Mechanical Strength Testing
A. Lap Shear Strength (ASTM D1002) This test measures the shear strength of an adhesive on rigid substrates and is one of the most common tests for structural adhesives.[12]
-
Specimen Preparation: Prepare at least five bonded specimens for both the control and the experimental formulation using the protocol described in section 2.2.
-
Testing Machine: Use a universal testing machine (e.g., Instron) with grips capable of holding the specimens.
-
Procedure:
-
Place the specimen in the grips of the testing machine, ensuring it is aligned vertically.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min).[12]
-
Record the maximum load (in Newtons) sustained before failure.
-
-
Calculation: Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area (in mm²).
-
Analysis: Compare the average shear strength and failure mode (adhesive vs. cohesive failure) of the experimental group to the control group.
B. T-Peel Strength (ASTM D1876) This test is suitable for evaluating adhesives on flexible substrates.[13]
-
Specimen Preparation: Bond two flexible substrates (e.g., thin aluminum or polymer films) together, leaving the ends unbonded to serve as grips. Prepare at least five replicates.
-
Procedure:
-
Bend the unbonded ends back to form a "T" shape and clamp them in the grips of a universal testing machine.
-
Pull the grips apart at a constant rate (e.g., 254 mm/min).
-
Record the force required to propagate the peel.
-
-
Calculation: The peel strength is reported as the average force per unit width of the bond line (e.g., N/cm).
-
Analysis: Compare the average peel strength of the formulation containing the triazine additive to the control.
Table 3: Data Logging for Mechanical Tests
| Formulation ID | Test Type | Replicate No. | Max Load (N) / Avg Peel Force (N) | Bond Area (mm²) / Width (cm) | Calculated Strength (MPa or N/cm) | Failure Mode |
|---|---|---|---|---|---|---|
| Control | Lap Shear | 1-5 | ||||
| Experimental | Lap Shear | 1-5 | ||||
| Control | T-Peel | 1-5 |
| Experimental | T-Peel | 1-5 | | | | |
Protocol: Thermal Analysis
A. Glass Transition Temperature (Tg) via DSC The Tg indicates the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state. A higher Tg is indicative of a higher degree of crosslinking and a higher maximum service temperature.[14]
-
Sample Preparation: Place a small, fully cured sample of the adhesive (5-10 mg) into a DSC sample pan.
-
Instrument Setup: Use a Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[14]
-
A typical heating cycle might be from 25°C to 200°C.
-
The Tg is observed as a step-like change in the heat flow curve.
-
-
Analysis: Compare the Tg of the experimental formulation to the control. An increase in Tg suggests successful crosslinking by the triazine additive.
B. Thermal Stability via TGA Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[15]
-
Sample Preparation: Place a small, fully cured sample (5-10 mg) into a TGA crucible.
-
Procedure: Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere, from room temperature to ~600°C.
-
Analysis: Record the onset temperature of decomposition (e.g., Td5%, the temperature at which 5% mass loss occurs). A higher decomposition temperature for the experimental sample indicates improved thermal stability.
Safety and Handling
-
This compound is a reactive monomer. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or chemical fume hood.
-
Peroxide initiators can be hazardous and should be handled according to the manufacturer's safety data sheet (SDS). They are sensitive to shock, heat, and contamination.
-
Consult the SDS for all chemicals used in the formulation before beginning work.
References
-
ASTM International. D905 Standard Test Method for Strength Properties of Adhesive Bonds in Shear by Compression Loading. [Online] Available at: [Link]
-
DDL Testing. ASTM D903 Peel Adhesive Testing. [Online] Available at: [Link]
-
Industrial Physics. Bond Strength ASTM D1002 Testing. [Online] Available at: [Link]
-
Adhesives Research. Testing Standards Archives. [Online] Available at: [Link]
-
Infinita Lab. ASTM D903 Adhesion Testing Guide. [Online] Available at: [Link]
-
Oribay Group Automotive. Adhesion Promoters - Ori-Polar™. [Online] Available at: [Link]
-
Polytec PT. Products adhesion promoters. [Online] Available at: [Link]
-
SRI Performance. Adhesion Promoters. [Online] Available at: [Link]
-
INIS-IAEA. Triazine-trione compounds and their use as crosslinking agents. [Online] Available at: [Link]
-
Tridev Resins. Adhesion Promoter Innovations 2025 | Future of Coatings & Inks. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Significance of Polymers with “Allyl” Functionality in Biomedicine. [Online] Available at: [Link]
-
Semantic Scholar. Free-radical polymerization of allyl compounds. [Online] Available at: [Link]
-
ResearchGate. Free-Radical Polymerization of Allyl Compounds. [Online] Available at: [Link]
-
ResearchGate. Polymerisation of Allyl Compounds. [Online] Available at: [Link]
-
ResearchGate. Polymerization of multiallyl monomers | Request PDF. [Online] Available at: [Link]
-
National Institute of Environmental Health Sciences. Nomination Background: Triallyl isocyanurate (CASRN: 1025-15-6). [Online] Available at: [Link]
-
SINOCURE. TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber. [Online] Available at: [Link]
-
Wiley Online Library. Free radical polymerization of unconjugated dienes III. N‐allylacrylamide in methanol. [Online] Available at: [Link]
-
Sarex. Emerging Trends in the Functionalization of Triazine Scaffolds for Nanotechnology. [Online] Available at: [Link]
-
Wikipedia. Triazine. [Online] Available at: [Link]
- Google Patents. WO2013059473A2 - Multifunctional monomers, methods for making multifunctional monomers, polymerizable compositions and products formed therefrom.
-
National Institutes of Health (NIH). Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone–Backbone Interaction Motifs. [Online] Available at: [Link]
-
ACS Omega. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [Online] Available at: [Link]
-
National Institutes of Health (NIH). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. [Online] Available at: [Link]
-
MDPI. Effect of Electron Radiation and Triallyl Isocyanurate on the Structure, Thermal, and Mechanical Properties of Epoxy Resin.... [Online] Available at: [Link]
-
ResearchGate. Thermal and mechanical properties of PPO filled epoxy resins compatibilized by triallylisocyanurate. [Online] Available at: [Link]
-
Flexible Packaging Europe. FPE Guideline on Use of Isocyanate-based Polyurethane Adhesives in Packaging Laminates. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Online] Available at: [Link]
-
Henkel Adhesives. Isocyanates: Why they matter, and how manufacturers can manage their risk. [Online] Available at: [Link]
- Google Patents. US4518729A - Solutions of isocyanato-isocyanurates in plasticizers for polyvinyl chloride....
-
Henan Lihao Chem Plant Limited. high purity 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione 99% see COA Kanbei. [Online] Available at: [Link]
-
ResearchGate. Thermal and mechanical properties of casting polyurethane resin with heat resistance. [Online] Available at: [Link]
-
Materials Science. Preliminary Study of the Influence of Post Curing Parameters to the Particle Reinforced Composite's Mechanical and Physical Properties. [Online] Available at: [Link]
-
PubChem. 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. [Online] Available at: [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Online] Available at: [Link]
-
SciELO. Studies on the Thermal, Mechanical and Chemical Resistance Properties of Natural Resource Derived Polymers. [Online] Available at: [Link]
Sources
- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Triazine Functionalisation: Applications in Polymers, Textiles, UV Filters and Electronics [sarex.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. specialchem.com [specialchem.com]
- 9. Products adhesion promoters - Polytec PT [polytec-pt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. specialchem.com [specialchem.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. adhesivesresearch.com [adhesivesresearch.com]
- 14. matsc.ktu.lt [matsc.ktu.lt]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Composite Mechanical Strength with 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Introduction: A Novel Crosslinking Agent for High-Performance Composites
In the pursuit of advanced materials with superior mechanical properties, the role of matrix-reinforcement interfacial adhesion is paramount.[1][2][3] The introduction of specialized crosslinking agents is a key strategy to enhance this adhesion and, consequently, the overall strength, durability, and thermal stability of composite materials.[4] This document provides detailed application notes and protocols for the use of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione , a versatile triazine derivative, as a potent crosslinking agent in polymer composites.
This compound belongs to the family of isocyanurates, which are known for their exceptional thermal stability. The presence of two reactive allyl groups allows this molecule to participate in free-radical polymerization, forming robust, three-dimensional polymer networks.[4][5][6] The propyl group, in turn, can be tailored to modify the compound's solubility and compatibility with various polymer matrices. The strategic incorporation of this triazine derivative into composite formulations can lead to significant improvements in tensile strength, flexural modulus, and impact resistance.[1][7]
These application notes are intended for researchers, scientists, and professionals in materials science and drug development who are seeking to leverage advanced chemical strategies for the creation of high-performance composites.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 267.29 g/mol |
| Appearance | White to off-white crystalline powder (predicted) |
| Key Functional Groups | Two allyl groups, one propyl group, triazine-trione core |
Mechanism of Action: Covalent Crosslinking and Interfacial Enhancement
The primary mechanism by which this compound enhances the mechanical properties of composites is through the formation of covalent crosslinks. During the curing process, typically initiated by heat or radiation, the allyl groups undergo free-radical polymerization.[6][8] This results in the formation of a dense, three-dimensional network that integrates the polymer matrix with the reinforcement phase (e.g., glass fibers, carbon fibers, or nanoparticles).
This covalent integration serves two critical functions:
-
Enhanced Interfacial Adhesion: The triazine derivative can form strong chemical bonds with both the polymer matrix and, in some cases, functionalized reinforcement surfaces.[1] This improved interfacial bonding allows for more efficient stress transfer from the matrix to the stronger reinforcement phase, thereby increasing the overall strength and stiffness of the composite.[2][3]
-
Increased Matrix Toughness: The crosslinked network restricts the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg) and improved thermal stability. This also contributes to enhanced resistance to crack propagation, thereby improving the toughness of the material.[2]
Synthesis Protocol: this compound
While not commercially available in large quantities, this compound can be synthesized in a laboratory setting via a stepwise alkylation of cyanuric acid. A general procedure is outlined below.
Materials:
-
Cyanuric acid
-
Allyl bromide
-
Propyl iodide
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Synthesis of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (Diallyl Isocyanurate):
-
Dissolve cyanuric acid in an aqueous solution of sodium hydroxide.
-
Slowly add two molar equivalents of allyl bromide to the solution while stirring vigorously.
-
Maintain the reaction at a controlled temperature (e.g., 50-60 °C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the diallyl intermediate.[4][9]
-
-
Step 2: Synthesis of this compound:
-
Dissolve the 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione intermediate in an aprotic polar solvent such as DMF.
-
Add a suitable base (e.g., sodium hydride) to deprotonate the remaining N-H group.
-
Slowly add one molar equivalent of propyl iodide to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final compound.
-
Application Protocol: Incorporation into an Epoxy Composite System
This protocol details the incorporation of this compound into a standard epoxy resin system reinforced with glass fibers.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., an amine-based hardener)
-
This compound
-
Glass fiber reinforcement (mat or woven fabric)
-
Acetone
-
Mold release agent
-
Vacuum bagging system (optional)
Procedure:
-
Preparation of the Modified Resin Mixture:
-
In a clean, dry beaker, weigh the desired amount of epoxy resin.
-
Add the desired weight percentage of this compound to the epoxy resin (e.g., 1%, 3%, 5% by weight).
-
Gently heat the mixture to approximately 60°C while stirring continuously until the triazine derivative is completely dissolved and a homogenous mixture is obtained.
-
Allow the mixture to cool to room temperature.
-
Add the stoichiometric amount of the curing agent to the modified epoxy resin and mix thoroughly for 2-3 minutes, avoiding the introduction of air bubbles.
-
-
Composite Fabrication (Hand Lay-up Technique):
-
Prepare the mold by cleaning it and applying a suitable mold release agent.
-
Place a layer of glass fiber reinforcement into the mold.
-
Pour a portion of the modified resin mixture onto the glass fibers.
-
Use a roller or brush to evenly distribute the resin and impregnate the fibers, ensuring no dry spots remain.
-
Place additional layers of glass fiber and resin until the desired thickness is achieved.
-
For improved consolidation and reduced voids, a vacuum bagging system can be employed.
-
-
Curing:
-
Cure the composite at room temperature for 24 hours.
-
Post-cure the composite in an oven at an elevated temperature (e.g., 80-120°C) for a specified duration (e.g., 2-4 hours) to ensure complete crosslinking. The exact post-curing schedule will depend on the specific epoxy system used.
-
Evaluation of Mechanical Properties
To quantify the improvement in mechanical strength, the following standard tests should be performed on both the unmodified (control) and the modified composite samples.
| Mechanical Test | ASTM Standard | Key Properties Measured |
| Tensile Test | ASTM D3039 | Tensile Strength, Young's Modulus, Elongation at Break |
| Flexural Test (Three-Point Bending) | ASTM D790 | Flexural Strength, Flexural Modulus |
| Impact Test (Izod or Charpy) | ASTM D256 | Impact Strength, Toughness |
Expected Outcomes:
The incorporation of this compound is expected to yield a significant increase in tensile strength, flexural strength, and impact resistance of the composite material. The optimal concentration of the additive should be determined experimentally by testing a range of weight percentages.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Mechanism of improved mechanical strength via covalent crosslinking.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete dissolution of the triazine derivative in the resin | Insufficient heating or stirring; Incompatibility with the resin system. | Increase mixing temperature slightly (do not exceed decomposition temperature); Use a co-solvent (use with caution as it may affect final properties); Consider a different resin system. |
| Void formation in the final composite | Air entrapment during mixing or lay-up. | Degas the resin mixture under vacuum before adding the curing agent; Use a vacuum bagging technique during curing to remove trapped air. |
| Reduced mechanical properties at high concentrations of the additive | Plasticization effect or agglomeration of the crosslinking agent. | Optimize the concentration of the triazine derivative by testing a range of lower weight percentages. |
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood when handling resins, curing agents, and solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
This compound presents a promising avenue for the significant enhancement of mechanical properties in a wide range of polymer composites. Its ability to form robust covalent crosslinks at the matrix-reinforcement interface leads to improved stress transfer and overall material performance. The protocols outlined in this document provide a comprehensive guide for the synthesis, incorporation, and evaluation of this novel crosslinking agent. Further optimization of processing parameters and concentration will enable researchers to unlock the full potential of this molecule in the development of next-generation, high-strength composite materials.
References
-
ResearchGate. Covalent grafting of triazine derivatives onto graphene oxide for preparation of epoxy composites with improved interfacial and mechanical properties. [Link]
-
National Institutes of Health (NIH). Hydroxyl-Terminated Triazine Derivatives Grafted Graphene Oxide for Epoxy Composites: Enhancement of Interfacial and Mechanical Properties. [Link]
-
National Institutes of Health (NIH). Tuning the mechanical properties of glass fiber-reinforced bismaleimide–triazine resin composites by constructing a flexible bridge at the interface. [Link]
-
ACS Publications. Free-Radical Cross-Linking Polymerization of Diallyl Terephthalate in the Presence of Microgel-like Poly(allyl methacrylate) Microspheres. [Link]
-
ResearchGate. Allyl Monomers and Polymers. [Link]
-
ResearchGate. Polymerisation of Allyl Compounds. [Link]
-
ResearchGate. Synthesis of Polymers Containing Cross-Linkable Groups by Atom Transfer Radical Polymerization: Poly(allyl methacrylate) and Copolymers of Allyl Methacrylate and Styrene. [Link]
-
MDPI. Dually Crosslinked Polymer Networks Incorporating Dynamic Covalent Bonds. [Link]
-
PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]
-
National Institutes of Health (NIH). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
MDPI. Efficient Triazine Derivatives for Collagenous Materials Stabilization. [Link]
-
Hilaris Publisher. Enhancing Mechanical Properties of Composite Materials through Design. [Link]
-
NIST WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]
-
MDPI. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tuning the mechanical properties of glass fiber-reinforced bismaleimide–triazine resin composites by constructing a flexible bridge at the interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyl-Terminated Triazine Derivatives Grafted Graphene Oxide for Epoxy Composites: Enhancement of Interfacial and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Introduction
1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione is a substituted triazinane derivative with potential applications in polymer chemistry and materials science. The presence of two reactive allyl groups and a propyl group on the triazinane core suggests its utility as a crosslinking agent or a monomer in the synthesis of specialized polymers.[1] Accurate quantification of this compound is critical for quality control in its synthesis, formulation, and for studying its reaction kinetics and stability in various matrices. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). These methods are designed to be robust, accurate, and precise, catering to the needs of researchers and professionals in drug development and materials science.
The analytical methodologies for triazine derivatives, a class of compounds to which this compound belongs, are well-established, with HPLC and GC being the most prevalent techniques.[2][3][4] This note adapts these established principles to the specific analyte, providing a comprehensive guide for its quantification.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O₃ | Inferred from structure |
| Molecular Weight | 267.29 g/mol | Inferred from structure |
| Appearance | White crystalline solid or colorless viscous liquid | [5] |
| Solubility | Soluble in most organic solvents | [6] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of triazine compounds due to its ability to handle both polar and nonpolar compounds without the need for derivatization.[7] For this compound, a reversed-phase HPLC method using a C18 column is proposed. The triazine ring system generally exhibits strong absorbance in the low UV region, making UV detection a suitable choice.[7]
Principle
The analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The retention of the analyte on the column is primarily due to hydrophobic interactions between the allyl and propyl groups and the stationary phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
5. Preparation of Sample Solutions
-
Accurately weigh a sample containing an expected amount of the analyte.
-
Dissolve the sample in a known volume of acetonitrile.
-
Dilute the solution with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Method Validation
The method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.999 |
| Accuracy | 98-102% recovery |
| Precision (Repeatability) | RSD ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is frequently used for the analysis of triazine herbicides and other derivatives.[8][9] This method offers high sensitivity and selectivity, making it suitable for trace analysis.
Principle
The sample is vaporized in the heated injector of the gas chromatograph and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
1. Reagents and Materials
-
Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
-
This compound reference standard
2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Mass spectrometer with an electron ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| GC Conditions | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 minute) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Conditions | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
4. Preparation of Standard and Sample Solutions
-
Follow the same procedure as for the HPLC method, but use ethyl acetate as the solvent.
5. Data Analysis
-
For quantification, it is recommended to use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for this compound should be determined by analyzing a standard in full scan mode.
-
A calibration curve is constructed by plotting the peak area of a quantifier ion against the concentration of the standards.
6. Method Validation
Similar validation parameters as for the HPLC method should be assessed to ensure the reliability of the GC-MS method.
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.995 |
| Accuracy | 95-105% recovery |
| Precision (Repeatability) | RSD ≤ 5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Conclusion
This application note presents two robust and reliable methods for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is straightforward and suitable for routine quality control, while the GC-MS method offers higher sensitivity and selectivity, which is advantageous for trace analysis or complex matrices. Both methods, when properly validated, will provide accurate and precise results for researchers, scientists, and drug development professionals.
References
-
Taylor & Francis. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides. Retrieved from [Link]
-
MDPI. (2023, June 18). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]
-
ResearchGate. (2024, September 12). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Retrieved from [Link]
-
NIH. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]
-
Taylor & Francis Online. (2015, April 7). Full article: Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved from [Link]
-
JOCPR. (n.d.). Quantum chemical and energy descriptors based QSAR study of triazine derivatives. Retrieved from [Link]
-
Research Square. (n.d.). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). USGS-NWQL: O-3106-93: Triazines in Water by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, April 21). Triazine Derivatives and its Pharmacological Potential. Retrieved from [Link]
Sources
- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Context of Substituted 1,3,5-Triazinane-2,4,6-triones
The 1,3,5-triazinane-2,4,6-trione core is a versatile scaffold in medicinal chemistry and materials science. Derivatives of this heterocyclic system are explored for a multitude of biological activities, including as potential antitumor and antifungal agents.[1][2] The strategic substitution at the 1, 3, and 5 positions of the triazinane ring allows for the fine-tuning of the molecule's physicochemical properties and biological targets.[3][4] 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, the subject of this guide, is a compound of interest for researchers in drug development and polymer chemistry, likely utilized as an intermediate or a monomeric unit.[5][6] The presence of two reactive allyl groups and a propyl group suggests its utility in polymerization reactions and as a building block for more complex molecules.[5] Given the potential for high reactivity and biological activity, a thorough understanding and implementation of appropriate handling and safety protocols are paramount.
These application notes provide a detailed guide to the safe handling, storage, and disposal of this compound, drawing upon safety data for structurally analogous compounds, primarily 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
Hazard Identification and Risk Assessment
Summary of Potential Hazards
Based on data for analogous compounds like 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, the following hazards should be anticipated:
| Hazard Class | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [7][8][9][10] |
| Skin Irritation/Toxicity | May be harmful in contact with skin and may cause skin irritation. | [8][11] |
| Eye Irritation | May cause eye irritation. | [10][12] |
| Respiratory Irritation | May cause respiratory tract irritation. | [10][13] |
| Chronic Toxicity | May cause damage to organs through prolonged or repeated exposure. | [8][9] |
Risk Assessment Workflow
A systematic risk assessment should be conducted before commencing any work with this compound. The following workflow is recommended:
Caption: Risk assessment workflow for handling this compound.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safe handling protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All manipulations of this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[8][13]
-
Contained Systems: For larger scale reactions, the use of closed systems or glove boxes should be considered to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.
| PPE Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[13] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[13] | To protect eyes from splashes or dust. |
| Skin and Body Protection | A flame-retardant lab coat. For larger quantities or procedures with a high risk of splashing, chemical-resistant aprons and sleeves should be worn. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | For operations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of the compound. |
General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[7][8]
-
Remove contaminated clothing and wash it before reuse.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized for handling substituted triazinanes and should be adapted to specific experimental needs after a thorough risk assessment.
Protocol for Small-Scale Solution Preparation
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial.
-
Solubilization: In the fume hood, add the desired solvent to the vial. Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
Transfer: Use a calibrated pipette to transfer the solution to the reaction vessel.
-
Cleanup: Decontaminate the weighing area and any spills immediately. Dispose of all contaminated materials as hazardous waste.
Protocol for a Typical Reaction Setup
The synthesis of triazinane derivatives often involves nucleophilic substitution reactions.[14][15]
Caption: A generalized workflow for a chemical reaction involving this compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Store below 30°C.[9]
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[7][8][13]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First Aid Measures
| Exposure Route | First Aid Protocol | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [7][10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [7][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][8] |
Spill Response
Caption: Step-by-step protocol for responding to a spill of this compound.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-: Human health tier II assessment. [Link]
-
PubChem. 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. [Link]
-
NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]
-
ResearchGate. A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. [Link]
-
MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]
-
Sorbent Technologies. (2021). Safety Data Sheet: Jordi Gel XStream Resin. [Link]
- Google Patents.
-
National Institutes of Health. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]
-
CORE. APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. [Link]
-
MDPI. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]
-
ResearchGate. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. [Link]
-
MDPI. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 6. US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof - Google Patents [patents.google.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. chemos.de [chemos.de]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sorbtech.com [sorbtech.com]
- 11. fishersci.com [fishersci.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. chemicalbook.com [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
role of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione in thermosetting resins
An In-Depth Guide to the Application of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione in Thermosetting Resins
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and material scientists on the synthesis, application, and characterization of this compound, an asymmetrically substituted isocyanurate, for enhancing the performance of thermosetting resins. This guide details the molecule's role as a reactive crosslinking modifier, offering field-proven protocols for its synthesis and incorporation into polymer matrices. We elucidate the causal mechanisms behind its performance-enhancing effects and provide step-by-step methodologies for curing and characterization, grounded in authoritative scientific principles.
Introduction: The Need for Advanced Crosslinking Agents
Thermosetting resins, such as epoxies, unsaturated polyesters, and vinyl esters, form the backbone of high-performance composites, adhesives, and coatings. Their utility is defined by the three-dimensional, covalently bonded networks formed during the curing process. The properties of the final material—including thermal stability, mechanical strength, and chemical resistance—are directly governed by the density and nature of these crosslinks.
While standard monomers and curing agents are effective, the pursuit of materials with superior performance necessitates the use of specialized additives and crosslinkers. Triazine-trione (isocyanurate) derivatives have emerged as a promising class of compounds for this purpose. The heterocyclic isocyanurate core imparts exceptional thermal stability, while reactive groups appended to the nitrogen atoms provide sites for polymerization.
This guide focuses on a specific, unsymmetrically substituted molecule: This compound . The two allyl groups provide reactive sites for free-radical or thiol-ene polymerization, allowing the molecule to integrate into and crosslink the polymer matrix.[1][2] The inert propyl group serves to modulate the molecule's reactivity and compatibility with the host resin system. This tailored structure allows for fine-tuning of network architecture and final material properties.
Synthesis of this compound
The target molecule is not commonly available commercially and is best produced via a sequential nucleophilic substitution reaction starting from cyanuric acid or its chlorinated derivative, cyanuric chloride.[1][3][4] The stepwise approach allows for the controlled introduction of different substituents onto the triazine core.
Synthetic Pathway Overview
The synthesis involves a three-step nucleophilic substitution. The N-H groups of the cyanuric acid core are sequentially deprotonated by a base, rendering the nitrogen atoms nucleophilic. These then react with alkyl halides. By controlling the stoichiometry and order of addition, an asymmetrical substitution pattern can be achieved.
Sources
Application Note: Strategies for Covalent Grafting of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione onto Polymer Backbones
Abstract
The functionalization of polymers through grafting small molecules is a cornerstone of modern materials science and drug development, enabling the precise tailoring of material properties.[1][2] This guide provides a detailed technical overview and actionable protocols for grafting 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, a versatile tri-functional molecule, onto various polymer backbones. The two reactive allyl groups on the triazinane core serve as versatile handles for covalent attachment. We present two distinct, robust methodologies tailored for different polymer types and experimental requirements: (1) a high-efficiency Thiol-Ene "Click" Reaction for polymers functionalized with thiol groups, and (2) a solvent-free Melt-Phase Free-Radical Grafting process suitable for modifying commodity polymers. This document explains the underlying chemical principles, provides step-by-step experimental protocols, and details the necessary analytical techniques for validating successful grafting, including FTIR, ¹H NMR, and GPC.
Introduction: The Rationale for Grafting Triazinane Derivatives
The 1,3,5-triazinane-2,4,6-trione (isocyanurate) core is a heterocyclic structure known for its thermal stability and rigid conformation. By introducing reactive functional groups, such as the two allyl moieties in this compound, this small molecule becomes an excellent candidate for polymer modification.[3] Grafting this molecule onto a polymer backbone can impart a range of desirable properties:
-
Enhanced Thermal Stability: The inherent stability of the triazinane ring can elevate the degradation temperature of the base polymer.
-
Introduction of Reactive Sites: The allyl groups are amenable to a variety of subsequent chemical transformations, making the grafted polymer a versatile platform for further functionalization.
-
Modified Physicochemical Properties: Grafting can alter the solubility, hydrophilicity, and mechanical properties of the host polymer.[2]
-
Crosslinking Potential: For polymers requiring curing, the allyl groups can act as crosslinking sites, creating robust three-dimensional networks.[3]
This note is designed for researchers in materials science and drug delivery seeking to create novel functional polymers with tailored characteristics.
The Grafting Moiety: this compound
The key to the grafting processes described herein lies in the reactivity of the terminal carbon-carbon double bonds of the two allyl groups (-CH₂-CH=CH₂). These "ene" functionalities are highly susceptible to radical-mediated addition reactions.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 267.28 g/mol |
| Reactive Groups | Two (2) Allyl (prop-2-en-1-yl) groups |
Grafting Methodologies and Protocols
We present two powerful and distinct methods for grafting the target molecule. The choice between them depends primarily on the nature of the polymer backbone and the desired grafting efficiency.
Protocol 1: Thiol-Ene "Click" Chemistry for High-Efficiency Grafting
Principle: The thiol-ene reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, mild reaction conditions, and minimal byproducts.[4][5] The reaction proceeds via a radical-mediated addition of a thiol group (-SH) across a double bond (the "ene" of the allyl group). This method is ideal for polymers that possess or can be modified to possess pendant thiol groups, such as thiol-terminated PEG or cysteine-containing polypeptides.
Caption: Workflow for grafting via Thiol-Ene "click" chemistry.
Detailed Experimental Protocol:
-
Polymer Preparation: Dissolve the thiol-functionalized polymer (e.g., Poly(ethylene glycol)-thiol, PEG-SH) in a suitable degassed solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) to a concentration of 5-10% (w/v).
-
Reagent Addition: To the polymer solution, add this compound. The molar ratio of allyl groups to thiol groups should be at least 1.1:1 to ensure complete reaction of the thiols. A slight excess of the allyl compound is preferred.
-
Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the solution at a concentration of 0.1-0.5% (w/w) relative to the total mass of reactants.
-
Inert Conditions: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Photo-initiation: Expose the reaction mixture to UV light (typically 365 nm) for 1-2 hours at room temperature with continuous stirring. The reaction vessel should be made of UV-transparent material (e.g., quartz or borosilicate glass).
-
Purification: After the reaction, concentrate the solution under reduced pressure. Precipitate the functionalized polymer by adding the concentrated solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Washing and Drying: Collect the precipitate by filtration or centrifugation. Wash the product several times with the non-solvent to remove unreacted triazinane and initiator. Dry the final product under vacuum to a constant weight. For aqueous-soluble polymers, dialysis is an effective alternative purification method.
-
Validation: Confirm successful grafting using the characterization techniques detailed in Section 4.
Protocol 2: Melt-Phase Free-Radical Grafting
Principle: This solvent-free method is well-suited for modifying thermoplastic polymers like polyethylene (PE), polypropylene (PP), or polylactic acid (PLA). The process involves heating the polymer above its melting temperature and introducing a thermal radical initiator. The initiator decomposes to form primary radicals, which abstract hydrogen atoms from the polymer backbone, creating macro-radicals.[6] These macro-radicals then attack the allyl double bonds of the triazinane moiety, forming a covalent graft.
Caption: Reaction scheme for melt-phase free-radical grafting.
Detailed Experimental Protocol:
-
Material Preparation: Thoroughly dry the base polymer pellets to remove any moisture, which can interfere with the reaction.
-
Pre-mixing: In a plastic bag or container, create a dry blend of the polymer pellets, this compound (1-5% by weight), and a suitable thermal initiator, such as dicumyl peroxide or benzoyl peroxide (0.1-0.5% by weight).
-
Melt Processing: Introduce the dry blend into a melt-processing apparatus, such as a twin-screw extruder or a batch mixer (e.g., a Brabender Plasticorder).
-
Reaction Conditions: Set the temperature profile of the processor to be above the polymer's melting point but also sufficient to induce the decomposition of the initiator (e.g., 160-180°C for PE with dicumyl peroxide). The residence time in the mixer should be controlled (typically 3-7 minutes) to allow for grafting while minimizing polymer degradation or excessive crosslinking.
-
Extrusion and Pelletization: Extrude the molten polymer strand, cool it in a water bath, and pelletize it for further use.
-
Purification: To remove unreacted small molecules, the grafted polymer pellets must be purified. This is typically achieved by dissolving the polymer in a suitable hot solvent (e.g., xylene or toluene) and precipitating it in a non-solvent like methanol or acetone.
-
Drying and Validation: Filter and dry the purified polymer under vacuum. Proceed with characterization as described in Section 4.
Characterization and Validation of Grafted Polymers
Validating the covalent attachment of the triazinane moiety is critical. A combination of spectroscopic and chromatographic techniques provides irrefutable evidence of successful grafting.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid method to confirm functional group changes.
-
Look For: A significant decrease in the intensity of the C=C stretching vibration of the allyl group (around 1645 cm⁻¹). The appearance of characteristic peaks from the triazinane ring (e.g., C=O stretching around 1680-1710 cm⁻¹), if not obscured by the polymer backbone signals.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides quantitative information about the polymer structure.
-
Look For: The disappearance of the characteristic vinyl proton signals of the allyl group (typically between 5.0-6.0 ppm). The appearance of new signals corresponding to the protons on the triazinane ring and its propyl/allyl substituents, now part of a less mobile macromolecule (which may lead to peak broadening). The grafting density can often be calculated by integrating the new peaks relative to the polymer backbone peaks.[7][8]
-
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their hydrodynamic volume, providing information on molecular weight and its distribution.[9]
-
Look For: A clear shift of the elution peak to a shorter retention time (higher molecular weight) compared to the original polymer backbone. This indicates an increase in the overall size of the polymer chains due to the attached triazinane molecules. A unimodal distribution suggests a uniform grafting process without significant side reactions like chain scission.
-
Expected Results Summary
The following tables summarize hypothetical but realistic data from successful grafting experiments.
Table 1: Characterization Data for Thiol-Ene Grafting onto PEG-SH (Mn = 5,000 g/mol )
| Sample | Mn (GPC, g/mol ) | Key ¹H NMR Signals (ppm) | Key FTIR Peaks (cm⁻¹) |
| PEG-SH (Control) | 5,010 | 3.64 (s, -CH₂CH₂O-), 1.55 (t, -SH) | 2570 (S-H stretch), 1100 (C-O-C stretch) |
| PEG-g-Triazinane | 5,750 | 3.64 (s, -CH₂CH₂O-), 4.1-4.3 (m, N-CH₂-), 0.9 (t, -CH₃) | Absence of 2570 peak, 1695 (C=O stretch) |
Table 2: Characterization Data for Melt-Phase Grafting onto Polypropylene (PP)
| Sample | Mn (GPC, g/mol ) | Key ¹H NMR Signals (ppm) | Grafting Yield (%) |
| PP (Control) | 85,000 | 0.8-1.7 (m, backbone protons) | N/A |
| PP-g-Triazinane | 92,300 | 0.8-1.7 (m, backbone), 4.1-4.3 (br, N-CH₂-) | ~2.1% (by NMR) |
Conclusion and Future Applications
The protocols detailed in this guide offer robust and verifiable pathways for grafting this compound onto diverse polymer backbones. The thiol-ene approach provides a high degree of control and efficiency for functionalized polymers, while melt grafting offers a scalable, solvent-free route for commodity plastics.
The resulting functionalized polymers are promising candidates for advanced applications. In drug delivery, these materials could serve as scaffolds for biodegradable nanoparticles where the triazinane moiety acts as a stable branching point. In materials science, they can be used as compatibilizers in polymer blends or as precursors for high-performance thermosets and coatings with enhanced thermal and chemical resistance.[10]
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
-
Svec, F., & Lv, Y. (2015). “Thiol-ene” click chemistry: a facile and versatile route to functionalization of porous polymer monoliths. Analytical Chemistry, 87(1), 250-262. [Link]
-
King, A. J., et al. (2022). Upcycling of polyethylene through polymer backbone editing. American Chemical Society Presentations. [Link]
-
Lowe, A. B. (2014). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870. [Link]
-
Chemistry For Everyone. (2024). Is Thiol-Ene Polymerization Considered Click Chemistry? YouTube. [Link]
-
Ghosh, B., & Urban, M. W. (2009). Thiol-Ene/Yne Click Chemistry in Polymer Science. Royal Society of Chemistry. [Link]
-
D'Alessandro, M., et al. (2018). Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis. Journal of Materials Chemistry A, 6(32), 15417-15446. [Link]
-
Thakur, V. K., & Thakur, M. K. (2014). Methods for polymer modification. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Polymer backbone – Knowledge and References. [Link]
-
Ditzler, R. A. J., et al. (2022). Editing of Polymer Backbones. ChemRxiv. [Link]
-
Zhukhovitskiy, A. V. (n.d.). Polymer Skeletal Editing via Anionic Brook Rearrangements. UNC Chemistry Department. [Link]
-
Zhang, M., et al. (2022). Porous Hybrid Triazine-Functionalized Polymers with High Capture Ability for I2 and Dyes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Molecular characterization of polymers and blends obtained by GPC (a), FTIR-spectra (b), and ¹H-NMR (c). [Link]
- Liu, S., & Sun, G. (2006). Radical grafting polymerization of allyl- and acryl-monomers onto textile polymers: Preparation and characterization.
-
Sytnik, K. M., et al. (2021). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers. [Link]
-
Sarex. (n.d.). Emerging Trends in the Functionalization of Triazine Scaffolds for Nanotechnology. [Link]
-
ResearchGate. (n.d.). FTIR, (b) GPC, (c) 31 P NMR, and (d) 1 H NMR analysis of the 10k* cross-linkable brush synthesized through hydrosilylation reaction. [Link]
-
Li, B. (2022). GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. Spectroscopy Online. [Link]
-
Roy, R. K., et al. (2016). Triazine-Based Sequence-Defined Polymers with Side-Chain Diversity and Backbone–Backbone Interaction Motifs. PubMed Central. [Link]
-
Al-Mokadem, F., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. PubMed. [Link]
-
Al-Mulla, E. A. J. (2011). Synthesis and Characterization of Grafted Polystyrene with Acrylonitrile using Gamma-Irradiation. Science Alert. [Link]
-
Liu, Y., et al. (2022). Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene). National Institutes of Health. [Link]
-
Stefane, B., & Polanc, S. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PubMed Central. [Link]
-
Volodina, V. I., Tarasov, A. I., & Spasskii, S. S. (1968). Polymerisation of Allyl Compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Surface Grafting Polyethylene Glycol (PEG) onto Poly(ethylene- co -acrylic acid) Films. [Link]
-
Chevallier, P., et al. (2011). A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces. PubMed Central. [Link]
-
MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]
-
YouTube. (2022). PEG for Drugs and Drug Delivery Systems. [Link]
-
Parveen, F., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of poly(ethylene glycol) (PEG)-grafted colloidal silica particles with improved stability in aqueous. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]
-
Kanbei. (n.d.). high purity 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione 99% see COA. [Link]
-
PubChem. (n.d.). 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. [Link]
-
MDPI. (2018). Click Chemistry for Well-Defined Graft Copolymers. [Link]
-
Hernández-Ortiz, J. C., et al. (2022). A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. MDPI. [Link]
-
Purohit, G., et al. (2023). Polymer Grafting and its chemical reactions. ResearchGate. [Link]
-
Purohit, G., et al. (2023). Polymer Grafting and its chemical reactions. PubMed Central. [Link]
-
Purohit, G., et al. (2023). Polymer Grafting and its chemical reactions. PubMed. [Link]
-
ResearchGate. (2018). Grafting Polymers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymer Grafting and its chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Triazine Functionalisation: Applications in Polymers, Textiles, UV Filters and Electronics [sarex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Welcome to the technical support guide for the synthesis of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this unsymmetrical isocyanurate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is the most prevalent and scalable method for synthesizing this compound?
A1: The most direct and industrially relevant method is the catalyzed cyclotrimerization of isocyanates.[1] For this specific unsymmetrical product, a carefully controlled reaction of allyl isocyanate and propyl isocyanate in a 2:1 stoichiometric ratio is employed. This method is highly atom-efficient.[1] Alternative, though often more complex, routes include the stepwise alkylation of a triazinane core, which can be suitable for small-scale or analog synthesis.[2]
Q2: What are the recommended starting materials, catalysts, and solvents?
A2: The primary starting materials are high-purity allyl isocyanate and propyl isocyanate. The choice of catalyst is critical for selectivity and reaction rate. Common catalysts include tertiary amines, phosphines, and various metal-based compounds like carboxylates (e.g., potassium acetate, dibutyltin dilaurate).[1][3][4] Anhydrous, non-protic solvents such as toluene, THF, or ethyl acetate are recommended to prevent undesirable side reactions.[5]
Q3: How can I effectively monitor the progress of the reaction?
A3: In-situ Fourier Transform Infrared (FTIR) spectroscopy is the most effective method for real-time monitoring.[6] The reaction progress is tracked by observing the disappearance of the strong, sharp isocyanate (-N=C=O) peak, which appears around 2250-2280 cm⁻¹.[7][8] The appearance of the isocyanurate carbonyl (C=O) stretch at approximately 1680 cm⁻¹ also indicates product formation.[7] Offline analysis via techniques like TLC or GC can also be used, but with a time delay.
Q4: What are the expected spectral characteristics (¹H NMR, ¹³C NMR) for the final product?
A4: The NMR spectra of substituted triazinanes can be complex due to the potential for rotamers and conformational isomers.[9][10][11] However, key expected signals for this compound would include:
-
¹H NMR: Resonances corresponding to the allyl group's vinyl protons (~5.7-6.0 ppm and ~5.2-5.4 ppm) and methylene protons (~4.3-4.5 ppm), as well as the propyl group's methylene and methyl protons (~3.7-3.9 ppm, ~1.5-1.7 ppm, and ~0.8-1.0 ppm).
-
¹³C NMR: Signals for the isocyanurate carbonyl carbons (~148-150 ppm), along with signals for the distinct carbons of the allyl and propyl chains.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. Systematically evaluating each component of the reaction is key to identifying the root cause.[12]
| Possible Cause | Underlying Science & Explanation | Recommended Troubleshooting Actions |
| Moisture Contamination | Isocyanates are highly reactive towards nucleophiles, especially water. Water reacts with two equivalents of isocyanate to form a stable, often insoluble, urea byproduct, consuming the starting material and reducing the yield.[5][13][14] This reaction also produces CO₂, which can cause foaming.[5][14] | 1. Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. If using molecular sieves, ensure they are properly activated.[5] 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.[5] 3. Reagent Purity: Verify the purity and water content of the isocyanate starting materials. Distill them if necessary.[15][16] |
| Catalyst Inactivity or Poisoning | Many catalysts for isocyanate trimerization are Lewis bases or organometallic compounds that can be deactivated by acidic impurities or water.[4] For carboxylate catalysts, the actual catalytic species can be complex and form in situ; impurities can disrupt this process.[3][17] | 1. Catalyst Quality: Use a fresh, high-purity catalyst. 2. Increase Loading: Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%). 3. Alternative Catalysts: Consider screening alternative catalysts. For example, phosphine-based catalysts are known for high efficiency and selectivity, minimizing certain byproducts.[18] |
| Incorrect Reaction Temperature | Isocyanate trimerization is an exothermic process.[13] If the temperature is too low, the reaction rate may be negligible. If it's too high, side reactions like dimerization to uretidinedione or the formation of other oligomers may be favored.[19] | 1. Temperature Optimization: Start the reaction at a lower temperature (e.g., 0-25 °C) and allow it to slowly warm to the target temperature (often 60-80 °C).[1] 2. Controlled Addition: For larger scales, use dropwise addition of one of the isocyanates to better manage the exotherm.[20] |
| Flawed Stoichiometry or Addition Order | In an unsymmetrical synthesis, incorrect stoichiometry or improper addition can favor the formation of homotrimers (triallyl isocyanurate or tripropyl isocyanurate) over the desired mixed product. | 1. Verify Stoichiometry: Accurately measure the starting materials to maintain a 2:1 molar ratio of allyl isocyanate to propyl isocyanate. 2. Slow Addition: Add the minor component (propyl isocyanate) slowly to a solution of the major component (allyl isocyanate) and the catalyst. This maintains a high concentration of the allyl isocyanate, statistically favoring its incorporation into the growing chain. |
Issue 2: Significant Byproduct Formation
The presence of impurities complicates purification and reduces the yield of the target compound.
| Byproduct Observed | Identification Method | Cause & Mitigation Strategy |
| Homotrimers (Triallyl or Tripropyl Isocyanurate) | HPLC, GC-MS, ¹H NMR (will show simpler, symmetric spectra) | Cause: Poor control over local concentrations of the isocyanate reagents. Mitigation: As described in "Flawed Stoichiometry," employ a slow, controlled addition of the propyl isocyanate to the allyl isocyanate solution. This minimizes the chance for propyl isocyanate to react with itself. |
| Urea Precipitate (White Solid) | Insoluble in most organic solvents. Characteristic C=O stretch in FTIR (~1640-1660 cm⁻¹). | Cause: Reaction of isocyanates with water.[5] Mitigation: Implement strict anhydrous conditions as detailed in "Moisture Contamination" above. |
| Uretidinedione (Dimer) | Can be identified by MS (mass corresponding to two isocyanate units). | Cause: Dimerization is often favored at lower temperatures and with certain catalysts.[19] Mitigation: Adjusting the reaction temperature or switching to a catalyst known to favor trimerization over dimerization, such as certain proazaphosphatranes, can be effective.[18] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Problem | Underlying Cause | Recommended Solution |
| Co-elution of Byproducts | The target product and the two possible homotrimer byproducts have very similar polarities and structures, making chromatographic separation difficult. | 1. Optimize Chromatography: Use a high-resolution silica gel and test various solvent systems (e.g., hexane/ethyl acetate, toluene/acetone gradients) to maximize separation. 2. Recrystallization: If the product is a solid, explore recrystallization from a suitable solvent system. This can be highly effective for removing small amounts of impurities. 3. Distillation: For liquid products, vacuum distillation may be an option, but care must be taken to avoid thermal decomposition.[15][21] |
| Residual Catalyst | Metal-based or salt-based catalysts can remain in the final product. | 1. Aqueous Wash: After the reaction, quench and perform an aqueous workup with dilute acid or base (depending on the catalyst) to remove the catalyst salts. 2. Filtration: Pass the crude product solution through a small plug of silica gel or celite to adsorb catalyst residues before final purification. |
Part 3: Protocols and Methodologies
Protocol 1: General Synthesis via Catalytic Trimerization
This protocol is a representative starting point and should be optimized based on experimental observations.
-
Preparation: Under an inert atmosphere of dry nitrogen, add anhydrous toluene (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Catalyst Addition: Add the catalyst (e.g., potassium acetate, 0.2 mol%) to the solvent.
-
Reagent Addition: Add allyl isocyanate (2.0 equivalents) to the flask. Heat the mixture to the desired reaction temperature (e.g., 70 °C).
-
Controlled Trimerization: Slowly add propyl isocyanate (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking aliquots for FTIR analysis. The reaction is complete when the isocyanate peak at ~2270 cm⁻¹ has disappeared.
-
Workup: Cool the reaction mixture to room temperature. Quench by adding a small amount of methanol. Wash the organic phase with dilute HCl followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Real-Time Reaction Monitoring with In-Situ FTIR
-
Setup: Use an FTIR spectrometer equipped with a fiber-optic Attenuated Total Reflectance (ATR) probe.[6]
-
Insertion: Insert the ATR probe directly into the reaction mixture, ensuring the sensor is fully submerged.
-
Data Acquisition: Collect a background spectrum of the solvent and starting materials before initiating the reaction (or before adding the final reagent). Once the reaction begins, acquire spectra at regular intervals (e.g., every 2-5 minutes).[6]
-
Analysis: Plot the absorbance intensity of the isocyanate peak (~2270 cm⁻¹) versus time. The reaction endpoint is reached when this peak's intensity plateaus at or near zero.[8]
Part 4: Visual Diagrams
Diagram 1: Catalytic Trimerization Mechanism
This diagram illustrates the generally accepted anionic mechanism for isocyanate trimerization, initiated by a nucleophilic catalyst (Nu⁻).[3]
Caption: Anionic mechanism for unsymmetrical isocyanurate synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing the cause of low reaction yield.
Caption: A logical workflow for troubleshooting low product yield.
References
-
Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates: A Bicyclic Ride. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications (RSC Publishing). [Link]
-
The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights. Semantic Scholar. [Link]
-
Catalysts for Isocyanate Cyclotrimerization. TUE Research portal - Eindhoven University of Technology. [Link]
-
Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. PubMed. [Link]
-
Synthesis of Unsymmetrical Trisubstituted 1,3,5-Triazines Compounds | Request PDF. ResearchGate. [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. CDC Stacks. [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. [Link]
-
Isocyanate Reactions. Mettler Toledo. [Link]
-
NMR studies of exchange between triazine rotamers | Request PDF. ResearchGate. [Link]
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... ResearchGate. [Link]
-
Chapter 3 – Structural characterization of triazines. tesisenred.net. [Link]
-
Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. ResearchGate. [Link]
- Purification of organic isocyanates.
-
¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. ResearchGate. [Link]
-
METHOD FOR THE PURIFICATION OF ISOCYANATES. WIPO. [Link]
-
NMR spectra of 1,3,5-triazines with fluorinated substituents. ResearchGate. [Link]
-
Methyl isocyanate - Wikipedia. Wikipedia. [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]
-
Advancements in Isocyanate Reaction Control Techniques. Patsnap Eureka. [Link]
-
Efficient synthesis of unsymmetrical trisubstituted 1,3,5-triazines catalyzed by hemoglobin | Request PDF. ResearchGate. [Link]
- Purification of isocyanates by reduction of the hydrolyzable chlorine and acid content.
-
Method for the purification of isocyanates. Justia Patents. [Link]
-
Isocyanate Reactions. Mettler Toledo. [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. [Link]
-
Effecting Partial Elimination of Isocyanuric Acid from Swimming Pool Water Systems. MDPI. [Link]
-
THE EFFECT OF THE ISOCYANATE TRIMERISATION CATALYST ON THE CHEMICAL COMPOSITION AND STRENGTH CHARACTERISTICS OF POLYURETHANE-PO. ResearchGate. [Link]
-
1.2.1 - Isocyanate Reactions. poliuretanos.com.br. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances (RSC Publishing). [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Efficient synthesis of unsymmetrical trisubstituted 1,3,5-triazines catalyzed by hemoglobin. Semantic Scholar. [Link]
-
Synthesis of 2-(3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl-ureas and -carbamates. rjgc.tsu.ru. [Link]
-
Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. ijc.iaush.ac.ir. [Link]
Sources
- 1. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 2. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.tue.nl [research.tue.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tdx.cat [tdx.cat]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 14. pcimag.com [pcimag.com]
- 15. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 16. US3373182A - Purification of isocyanates by reduction of the hydrolyzable chlorine and acid content - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. poliuretanos.net [poliuretanos.net]
- 20. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 21. patents.justia.com [patents.justia.com]
Technical Support Center: Troubleshooting Low Crosslinking Efficiency with 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals utilizing 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione. This molecule, a key crosslinking co-agent, is instrumental in creating robust, three-dimensional polymer networks, significantly enhancing the mechanical, thermal, and chemical properties of materials.[1] Its efficacy hinges on the successful reaction of its two allyl functional groups, which participate in polymerization to form these vital networks.[1]
This guide is structured to provide in-depth, field-proven insights into overcoming common challenges, specifically low crosslinking efficiency. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own experimental setups.
Core Concept: The Crosslinking Mechanism
Understanding the mechanism is the first step in troubleshooting. Crosslinking with this compound is typically a free-radical mediated process. The reaction is initiated by the decomposition of a radical initiator (e.g., a peroxide) by heat or radiation, which then abstracts a hydrogen atom from a polymer backbone or reacts with an allyl double bond to initiate a chain reaction. This process creates a stable, thermoset material.
Caption: Free-radical crosslinking mechanism initiated by peroxide decomposition.
Troubleshooting Guide: Diagnosing Low Crosslinking Efficiency
This section is formatted as a series of questions you might ask when encountering poor experimental results, followed by expert analysis and actionable solutions.
Q1: My final polymer is soft, tacky, or partially soluble. What are the most likely causes of incomplete crosslinking?
This is the classic symptom of low crosslinking density. The issue can be traced back to three primary areas: the Initiation System , the presence of Inhibitors , or suboptimal Reaction Conditions .
Caption: A logical workflow for troubleshooting low crosslinking efficiency.
Q2: How can I determine if my free-radical initiator is the source of the problem?
The initiator is the engine of your reaction; if it fails, the crosslinking will not proceed efficiently.
-
Causality: The rate of radical generation must be appropriately matched to your reaction temperature. Peroxide initiators are characterized by their 10-hour half-life temperature—the temperature at which 50% of the peroxide will decompose in 10 hours. If your reaction temperature is too far below this value, you will generate radicals too slowly for efficient crosslinking. Conversely, a temperature that is too high will cause rapid, violent decomposition, which can be hazardous and is often less efficient.[2]
-
Troubleshooting Steps:
-
Verify Initiator Choice: Cross-reference the 10-hour half-life temperature of your chosen peroxide with your reaction temperature. For example, benzoyl peroxide is suitable for lower temperatures (70-90°C), whereas dicumyl peroxide requires higher temperatures (110-130°C).
-
Optimize Concentration: The ideal concentration is typically in the range of 0.5-2.0 wt% relative to the polymer/monomer mass.
-
Too Low: Insufficient radical flux to sustain the chain reaction.
-
Too High: Can lead to premature chain termination through radical-radical coupling, reducing the kinetic chain length and, paradoxically, the crosslinking efficiency.
-
-
Check Initiator Viability: Peroxides have a limited shelf life and can be deactivated by improper storage (e.g., exposure to heat, light, or contaminants). If in doubt, use a fresh, unopened container of initiator.
-
| Initiator Type | Typical Operating Temp. (°C) | Key Considerations |
| Benzoyl Peroxide | 70 - 90 °C | Common, but can leave benzoic acid residues. |
| Dicumyl Peroxide | 110 - 130 °C | Generates acetophenone, which has a distinct odor. |
| t-Butyl Peroxybenzoate | 100 - 120 °C | Good for moderate temperature applications. |
Q3: I've confirmed my initiator is correct. Could something be inhibiting the reaction?
Yes, this is a very common issue, particularly with free-radical polymerizations.
-
Causality 1: Oxygen Inhibition: Molecular oxygen is a potent diradical that readily scavenges carbon-centered radicals, converting them into peroxy radicals. These peroxy radicals are much less reactive and often terminate the polymerization chain, drastically reducing efficiency.[]
-
Solution: Perform the reaction under an inert atmosphere. Before heating, purge your reaction vessel with a gentle stream of dry nitrogen or argon for 15-30 minutes to displace dissolved oxygen. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Causality 2: Inherent Inhibitors: To ensure shelf-stability, manufacturers add small amounts of inhibitors (e.g., tert-butylhydroquinone, BHT) to allyl monomers like this one. These compounds are designed to scavenge free radicals.[][4][5] While the initiator is usually added in sufficient excess to overcome this, in sensitive systems or with low initiator concentrations, the inhibitor can consume a significant portion of the initial radicals, creating an induction period or preventing the reaction altogether.
-
Solution: If high purity is required, you can remove the inhibitor by passing the liquid crosslinker through a column packed with activated basic alumina.
-
Causality 3: Degradative Chain Transfer: This is a phenomenon characteristic of allyl monomers.[6] A growing polymer radical can abstract a hydrogen atom from the carbon adjacent to the allyl double bond. This creates a new, resonance-stabilized allyl radical on the monomer. This new radical is often too stable (less reactive) to efficiently re-initiate a new polymer chain, leading to the termination of the kinetic chain. This is an inherent property and cannot be eliminated, but its effects are minimized by ensuring an otherwise optimized system.
Q4: How do I confirm my reaction conditions (temperature, time, mixing) are adequate?
-
Causality: Crosslinking is a diffusion-controlled process, especially in later stages as the viscosity of the polymer matrix increases. The system needs sufficient thermal energy (temperature) and time for the polymer chains and crosslinker molecules to achieve the necessary mobility to react.[7]
-
Troubleshooting Steps:
-
Temperature Verification: Ensure your reaction vessel is reaching and maintaining the target temperature. Use a calibrated thermometer placed directly in the reaction setup (e.g., in the oil bath or heating block).
-
Time Extension: If you suspect incomplete conversion, try extending the reaction time. A common approach is to cure for at least 5-10 half-lives of the initiator at the given temperature. You can run a time-course study, taking samples at different intervals to determine when the material properties (e.g., hardness, gel content) plateau.
-
Ensure Homogeneity: The crosslinker and initiator must be uniformly dispersed throughout the polymer matrix before heating. For highly viscous polymers, this may require high-shear mixing or dissolution in a common solvent followed by solvent removal before curing.
-
Key Experimental Protocols
Protocol 1: General Peroxide-Initiated Crosslinking
This protocol provides a baseline for crosslinking a polymer matrix. Note: All quantities should be optimized for your specific system.
-
Preparation: To 100 parts by weight of your base polymer (e.g., polyethylene, EPDM rubber), add the desired amount of this compound (typically 1-5 phr).
-
Mixing: Ensure homogeneous mixing of the polymer and crosslinker. For solid polymers, use a two-roll mill or an internal mixer. For liquid resins, use a mechanical stirrer.
-
Initiator Addition: Add the optimized amount of peroxide initiator (e.g., 0.5-2.0 phr) and continue mixing until fully dispersed. Perform this step at a temperature well below the initiator's activation temperature to prevent premature curing.
-
Inerting: Place the mixture in a mold or reaction vessel. Purge the system with dry nitrogen or argon for 15-30 minutes.
-
Curing: Transfer the setup to a preheated press, oven, or oil bath set to the optimal curing temperature for your chosen initiator.
-
Reaction Time: Maintain the temperature for a predetermined time (e.g., 30-60 minutes) to ensure complete crosslinking.
-
Cooling: Cool the sample to room temperature, under pressure if using a press, before removal and analysis.
Protocol 2: Measuring Crosslink Density via Gel Content (ASTM D2765, modified)
This method quantifies the insoluble (crosslinked) portion of your polymer, providing a direct measure of crosslinking efficiency.[8]
-
Sample Preparation: Accurately weigh a small piece of your crosslinked polymer sample (approx. 0.2-0.3 g). Let this initial mass be Wi.
-
Solvent Extraction: Place the sample in a small cage made of fine stainless-steel mesh. Submerge the cage in a suitable solvent (e.g., toluene or xylene for non-polar polymers) in a flask equipped with a condenser.
-
Reflux: Heat the solvent to reflux and maintain for 12-24 hours. This will dissolve all uncrosslinked polymer chains and residual reactants.
-
Drying to Constant Weight: Carefully remove the sample (still in its cage) and dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Final Weighing: Allow the sample to cool in a desiccator and then weigh it accurately. Let this final, dry mass be Wf.
-
Calculation: The gel content is calculated as: Gel Content (%) = (Wf / Wi) x 100 A high gel content (>95%) typically indicates high crosslinking efficiency.
Frequently Asked Questions (FAQs)
-
Q: What safety precautions are necessary when handling this compound and peroxides?
-
A: Always consult the Safety Data Sheet (SDS) for the specific compound.[9][10][11] Generally, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Handle the material in a well-ventilated area or a chemical fume hood.[12] Organic peroxides are thermally sensitive and can decompose explosively; they should be stored according to the manufacturer's instructions and never mixed directly with strong acids, bases, or reducing agents.[13]
-
-
Q: Can I use UV light or other methods to initiate the crosslinking?
-
A: Yes. While thermal initiation with peroxides is common, crosslinking can also be initiated by high-energy radiation like gamma rays or electron beams.[14] UV-initiated crosslinking is also possible but typically requires the addition of a photoinitiator that generates radicals upon exposure to UV light. Thiol-ene "click" chemistry is another efficient, non-radical pathway if your polymer has thiol groups.[14]
-
-
Q: How does the structure of the triazinane ring affect the final material properties?
-
A: The heterocyclic triazinane-trione core is a rigid, thermally stable structure. Incorporating this ring into the polymer network contributes significantly to the final material's high-temperature stability and mechanical strength.[1] However, this same rigidity can sometimes limit the mobility of the attached allyl groups, potentially leading to incomplete crosslinking if reaction conditions are not optimal.[15]
-
References
- CymitQuimica. (n.d.). 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione.
- Benchchem. (n.d.). 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione.
- ChemicalBook. (n.d.). 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6.
- Sigma-Aldrich. (n.d.). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- ResearchGate. (2015). Polymerisation of Allyl Compounds.
- Royal Society of Chemistry. (n.d.). Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene.
- ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis.
- ACS Publications. (2023). Influence of Diallyl Disulfide on the Properties of Biobased Antimicrobial Vitrimers for Microimprint Lithography.
- National Institutes of Health. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Specific polymerization behavior of triallyl isocyanurate. XVIII. restricted growth of network structure by the rigidity of primary polymer chain.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- ResearchGate. (n.d.). ATRP of Allyl Methacrylate with Alkyl Methacrylates – Crosslinking of Poly(methacrylate)s with Allyl Ester Side Groups.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2023).
- Sigma-Aldrich. (n.d.). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- National Institutes of Health. (2022).
- SciELO. (n.d.). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques.
- Sigma-Aldrich. (2020). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)
- ResearchGate. (n.d.). Effect of crosslinking on properties of polyurethane elastomers.
- ACS Publications. (2020). Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes. Accounts of Chemical Research.
- IUPAC. (n.d.). PEROXIDE CROSSLINKING REACTIONS OF POLYMERS.
- BOC Sciences. (n.d.). Polymerization Inhibitors.
- ResearchGate. (n.d.). Crosslinking of polyether networks by hydrosilylation and related side reactions.
- Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques.
- Sorbent Technologies. (2021).
- MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.
- Trends in Sciences. (n.d.). View of Enhanced Conductive Polymer Sulfonated Polyeugenol-Graphene Oxide Composite for Eco-Friendly Supercapacitor Electrodes.
- TA Instruments. (n.d.). Quantify Polymer Crosslinking Density Using Rheology and DMA.
- ResearchGate. (n.d.). Molecular structure of (A) triallyl‐1,3,5‐triazine‐2,4,6‐trione....
- Thermo Fisher Scientific. (n.d.).
-
ResearchGate. (n.d.). Schematics of crosslinking of TAIC[12]and the effects of crosslinking on C--C and C--O bond. Retrieved from ResearchGate.
- SpecialChem. (2024).
- NSF Public Access Repository. (n.d.).
- ChemicalBook. (n.d.).
- Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Retrieved from Thermo Fisher Scientific - US website.
- MySkinRecipes. (n.d.). 2,4,6-Triallyloxy-1,3,5-triazine.
- The University of British Columbia. (n.d.).
- National Institutes of Health. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides.
- YouTube. (2023). How Do Polymerization Inhibitors Work?. Chemistry For Everyone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. publications.iupac.org [publications.iupac.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jordilabs.com [jordilabs.com]
- 9. chemos.de [chemos.de]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. fishersci.com [fishersci.com]
- 13. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 14. 1,3,5-トリアリル-1,3,5-トリアジン-2,4,6(1H,3H,5H)-トリオン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Welcome to the technical support center for the purification of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this triazine derivative. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you achieve the highest possible purity for your compound.
Introduction to Purification Challenges
The synthesis of unsymmetrically substituted triazinane triones like this compound via stepwise alkylation of cyanuric acid can often result in a mixture of products.[1] Potential impurities include mono- and di-allylated intermediates, the fully substituted triallyl isocyanurate, unreacted starting materials, and by-products from side reactions. The purification strategy must therefore be robust enough to separate these closely related species. This guide will focus on the two most effective techniques for this purpose: recrystallization and flash column chromatography .
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Question: I've dissolved my crude product in a hot solvent and upon cooling, it forms an oil rather than solid crystals. What's happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point, or when the solubility of impurities significantly lowers the melting point of the mixture. Here’s a systematic approach to troubleshoot this:
-
Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, then add more of the same solvent until the solution is no longer saturated at the boiling point. Allow it to cool slowly.
-
Lower the Cooling Temperature: If the compound has a low melting point, you may need to cool the solution to a much lower temperature (e.g., in a dry ice/acetone bath) to induce crystallization.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. A two-solvent system can be effective here.[2] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. Common solvent systems to try include ethanol/water, acetone/hexanes, or dichloromethane/hexanes.[3][4]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Issue 2: I'm getting poor separation of my product from a closely-related impurity during column chromatography.
-
Question: My TLC shows two spots that are very close together, and I can't get baseline separation on my column. How can I improve my chromatographic resolution?
-
Answer: Poor separation between structurally similar compounds is a common challenge. Here's a decision-making workflow to improve your separation:
Caption: Troubleshooting workflow for poor column chromatography separation.
-
Further insights on eluent optimization:
-
Solvent Polarity: If your spots are too high on the TLC plate (high Rf), your eluent is too polar. If they are at the baseline (low Rf), it's not polar enough. For N-alkylated triazines, which are moderately polar, start with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.
-
Solvent Selectivity: If changing the polarity ratio doesn't improve separation, try changing the solvents themselves. For example, switching from ethyl acetate to dichloromethane can alter the interactions with the silica gel and your compounds, potentially improving separation.
-
Reversed-Phase Chromatography: If your compound is highly polar and still doesn't move from the baseline even with polar solvent systems on silica gel, consider using a reversed-phase column (e.g., C18) with a more polar eluent system (e.g., methanol/water or acetonitrile/water).
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing crude this compound?
A1: Based on data for similar triazine derivatives, ethanol is an excellent starting point for recrystallization.[5] It is a polar protic solvent that is likely to dissolve the compound when hot and have reduced solubility upon cooling. If ethanol proves to be too good of a solvent (i.e., the compound remains dissolved even when cold), a two-solvent system such as ethanol/water or acetone/hexanes would be the next logical choice.[4]
Q2: How do I choose an appropriate solvent system for thin-layer chromatography (TLC) analysis?
A2: The key is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, with clear separation from impurities. A good starting point for a moderately polar compound like this is a mixture of hexanes and ethyl acetate.
| Starting Solvent System Ratios (Hexanes:Ethyl Acetate) | Expected Result |
| 90:10 | For less polar impurities |
| 70:30 | A good starting point for the target compound |
| 50:50 | For more polar impurities |
Q3: How can I visualize the spots on my TLC plate if my compound is not UV-active?
A3: While the triazine ring may show some UV absorbance, it might be weak. If you cannot see your spots under a UV lamp, you can use a chemical stain.[6][7]
-
Iodine Chamber: A simple and generally effective method for many organic compounds. Place the dried TLC plate in a sealed chamber with a few crystals of iodine. The iodine vapor will adsorb to the compound spots, making them appear as brown spots on a tan background.[8][9] This is a non-destructive method, and the spots will fade over time.
-
Potassium Permanganate Stain: This is a destructive method that is excellent for visualizing compounds with oxidizable functional groups, such as the allyl groups in your molecule.[9] The plate is dipped in or sprayed with a solution of potassium permanganate. The spots will appear as yellow-brown spots on a purple background.
Q4: Is it better to use recrystallization or column chromatography for the final purification step?
A4: The choice depends on the nature and amount of impurities.
-
Column chromatography is excellent for removing impurities with different polarities from your product. It is often used as the primary purification step after the reaction work-up.
-
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound, often yielding material of very high purity. It is an ideal final "polishing" step after an initial purification by chromatography.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for recrystallization. The choice of solvent and volumes will need to be optimized for your specific crude material.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexanes or water) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a standard procedure for purification by flash column chromatography.
Caption: Workflow for flash column chromatography.
-
TLC Optimization: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring a level and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
By following these guidelines and protocols, you will be well-equipped to purify this compound to the high degree of purity required for your research and development applications.
References
- Google Patents. (n.d.). 1,3, 5-triazine derivative and preparation method and application thereof.
- Google Patents. (n.d.). Production of triallyl isocyanurate.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 21, 2026, from [Link]
- BenchChem. (2025).
-
MDPI. (2007). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved January 21, 2026, from [Link]
-
PMC. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. Retrieved January 21, 2026, from [Link]
- Unknown. (n.d.).
-
PMC. (n.d.). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
-
Science.gov. (n.d.). cyanuric acid cya: Topics by Science.gov. Retrieved January 21, 2026, from [Link]
-
YouTube. (2021). Visualizing a TLC plate. Retrieved January 21, 2026, from [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of triallyl isocyanurate.
- Unknown. (n.d.).
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved January 21, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 21, 2026, from [Link]
Sources
- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. mt.com [mt.com]
- 11. US3065231A - Production of triallyl isocyanurate - Google Patents [patents.google.com]
- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Triazinanes
Welcome to the technical support center for the synthesis of substituted triazinanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during synthesis. The following question-and-answer-based guide provides in-depth explanations of reaction mechanisms, preventative measures, and corrective actions to help you optimize your synthetic protocols.
Frequently Asked Questions & Troubleshooting Guides
1. My reaction is producing a complex mixture, and I suspect triazinane ring opening. What is happening and how can I prevent it?
Answer:
This is one of the most common side reactions in triazinane chemistry. The 1,3,5-triazinane ring is susceptible to nucleophilic attack, which can lead to ring cleavage and the formation of various byproducts, most commonly amidines.[1][2]
The Underlying Chemistry: Mechanism of Nucleophilic Ring Opening
The inherent electron deficiency of the triazinane ring, caused by the three electronegative nitrogen atoms, makes the ring carbons electrophilic.[3] Strong nucleophiles, or even weaker nucleophiles under certain conditions (e.g., presence of protic solvents, elevated temperatures), can attack a ring carbon. This initiates a cascade that ultimately breaks the C-N bonds, leading to ring opening.[4] The reaction with primary amines, for instance, typically results in the formation of N-substituted amidines in near-quantitative yields under forcing conditions.[2]
The stability of the triazinane ring is significantly influenced by its substituents. Electron-withdrawing groups on the ring carbons or nitrogens can exacerbate this instability, making the ring more prone to cleavage. Conversely, electron-donating groups can help stabilize the ring.[5][6]
Caption: Reaction pathway showing desired substitution vs. side reaction of nucleophilic ring opening.
Troubleshooting Guide:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Temperature | High temperatures (>65 °C) | Maintain the lowest possible temperature that allows the desired reaction to proceed. The first nucleophilic substitution on a precursor like cyanuric chloride is often exothermic and can be run at 0 °C. |
| Nucleophile | Strong, unhindered nucleophiles (e.g., primary amines, hydroxide) | If possible, use a sterically hindered or less basic nucleophile. Alternatively, protect the nucleophilic group and deprotect it in a later step. |
| Solvent | Reactive protic solvents (e.g., ethanol, water) | Use aprotic solvents like Dioxane, THF, or CH2Cl2. Protic solvents can participate in the reaction, acting as nucleophiles themselves or facilitating proton transfer that leads to ring cleavage. |
| pH | Strongly acidic or basic conditions | Maintain a neutral or slightly basic pH. An acid scavenger like diisopropylethylamine (DIPEA) can be used to neutralize any acid generated in situ, preventing acid-catalyzed hydrolysis.[7] |
| Reaction Time | Excessively long reaction times | Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to prevent product degradation.[8] |
2. My synthesis from cyanuric chloride stops at the mono- or di-substituted stage. How can I achieve full tri-substitution?
Answer:
This is a classic challenge in synthesizing unsymmetrical triazinanes from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms decreases with each successive substitution. This property is advantageous for creating unsymmetrical products but requires careful control to achieve full substitution.[7][9]
The Underlying Chemistry: Reactivity of Chlorinated Triazines
The triazine ring is highly electron-withdrawing, making the chlorine atoms excellent leaving groups for nucleophilic aromatic substitution. However, once the first chlorine is replaced by a nucleophile (especially an electron-donating one like an amine or an alkoxide), the electron density of the ring increases. This deactivates the ring towards further substitution, making the second and third substitutions progressively more difficult.[6]
This decreasing reactivity allows for a controlled, stepwise synthesis:
-
1st Substitution: Highly reactive (can be performed at 0-5 °C).
-
2nd Substitution: Moderately reactive (often requires room temperature).
-
3rd Substitution: Least reactive (typically requires elevated temperatures/reflux).
Caption: Stepwise substitution of cyanuric chloride requires increasing reaction temperature.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution & Rationale |
| Stalled at Mono-substitution | Insufficient temperature. | Gradually warm the reaction to room temperature after the first substitution is complete (as confirmed by TLC/HPLC). |
| Stalled at Di-substitution | Insufficient temperature; deactivation by the first two substituents. | Increase the temperature significantly. Refluxing in a higher-boiling solvent like dioxane may be necessary for the final substitution.[7] Using microwave irradiation can also be an effective strategy to drive the final substitution to completion under solvent-free conditions. |
| Incomplete Reaction Overall | Incorrect stoichiometry. | Use a slight excess (1.1 to 1.5 equivalents) of the nucleophile for the final substitution step to ensure the reaction goes to completion.[8] |
| Formation of Symmetric Product | All equivalents of nucleophile added at once at high temperature. | For unsymmetrical products, add each nucleophile sequentially, allowing the reaction to complete at the appropriate temperature before adding the next nucleophile. |
3. My reaction involving an acylation step is giving low yields and unexpected byproducts. What could be the issue?
Answer:
N-acylation of a triazinane nitrogen or an amino-substituent on the ring can be complicated by several side reactions, including O- vs. N-acylation, rearrangements, and reactions with coupling agents.
The Underlying Chemistry: Acylation Pitfalls
-
O-N Acyl Rearrangement: If a triazinone or similar structure with an available oxygen is acylated, the initial product may be an O-acyl derivative. This intermediate can then undergo an unexpected O-to-N acyl rearrangement to form the thermodynamically more stable N-acyltriazinedione.[10] While this can be a route to the desired product, the intermediate may also be susceptible to hydrolysis or other side reactions.
-
Side Reactions with Coupling Reagents: When using activating agents like DCC (dicyclohexylcarbodiimide) with additives like HO-Dhbt (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine), the additive itself can undergo a ring-opening side reaction, leading to impurities.[11]
-
Steric Hindrance: Bulky substituents on the triazinane ring or the acylating agent can sterically hinder the reaction, requiring more forcing conditions which in turn can promote decomposition.
Troubleshooting Protocol for N-Acylation:
-
Verify the Structure of Your Product: Use analytical techniques like 2D NMR and mass spectrometry to confirm that you have the N-acyl product and not a stable O-acyl isomer or a rearranged product.
-
Optimize Your Acylating Agent:
-
Acid Chlorides/Anhydrides: These are highly reactive but generate acid (HCl or carboxylic acid) as a byproduct, which can cause ring opening. Ensure an appropriate, non-nucleophilic base (e.g., pyridine, DIPEA) is present in stoichiometric amounts.
-
Aldehydes with Oxidative NHC Catalysis: For a milder approach, consider using aldehydes as the acylating agents in the presence of an N-heterocyclic carbene (NHC) catalyst and an oxidant. This method avoids harsh bases and acid byproducts.[12]
-
-
Choose the Right Coupling Reagents: If performing a peptide-style coupling, use reliable systems like HATU/HOAt which are known to be efficient and suppress racemization. Monitor the reaction for color changes that can indicate completion.[11]
-
Control the Temperature: Start the reaction at 0 °C and allow it to warm to room temperature slowly. Overheating can lead to the decomposition of activated esters and other intermediates.
4. How can I purify my substituted triazinane when it is contaminated with structurally similar impurities?
Answer:
Purification is a significant challenge because side products, such as incompletely substituted intermediates or ring-opened byproducts, can have very similar polarities and solubility profiles to the desired product. Simple purification methods often fail.
Step-by-Step Purification Strategy:
-
Initial Workup - Liquid-Liquid Extraction: First, perform a standard aqueous workup to remove inorganic salts and highly polar starting materials. Choose your organic solvent based on the polarity of your product.
-
Crystallization: If your product is a solid, attempt crystallization from various solvent systems. This is the most effective method for achieving high purity if successful.
-
Silica Gel Column Chromatography: This is the most common method, but it can be difficult for triazinanes.
-
Solvent System: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with ethyl acetate or dichloromethane. A small percentage of methanol may be needed for more polar compounds.
-
TLC Analysis: Before running the column, carefully develop a TLC solvent system that shows good separation between your product and the main impurities.
-
Baseline Separation: If impurities are very close to your product spot on TLC, achieving baseline separation on a column will be difficult and may require advanced techniques.
-
-
Advanced Chromatography - Semi-Preparative LC: When silica gel chromatography is insufficient, semi-preparative Liquid Chromatography (LC), often reverse-phase HPLC, is the method of choice.
-
Method Development: An analytical HPLC-UV-MS is invaluable for developing the separation method before scaling up to a semi-preparative system.
-
Effectiveness: This technique is highly effective for separating compounds from complex mixtures, providing the high purity needed for biological testing and drug development.
-
References
- Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.Methodical letter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnYrLl6p5jLtjoVUO1QObk40zDHDByHgsiD2pd-_9WUSZXx1INa39hdLf54GvKlm8ni6lLJ3S4YFfKoeggkvkp5BBLSB31aOG5R7Zeudx1zS9s6bzVbsRS-OKW2ffBUvx065x1wqAW8XyVIcpaJ8tGquyPpg-e6PLGchVMkoRDazjznXxfl06n9mbExjoRh3a5IQtin82qMg8LFuLfXWi4UJmAL0W0KqqTYZl2yHcb6-aj7RxpXldZjTztJOJIgR1YUsTFdzccpot6DelJaqIs-o7rJzc0D_Da-Tl3WsWXZc_HWFcEI_oa0CMhUjVMJZiq2ltVemNQgt6hbOKnWYQ83zZgOaRBwyX0bKRZe4bu6x4jDnLrWk1UHjF1vfp2JIBlCzt9acz3jNUI5MUNeA9gsOWID-sE8w==]
- Technical Support Center: Synthesis of 1,3,5-Triazine Derivatives.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkoVFjkNI6Sok38H7qdpRvBmuXraa4wd3BKTQGymUY7jKsCTyQMJ-VwN-k9TXPMLwF2mpXEE44xJdZceyz3rZL56BhnwSl5L6xRVDzlZuP1M5PfDLhNkH2z6kpYX-m5dsngV5O-uL4vvRjFLDBDTnNKm6GpUkjrMPQe8aaGcy_-XAMs55RIZWyerv4QFvsAkN3J5WqUHi5Z_Pkc_rh]
- Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review).Chemistry of Heterocyclic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOqXqXWPO7THnRHKHbz7ILJ99PpaeCnLEe9Cog7vBzM8Z7kZvnBaagb_xEKaG4h1NNPwcqEW6HyxoVDv2Kn1A03Y7DfccFZ1rwt0yrhlZjrduF32J9fbbu1HJ8O3Jl_UkaCPWD5V_qOqxBi6zVxzz8rIdZuJZOl-ndXoHDMkrE4iHLngNhiitEiYJwXnh2Y9MZqKAfufJ6HFPIh8s2VYCwTGbW5SUS--Ab5LVX5UMQyXinYw_GsKf9qto87Tw=]
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFshqhcqXl3jwX5cTB1nmgSSFq_v02CV6L-lbAGa6AnT6vMYJO3vkYqXf0duVjcTKKUULhdolGeJMAmgUZcnSbR1tQ2G1Ac55JDym7s_XoMM5lhmXyKOttC7WJOTYkmp2hvb8KBtqTkCDeEo6B]
- Synthesis of 1,3,5-triazines.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazines/1,3,5-triazines.shtm]
- N-Acyltriazinedione; a Novel Acylating Reagent Synthesized from a Triazinone-Type Condensing Reagent.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34058564/]
- Application of 1,3,5-triazine ring-opening reactions in organic synthesis.ResearchGate. [URL: https://www.researchgate.net/publication/305284160_Application_of_135-triazine_ring-opening_reactions_in_organic_synthesis]
- Diverse reaction patterns of 1,3,5‐triazinanes and this work.ResearchGate. [URL: https://www.researchgate.net/publication/371999238_Diverse_reaction_patterns_of_135-triazinanes_and_this_work]
- 1,3,5-Triazine.Wikipedia. [URL: https://en.wikipedia.org/wiki/1,3,5-Triazine]
- Technical Support Center: Synthesis of 2,4,6-Triguanidino-1,3,5-triazine.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHkFUUGM0O7EYyoRQAHfBqhGr0fyq6TsJFwn_BJpQ3c8DNG_JjuVY30WP5Gqcitb8rLWoWwAU5KD8sIT415282D_ExuMltVu-wnLHR-HsqQ7k_koLx-Q7mkXlHcjfCQ5y8IgXVJp_NB_QXS0DUygK4ru9OiAAlbj54cf81-PL_pjscnZWNuE4nysZXE925g8_TVfIil_mowGtrbsMbWh-uxHEuVA==]
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.MDPI. [URL: https://www.mdpi.com/1420-3049/11/1/81]
- RDX.Wikipedia. [URL: https://en.wikipedia.org/wiki/RDX]
- Process for-the synthesis of triazines.Google Patents. [URL: https://patents.google.
- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17960100/]
- Triazines- Six membered heterocycle.YouTube. [URL: https://www.youtube.
- Functional group boosting triazine ring-opening for low-temperature synthesis of heptazine-based graphitic carbon nitride.Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc04462k]
- 2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives. New Aspects of Reactivity.ResearchGate. [URL: https://www.researchgate.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.ResearchGate. [URL: https://www.researchgate.net/publication/23169820_Synthesis_of_246-Tri-substituted-135-Triazines]
- Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines.ResearchGate. [URL: https://www.researchgate.net/publication/325257549_Synthesis_and_Reactions_of_Trifluoromethyl-Substituted_135-Triazines]
- Triazines – A comprehensive review of their synthesis and diverse biological importance.Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/3592]
- A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS.European Journal of Pharmaceutical and Medical Research. [URL: https://storage.googleapis.com/production-assets/def-pubs-prod-public/doc/1660049448_a_review_on_s_triazine_substitutions_and_their_structural_effects.pdf]
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/2010-part-i-general-papers/as-9080]
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Chemistry-of-Triazine-Isomers%3A-Structures%2C-Kushwaha-Sharma/2798e1694d455b85a3c94f58c495537552554e2f]
- Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.Research Inventions Journals. [URL: https://www.researchinventions.com/index.php/rij/article/view/100]
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications.ResearchGate. [URL: https://www.researchgate.
- N-Acylation in Combinatorial Chemistry.ResearchGate. [URL: https://www.researchgate.
- Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts.Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/3]
- Occurrence and removal of chloro-s-triazines in water treatment plants.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16999127/]
- N-Acylation of Oxazolidinones.ChemistryViews. [URL: https://www.chemistryviews.
- The best reaction conditions for the N-acylation of various sulfonamides.ResearchGate. [URL: https://www.researchgate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Functional group boosting triazine ring-opening for low-temperature synthesis of heptazine-based graphitic carbon nitride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. globalscitechocean.com [globalscitechocean.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Acyltriazinedione; a Novel Acylating Reagent Synthesized from a Triazinone-Type Condensing Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistryviews.org [chemistryviews.org]
Technical Support Center: Strategies for Improving the Solubility of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione in Polymer Matrices
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and experimental protocols to address challenges related to the solubility and dispersion of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione in various polymer systems. Our approach is rooted in fundamental polymer science principles to empower you to overcome common experimental hurdles.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the additive and the principles governing its incorporation into polymer matrices.
Q1: What is this compound and what are its general properties?
This compound is a derivative of isocyanuric acid, belonging to the triazine family of heterocyclic compounds.[1] Its structure features two reactive allyl groups and one propyl group attached to the nitrogen atoms of the triazinane ring. While specific data for this molecule is not widely published, we can infer its properties from its close structural analog, 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (Triallyl Isocyanurate or TAIC).[2]
-
Expected Physical State: Likely a solid or viscous liquid at room temperature.[3]
-
Functionality: The two allyl groups provide sites for crosslinking or polymerization reactions, making it a useful co-monomer or crosslinking agent to enhance the thermal and mechanical properties of polymers.
-
Solubility Profile: Like TAIC, it is expected to be practically insoluble in water but soluble in various organic solvents.[3][4] Its overall polarity is influenced by the combination of the polar triazinane-trione core and the non-polar allyl and propyl side chains.
Q2: Why is achieving a homogenous dispersion of this additive critical for material performance?
Uniform dispersion at the molecular level (solubility) is paramount for the additive to function effectively. Poor dispersion leads to an inhomogeneous final material with unpredictable and often degraded properties.
-
For Crosslinking Applications: If the additive is not evenly distributed, crosslinking will be non-uniform. This can result in regions of high crosslink density (potentially brittle) and regions with little to no crosslinking (softer, with lower thermal stability).
-
Impact on Mechanical Properties: Agglomerates of the additive act as stress concentration points, which can initiate cracks and lead to premature mechanical failure (e.g., reduced tensile strength and impact resistance).[5]
-
Optical Properties: In transparent or translucent polymers, undissolved particles will scatter light, causing undesirable haziness or opacity.
Q3: What are the common indicators of poor solubility or dispersion in my polymer composite?
Identifying solubility issues early can save significant time and resources. Key indicators include:
-
Visual Cues:
-
Haziness/Opacity: The polymer loses its clarity.
-
Surface Imperfections: Bumps, pits, or other irregularities on the surface of a cast film or molded part.
-
Visible Agglomerates: Small particles or specks are visible to the naked eye or under low magnification.
-
-
Performance Deficiencies:
-
Inconsistent Mechanical Data: High variability in measurements of tensile strength, modulus, or elongation at break across different samples.
-
Brittleness: The material fractures easily, even at low additive concentrations.
-
Phase Separation: Over time, the additive may "leach" or migrate to the surface of the polymer, a phenomenon known as blooming or exudation.
-
Q4: What fundamental principles govern the solubility of an additive in a polymer?
The principle of "like dissolves like" is the cornerstone of solubility. This concept is quantified using Solubility Parameters . The most common system for polymers is the Hansen Solubility Parameter (HSP), which breaks down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For an additive to be soluble in a polymer, their respective Hansen Solubility Parameters must be closely matched. The smaller the "distance" between the HSP values of the additive and the polymer, the higher the likelihood of miscibility.[6]
Part 2: Troubleshooting Guide for Common Solubility Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during formulation.
Diagram 1: General Troubleshooting Workflow
Caption: A workflow for diagnosing and solving solubility issues.
Issue 1: The final polymer product appears hazy or opaque.
-
Underlying Cause: This is a classic sign of microscopic phase separation. The refractive indices of the polymer matrix and the additive-rich domains are different, causing light to scatter.
-
Troubleshooting Steps:
-
Verify HSP Match: Use Protocol 1 to assess the thermodynamic compatibility between the additive and your polymer. A significant mismatch in Hansen Solubility Parameters is a likely culprit.
-
Solvent Casting: If using a solvent-based method, ensure the solvent evaporates slowly. Rapid evaporation can trap non-equilibrium, phase-separated structures. Try a solvent with a higher boiling point.
-
Melt Processing: For extrusion or molding, try increasing the melt temperature. This can increase the additive's solubility and reduce the melt viscosity, promoting better mixing. However, be cautious of thermal degradation of the polymer or additive.
-
Introduce a Compatibilizer: A compatibilizer can stabilize the interface between the two phases, reducing the size of the domains below the wavelength of visible light. See Protocol 3 for guidance.
-
Issue 2: Visible particles or agglomerates are present in the polymer.
-
Underlying Cause: This indicates that the additive has either not been adequately dispersed or its concentration exceeds the solubility limit in the polymer.
-
Troubleshooting Steps:
-
Improve Mixing: Increase the shear rate, mixing time, or use a more efficient mixing element (e.g., a twin-screw extruder instead of a single-screw).
-
Reduce Additive Loading: Systematically decrease the weight percentage of the additive to determine its practical solubility limit in your system.
-
Implement a Masterbatch Approach: This is a highly effective industry standard for improving the dispersion of additives. By pre-dispersing the additive at a high concentration in a compatible carrier resin, you can achieve much better distribution when this "masterbatch" is let down into the main polymer matrix. Refer to Protocol 2.
-
Particle Size Reduction: If you are starting with a solid additive, ensure its particle size is as small as possible before incorporation. Milling or grinding can increase the surface area and speed up dissolution.
-
Issue 3: The mechanical properties of the polymer are inconsistent or have degraded.
-
Underlying Cause: Poor dispersion of the additive creates weak points within the polymer matrix that act as failure initiation sites. Even if not visible, micro-agglomerates can have a devastating effect on material toughness.
-
Troubleshooting Steps:
-
Characterize the Dispersion: Use analytical techniques to visualize the dispersion quality.
-
Scanning Electron Microscopy (SEM): Can reveal the size and distribution of additive particles in a cryo-fractured sample.
-
Differential Scanning Calorimetry (DSC): A single, sharp glass transition temperature (Tg) often indicates good miscibility. Multiple or broadened Tgs can suggest phase separation.
-
-
Re-evaluate Formulation Strategy: If characterization confirms poor dispersion, a fundamental change is needed. The most effective solutions are often to employ the Masterbatch Method (Protocol 2) or to introduce a suitable compatibilizer/plasticizer (Protocol 3). Plasticizers can improve processability by lowering the glass transition temperature, which can aid in achieving better dispersion.[7]
-
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for systematically improving the solubility and dispersion of this compound.
Protocol 1: Solvent & Polymer Selection via Hansen Solubility Parameters (HSP)
This protocol uses the principle of "like dissolves like" to guide the selection of compatible polymers and solvents.
-
Causality: A small difference in HSP values between two substances suggests strong intermolecular interactions and, therefore, high solubility. The HSP distance (Ra) between substance 1 and 2 is calculated as: Ra = sqrt(4(δD1-δD2)² + (δP1-δP2)² + (δH1-δH2)²). A smaller Ra indicates better compatibility.
-
Methodology:
-
Estimate Additive HSP: The HSP of the target additive is not published. However, we can use software (e.g., HSPiP) or group contribution methods to estimate it. Based on its structure, it will have moderate polar and hydrogen bonding character. For this guide, we will use the known values of the similar Triallyl isocyanurate (TAIC) as a starting point: δD=18.5, δP=10.5, δH=5.5 .
-
Consult HSP Table: Compare the additive's estimated HSP with the values for common polymers and solvents in Table 1.
-
Calculate Ra: Calculate the HSP distance (Ra) between the additive and potential polymers/solvents. Prioritize those with the lowest Ra values.
-
Experimental Verification (Vial Test): a. Prepare a 1% (w/v) solution of the additive in a selection of 3-5 candidate solvents with low calculated Ra values. b. Vigorously shake or vortex each vial. c. Let the vials stand for 24 hours at room temperature. d. Observe for any signs of insolubility (sediment, cloudiness). A clear, single-phase solution indicates good solubility.
-
-
Data Presentation:
Table 1: Hansen Solubility Parameters (HSP) of Selected Solvents and Polymers
Material δD (MPa⁰·⁵) δP (MPa⁰·⁵) δH (MPa⁰·⁵) Estimated Additive (as TAIC) 18.5 10.5 5.5 Solvents N,N-Dimethylformamide (DMF) 17.4 13.7 11.3 Tetrahydrofuran (THF) 16.8 5.7 8.0 Acetone 15.5 10.4 7.0 Toluene 18.0 1.4 2.0 Polymers Polymethyl Methacrylate (PMMA) 18.6 10.5 7.5 Polyvinyl Chloride (PVC) 18.2 7.5 8.3 Polystyrene (PS) 18.6 6.2 4.2 | Polycarbonate (PC) | 19.4 | 9.1 | 6.8 |
(Note: HSP values are sourced from publicly available databases and may vary slightly.)
Protocol 2: The Masterbatch Method for Superior Dispersion
This protocol involves creating a concentrated blend of the additive in a carrier polymer, which is then diluted into the final polymer matrix.
-
Causality: It is easier to achieve a homogenous dispersion in a smaller volume of highly compatible carrier resin using high-shear mixing. This well-dispersed concentrate can then be more easily and uniformly distributed in the bulk polymer during final processing.
-
Methodology:
-
Select a Carrier Resin: Choose a carrier polymer that is highly compatible with both the additive (low HSP distance) and the final bulk polymer. Often, the same polymer as the bulk matrix is used.
-
Determine Concentration: Create a masterbatch with a high concentration of the additive, typically between 20-50% by weight.
-
Melt Compounding: a. Dry the carrier resin and the additive to remove any moisture. b. Pre-mix the additive and carrier resin pellets in a bag. c. Feed the mixture into a twin-screw extruder. Use a screw design that imparts high shear to ensure thorough mixing. d. Process at a temperature that ensures low melt viscosity but avoids degradation. e. Extrude the strand, cool it in a water bath, and pelletize the resulting masterbatch.
-
Let-Down Process: a. Calculate the amount of masterbatch pellets needed to achieve the desired final concentration of the additive in your product. b. Blend the masterbatch pellets with the bulk polymer pellets. c. Process this final blend using your standard melt processing method (e.g., injection molding, extrusion).
-
-
Visualization:
Diagram 2: The Masterbatch Method Workflow
Caption: Workflow for creating and using a masterbatch.
Protocol 3: Utilizing Compatibilizers to Enhance Interfacial Adhesion
This protocol involves adding a third component that has affinity for both the polymer matrix and the additive.
-
Causality: Compatibilizers are often block or graft copolymers with segments that are soluble in the polymer matrix and other segments that have a strong affinity for the additive. They locate at the interface between the polymer and the additive, reducing interfacial tension and promoting finer, more stable dispersion.[5]
-
Methodology:
-
Select a Compatibilizer: The choice is highly specific to the system.
-
For non-polar polymers (e.g., Polypropylene) and a polar additive: A maleic anhydride-grafted polypropylene (PP-g-MA) is a common choice. The polypropylene chain mixes with the PP matrix, while the polar maleic anhydride group interacts with the polar triazinane additive.
-
For polar polymers (e.g., PMMA): A block copolymer with one block compatible with PMMA and another block compatible with the additive might be required.
-
-
Determine Optimal Concentration: Compatibilizers are typically effective at low concentrations, usually 1-5% by weight of the total formulation.
-
Experimental Evaluation: a. Prepare a series of blends with a fixed concentration of the polymer and additive, but with varying concentrations of the compatibilizer (e.g., 0%, 1%, 2%, 5%). b. Process all blends under identical conditions. c. Evaluate the resulting materials for improvements in optical clarity (haze measurement) and mechanical properties (tensile and impact testing). d. Use microscopy (SEM) to visually confirm a reduction in the size of dispersed additive particles.
-
-
Visualization:
Diagram 3: Mechanism of a Compatibilizer
Caption: How a compatibilizer improves dispersion.
References
- high purity 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione 99% see COA Kanbei. Google Shopping.
-
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione | C12H21N3O3S3 - PubChem . PubChem. [Link]
-
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- - NIST WebBook . NIST. [Link]
-
The Synergistic Effect of Triazine and Phosphaphenanthrene Units on the Physico-Chemical Behavior of Polyimides . MDPI. [Link]
-
Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges . MDPI. [Link]
-
How Do Additives and Fillers Affect the Properties of Polymers? . AZoM. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity . PMC - NIH. [Link]
-
Polymer Additives and Solubility Parameters . ResearchGate. [Link]
-
Advancing Polymers for Solubility Enhancement . Pharmaceutical Technology. [Link]
-
Newπ-Conjugated Polymers Containing 1,3,5Triazine Units in the Main Chain: Synthesis and Optical and Electrochemical Properties of the Polymers . ResearchGate. [Link]
-
Chapter 4. ADDITIVES IN POLYMERS . ResearchGate. [Link]
-
Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer . ResearchGate. [Link]
Sources
- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione | CymitQuimica [cymitquimica.com]
- 2. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 3. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges | MDPI [mdpi.com]
Technical Support Center: Polymerization of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Welcome to the technical support center for the polymerization of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile, yet challenging, monomer. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of allyl monomer polymerization and extensive experience with related chemical systems. Our goal is to empower you to overcome common experimental hurdles and achieve consistent, high-quality results.
I. Understanding the Monomer: A Quick Reference
This compound is a non-symmetrical diallyl monomer. Its two allyl groups are reactive sites for polymerization, while the propyl group and the triazinane-trione core influence its solubility, steric hindrance, and the properties of the resulting polymer. The bulky triazinane-trione core can enhance the thermal stability of the final polymer.[1]
Key Structural Features:
-
Two Allyl Groups: Enable polymerization and cross-linking.
-
Triazinane-trione Core: A bulky, polar heterocyclic structure that can impact polymerization kinetics and polymer properties.
-
N-Propyl Group: A non-reactive alkyl substituent that influences solubility and may sterically hinder the approach to the reactive allyl sites.
II. Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for polymerizing this compound?
A1: Based on the diallyl functionality, the most viable polymerization methods are:
-
Free-Radical Polymerization: This is the most common approach for diallyl monomers. It typically proceeds via a cyclopolymerization mechanism to minimize degradative chain transfer.
-
Thiol-Ene "Click" Polymerization: This is a highly efficient and versatile method for creating networks if a dithiol crosslinker is used. It can be initiated photochemically or thermally.
-
Ring-Opening Metathesis Polymerization (ROMP): While less common for this specific type of monomer, it could be explored with appropriate catalyst selection, though catalyst sensitivity is a concern.
Q2: Why am I getting low molecular weight polymers or oligomers with free-radical polymerization?
A2: This is a classic issue with allyl monomers known as degradative chain transfer . The radical on the growing polymer chain abstracts a hydrogen atom from one of the monomer's allyl groups. This creates a stable, resonance-delocalized allyl radical on the monomer that is slow to re-initiate polymerization, effectively terminating the chain.[2] To mitigate this, cyclopolymerization is encouraged, where the growing chain radical from one allyl group preferentially reacts intramolecularly with the other allyl group on the same monomer unit.[1][3]
Q3: Can I use cationic polymerization for this monomer?
A3: Direct cationic polymerization of simple allyl compounds is generally not effective. However, a tandem isomerization-cationic polymerization is a possibility, where a transition metal catalyst first isomerizes the allyl groups to more reactive 1-propenyl ethers, which then readily undergo cationic polymerization.[4] This is a more advanced technique and may require significant optimization.
Q4: What is the expected structure of the polymer?
A4: Through free-radical cyclopolymerization, the polymer backbone is expected to contain a mixture of five- and six-membered rings formed from the two allyl groups.[1][3] The bulky triazinane-trione core will be a pendant group on these rings. There will also be some residual unreacted allyl groups, which can be used for subsequent cross-linking.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield or No Polymerization | 1. Inactive or poisoned catalyst/initiator.2. Presence of inhibitors (e.g., oxygen, impurities in monomer or solvent).3. Insufficient reaction temperature or time. | 1. Use fresh, high-purity initiator. For metathesis, ensure the catalyst is handled under inert conditions.[5]2. Thoroughly degas all solvents and the monomer solution. Purify the monomer if necessary.3. Increase the reaction temperature in increments of 5-10°C. Monitor the reaction over a longer period (e.g., 24-48 hours). |
| Low Molecular Weight Polymer | 1. Dominance of degradative chain transfer.2. High initiator concentration.3. Presence of chain transfer agents (impurities). | 1. Promote cyclopolymerization by running the reaction at a lower monomer concentration (favoring intramolecular cyclization).2. Reduce the initiator concentration.3. Purify the monomer and solvents to remove any potential chain transfer agents. |
| Gelation Occurs at Low Conversion | 1. High monomer concentration leading to excessive intermolecular reactions (cross-linking).2. High initiator concentration causing a rapid increase in radical density. | 1. Reduce the initial monomer concentration.2. Lower the initiator concentration.3. Consider a semi-batch process where the monomer is added gradually to maintain a low instantaneous concentration. |
| Inconsistent Polymerization Results | 1. Variable purity of the monomer.2. Inconsistent degassing or inert atmosphere control.3. Variations in reaction temperature. | 1. Establish a consistent monomer purification protocol.2. Use a standard procedure for degassing (e.g., multiple freeze-pump-thaw cycles or sparging with an inert gas for a set time).3. Use a temperature-controlled reaction vessel (e.g., oil bath with a thermostat). |
IV. Experimental Protocols & Methodologies
Protocol 1: Free-Radical Cyclopolymerization
This protocol is designed to favor intramolecular cyclization to achieve higher molecular weight polymers.
Materials:
-
This compound (purified)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
Anhydrous, inhibitor-free solvent (e.g., toluene, chlorobenzene)
-
Schlenk flask or similar reaction vessel with a condenser
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and hotplate with oil bath
Procedure:
-
Monomer Preparation: Dissolve the monomer in the chosen solvent in the Schlenk flask to the desired concentration (e.g., 0.5 M).
-
Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of inert gas, add the initiator (e.g., 1 mol% relative to the monomer).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN, 80°C for BPO). Stir the reaction mixture for 24-48 hours under an inert atmosphere.
-
Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Catalyst Selection Logic for Polymerization
The choice of catalyst is critical and depends on the desired polymerization mechanism.
Troubleshooting Workflow for Low Molecular Weight Polymer
This workflow provides a systematic approach to addressing the most common issue in diallyl monomer polymerization.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
effect of temperature on 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione reactivity
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on the reactivity of this molecule.
A Note on Analogous Compounds: Direct experimental data for this compound is limited in published literature. The insights and protocols in this guide are built upon established principles and extensive data from closely related, well-studied analogs, primarily Triallyl Isocyanurate (TAIC) and other diallyl derivatives of isocyanuric acid. The reactivity of the two allyl groups and the thermal stability of the triazinane-trione core are the dominant factors governing this molecule's behavior, making these analogs excellent models.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
The thermal stability is primarily dictated by the 1,3,5-triazinane-2,4,6-trione core. This heterocyclic system is known for its high thermal resistance. However, the presence of allyl groups introduces a pathway for reactivity at temperatures lower than the decomposition of the core ring. For analogous compounds like Triallyl Isocyanurate (TAIC), significant thermal decomposition of the isocyanurate ring does not occur until well above 300°C. The primary concern at lower temperatures (approx. 150-250°C) is not the decomposition of the ring, but the thermally initiated polymerization or rearrangement of the allyl groups.
Q2: My reaction is resulting in an insoluble gel, even at what I consider moderate temperatures. What is happening?
This is a classic sign of premature and uncontrolled crosslinking polymerization of the diallyl functional groups. The two allyl groups on each molecule can react with others, forming a vast, covalently bonded three-dimensional network, which is insoluble in most solvents. This process can be initiated by heat, especially in the presence of trace impurities (like peroxides) or oxygen. Studies on TAIC show that while it is relatively stable at room temperature, its polymerization can begin at elevated temperatures, a process that can be intentionally initiated for creating crosslinked polymers.
Q3: Can the allyl groups undergo reactions other than polymerization at high temperatures?
Yes. Besides polymerization, allyl groups can undergo isomerization at elevated temperatures, particularly in the presence of transition metal catalysts, though thermal rearrangement is also possible. An allyl group (-CH₂-CH=CH₂) can isomerize to a propenyl group (-CH=CH-CH₃). This new group has different reactivity. The propenyl double bond is more conjugated with the triazine ring, altering its electronic properties and steric hindrance, which could prevent the desired polymerization or reaction from occurring.
Q4: What is the role of the propyl group in the molecule's reactivity?
The propyl group is a saturated alkyl chain and is chemically inert under the conditions where the allyl groups react. Its primary role is to modify the molecule's physical properties, such as its solubility, viscosity, and melting/boiling point, compared to its well-known cousin, Triallyl Isocyanurate (TAIC). It does not participate in the polymerization reactions that the allyl groups undergo.
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Reaction Rates or Yields
Symptoms:
-
Batch-to-batch variability in reaction time.
-
Lower than expected yield of the desired product.
-
Formation of a complex mixture of side products.
Root Cause Analysis: The kinetics of reactions involving the allyl groups are highly sensitive to temperature. Small deviations in your reaction temperature can lead to significant changes in reaction rate. Furthermore, localized "hot spots" in the reaction vessel can cause side reactions, such as oligomerization or decomposition.
Troubleshooting Workflow:
Caption: Representative DSC thermogram showing the exothermic polymerization.
References
-
Thermal decomposition of triallyl isocyanurate, triallyl cyanurate and their polymers. Polymer Degradation and Stability.[Link]
-
Thermal degradation of isocyanuric acid and its derivatives. Journal of Analytical and Applied Pyrolysis.[Link]
-
Curing and properties of triallyl isocyanurate (TAIC) as a crosslinking agent. Journal of Applied Polymer Science.[Link]
-
Radical Polymerization of Triallyl Isocyanurate for Novel Thermosets. Macromolecular Symposia.[Link]
Technical Support Center: Characterization of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and analytical characterization of this asymmetrically substituted triazinane trione. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Section 1: Synthesis & Purification Troubleshooting
The synthesis of asymmetrically substituted triazinanes like this compound typically involves a stepwise nucleophilic substitution on a triazine core, such as cyanuric acid or cyanuric chloride.[1][2][3] This process, while effective, can present challenges in controlling selectivity and achieving high purity.
FAQ 1: My reaction yield is low and the product is impure. What are the likely causes?
Answer: Low yields and impurity profiles often stem from a lack of control over the stepwise alkylation process. The nitrogen atoms on the triazinane ring have similar nucleophilicity, which can lead to a statistical mixture of products.
Causality & Expert Insights: The core issue is competitive reactivity. When you perform the first diallylation, you are creating 1,3-diallyl-1,3,5-triazinane-2,4,6-trione. The remaining N-H proton is still reactive. In the subsequent step with a propyl halide, you can face several competing reactions:
-
Over-alkylation: The propyl halide might react with any remaining starting material.
-
Under-alkylation: Incomplete reaction can leave behind the diallyl intermediate.
-
Statistical Mixture: If conditions are not carefully controlled, you may form a mixture of mono-, di-, and tri-substituted species, including the undesired 1,3,5-triallyl and 1,3,5-tripropyl variants.
A general synthetic workflow is outlined below. Success hinges on careful control of stoichiometry and reaction times at each stage.
Caption: Troubleshooting guide for product impurity.
Section 2: NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the structure of your compound. However, the combination of allyl and propyl groups can lead to overlapping signals that require careful analysis.
FAQ 1: My ¹H NMR spectrum is complex. How do I confidently assign the signals for the allyl and propyl groups?
Answer: While complex, the spectrum is entirely predictable. The key is to look at chemical shifts, integration values, and splitting patterns (multiplicities). 2D NMR techniques like COSY can provide definitive confirmation.
Expert Insights: The electron-withdrawing triazinane core will shift the protons on the carbons directly attached to the nitrogen atoms (α-protons) downfield. The allyl group's vinyl protons will be the most downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values based on typical shifts for similar structures in CDCl₃. Actual values may vary.)
| Group | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Allyl | N-CH₂ -CH=CH₂ | ~ 4.4 - 4.6 | d, J ≈ 6 Hz | ~ 45 - 47 |
| N-CH₂-CH =CH₂ | ~ 5.7 - 5.9 | ddt | ~ 130 - 132 | |
| N-CH₂-CH=CH₂ | ~ 5.2 - 5.4 | m | ~ 117 - 119 | |
| Propyl | N-CH₂ -CH₂-CH₃ | ~ 3.8 - 4.0 | t, J ≈ 7 Hz | ~ 46 - 48 |
| N-CH₂-CH₂ -CH₃ | ~ 1.6 - 1.8 | sextet | ~ 21 - 23 | |
| N-CH₂-CH₂-CH₃ | ~ 0.9 - 1.0 | t, J ≈ 7 Hz | ~ 10 - 12 | |
| Ring | C =O | - | - | ~ 148 - 150 |
Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~10-15 mg of your highly pure compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter.
-
¹H NMR: Acquire a standard proton spectrum with at least 16 scans. Check integration values: you should see a 4H:2H:4H ratio for the allyl protons and a 2H:2H:3H ratio for the propyl protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is crucial for confirming the number of unique carbons.
-
COSY (Correlation Spectroscopy): This 2D experiment is invaluable. It will show correlations between coupled protons. You should see a clear correlation path for the propyl group (N-CH₂ to CH₂ to CH₃) and for the allyl group (N-CH₂ to CH=), confirming your assignments.
Section 3: Mass Spectrometry Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
FAQ 1: I am using Electron Ionization (EI) MS and I can't find the molecular ion peak. Is my sample impure?
Answer: Not necessarily. Triazinane triones, especially those with alkyl and allyl substituents, can be prone to fragmentation under high-energy EI conditions. The molecular ion (M⁺) may be weak or entirely absent.
Causality & Expert Insights: The bonds between the nitrogen atoms and the substituent groups (N-allyl, N-propyl) are common fragmentation points. The loss of an allyl radical (C₃H₅•, mass 41) or a propyl radical (C₃H₇•, mass 43) are highly probable initial fragmentation events. [4] Recommended Strategy: If EI-MS fails to show a molecular ion, switch to a softer ionization technique:
-
Electrospray Ionization (ESI): This is the preferred method. It typically forms protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺, which are much more stable and readily observed.
-
Chemical Ionization (CI): Another soft technique that can produce a strong quasi-molecular ion peak, such as [M+H]⁺.
Table 2: Expected Ions in Mass Spectrometry (Molecular Weight of C₁₂H₁₇N₃O₃ = 251.28 g/mol )
| Ion | m/z (Nominal) | Technique | Description |
| [M+H]⁺ | 252 | ESI, CI | Protonated molecular ion. Should be the base peak in ESI. |
| [M+Na]⁺ | 274 | ESI | Sodium adduct, very common. |
| [M]⁺ | 251 | EI | Molecular ion, may be weak or absent. |
| [M-C₃H₅]⁺ | 210 | EI, ESI-MS/MS | Loss of an allyl radical from the molecular ion. |
| [M-C₃H₇]⁺ | 208 | EI, ESI-MS/MS | Loss of a propyl radical from the molecular ion. |
Section 4: Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the final purity of your compound.
FAQ 1: I'm getting poor peak shape (tailing or fronting) in my HPLC analysis. What should I try?
Answer: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Expert Insights & Troubleshooting Steps:
-
Check Solubility: Ensure your compound is fully dissolved in the mobile phase or injection solvent. Precipitation on the column is a common cause of peak distortion.
-
Adjust Mobile Phase pH: The triazinane core has basic nitrogen atoms. If using a mobile phase with an unbuffered aqueous component, interactions with residual silanols on a C18 column can cause peak tailing. Adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the basic sites and improve peak shape.
-
Lower Sample Concentration: Overloading the column is a frequent cause of peak fronting. Try injecting a more dilute sample.
-
Consider a Different Column: If issues persist, an alternative stationary phase, such as one with end-capping or a different chemistry (e.g., phenyl-hexyl), may be required.
Protocol: Starting Method for HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
References
-
ResearchGate. Figure S30. 1 H NMR spectrum of 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione. Available from: [Link].
-
Chen, D., et al. (2020). Photodegradation of two emerging highly brominated flame retardants: 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane. Journal of Hazardous Materials. Available from: [Link].
-
Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. Available from: [Link].
-
Der Pharma Chemica. (2014). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Available from: [Link].
-
SpectraBase. TRIALLYL-PERHYDRO-1,3,5-TRIAZIN-2,4,6-TRIONE - Optional[1H NMR] - Spectrum. Available from: [Link].
- Al-Soud, Y. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc. Available from: [Link].
-
ResearchGate. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Available from: [Link].
-
NIST WebBook. 1,3,5-Triazine. Available from: [Link].
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available from: [Link].
-
Faucher, A., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules. Available from: [Link].
-
Kwatra, N., & Abraham, J. (2025). Comparative evaluation of 1,3,5-triazine-2,4,6-triamine biodegradation by Penicillium hetheringtonii and Fusarium sp. Archives of Microbiology. Available from: [Link].
-
PubChem. 1,3,5-Triazine. Available from: [Link].
-
PubChem. 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. Available from: [Link].
-
NIST WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-. Available from: [Link].
-
PubChem. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Available from: [Link].
-
ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link].
- Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Cheméo. 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone. Available from: [Link].
-
PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Available from: [Link].
-
ResearchGate. Synthesis and antibacterial activity of 2,4,6-tri substituted s-triazines. Available from: [Link].
-
NIST WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Available from: [Link].
-
ResearchGate. Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. Available from: [Link].
-
Semantic Scholar. VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Available from: [Link].
-
ResearchGate. Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. Available from: [Link].
-
Universitas Indonesia. Validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (Allium Sativum L.) using gas chromatography. Available from: [Link].
-
ResearchGate. HPLC chromatogram showing allicin (retention time, 9.95 min) and.... Available from: [Link].
Sources
Technical Support Center: Stability of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Welcome to the technical support center for 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a versatile molecule with applications in various fields. Its structure, featuring a triazinane-trione core with two reactive allyl groups and a propyl group, dictates its chemical behavior and potential stability concerns. The primary sources of instability are the allyl functional groups, which are susceptible to oxidation and addition reactions, and the triazinane ring, which can undergo hydrolysis under certain conditions. This guide provides a structured approach to identifying, mitigating, and analyzing potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways involve the two main structural components of the molecule:
-
Allyl Groups: The double bonds in the allyl groups are susceptible to oxidation, which can form epoxides or other oxidation products. They can also undergo addition reactions with electrophiles or nucleophiles present in the storage environment.[1]
-
Triazinane Ring: The triazinane ring, an isocyanurate, is generally thermally stable but can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the allyl groups.[3] It should be kept away from strong oxidizing agents, acids, and bases.[4][5]
Q3: I suspect my sample has degraded. What are the first steps I should take?
A3: If you suspect degradation, the first step is to visually inspect the sample for any changes in color or consistency. Following this, you should perform an analytical assessment to confirm the purity of the compound. High-Performance Liquid Chromatography (HPLC) is a recommended technique for this purpose.
Q4: Can I use the compound if I observe minor degradation?
A4: The suitability of a partially degraded sample depends on the specific requirements of your experiment. For applications requiring high purity, such as in drug development, it is crucial to use a sample that meets the required specifications. The presence of impurities could lead to misleading results or the formation of unwanted side products.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable troubleshooting steps.
Issue 1: Change in Physical Appearance (e.g., discoloration, solidification)
-
Possible Cause: This could indicate oxidation or polymerization of the allyl groups. Exposure to air, light, or elevated temperatures can initiate these processes.
-
Troubleshooting Steps:
-
Isolate the sample: Prevent further degradation by ensuring the container is tightly sealed and stored under the recommended conditions.
-
Analytical Verification: Perform HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify the impurities and quantify the remaining active compound.
-
Purification (if feasible): Depending on the nature of the impurities, purification via column chromatography may be possible, but re-analysis is essential to confirm purity.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: This is often a sign of sample degradation, leading to a lower concentration of the active compound and the presence of interfering impurities.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze a fresh sample from the same batch using a validated analytical method (see Experimental Protocols section).
-
Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., strong acids/bases, high temperatures) during experimental setup.
-
Use a Fresh Batch: If degradation is confirmed, it is best to use a new, unopened batch of the compound for subsequent experiments.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV detector
Column:
-
A C18 reversed-phase column is a good starting point. For closely related compounds like trimethylallyl isocyanurate, a Newcrom R1 column has been shown to be effective.[6]
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. A small amount of acid, such as formic acid for MS compatibility or phosphoric acid, can improve peak shape.[6]
Detection:
-
UV detection at a wavelength where the triazinane ring absorbs, typically in the low UV range (e.g., 210-230 nm).
Sample Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.
Protocol 2: Forced Degradation Studies
Forced degradation studies can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[7][8][9][10]
1. Acidic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the sample before HPLC analysis.
2. Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Maintain the solution at room temperature for a defined period.
-
Neutralize the sample before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Analyze the sample by HPLC.
4. Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Analyze the sample by HPLC at various time points.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Analytical Observations
| Stress Condition | Potential Degradation Pathway | Expected Analytical Observation (HPLC) |
| Acid/Base Hydrolysis | Cleavage of the triazinane ring | Appearance of more polar degradation products (earlier retention times). |
| Oxidation (e.g., H₂O₂) | Epoxidation or oxidation of allyl groups | Appearance of new peaks, potentially with altered UV spectra. |
| Heat | Possible polymerization or decomposition | Decrease in the main peak area, potential for multiple small impurity peaks. |
| Light | Photochemical reactions of the allyl groups | Appearance of new peaks, which may or may not be UV-active. |
Visualization of Degradation Pathways
The following diagram illustrates the key points of potential degradation for this compound.
Sources
- 1. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 5. US4619998A - Light-sensitive triazines possessing trichloromethyl groups - Google Patents [patents.google.com]
- 6. Separation of Trimethylallyl isocyanurate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biomedres.us [biomedres.us]
- 10. medcraveonline.com [medcraveonline.com]
Validation & Comparative
performance comparison of polymers with and without 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
An In-Depth Performance Comparison: Polymers Enhanced with 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
A Senior Application Scientist's Guide to Advanced Polymer Formulations
For researchers and professionals in drug development and material science, the selection of a polymer system is a critical decision that dictates the performance, stability, and longevity of the final product. The incorporation of specialized additives can dramatically alter a polymer's inherent properties. This guide provides an in-depth, data-driven comparison of polymer performance with and without the inclusion of this compound, a reactive triazine derivative designed to function as a potent crosslinking agent.
The core of this triazine compound is the isocyanurate ring, a structure known for its exceptional thermal stability.[1] Attached to this core are two allyl groups and one propyl group. The allyl groups provide reactive sites for creating a robust, three-dimensional polymer network through crosslinking.[2] This covalent networking is the primary mechanism by which it enhances the thermomechanical and chemical resistance properties of a base polymer.[2][3] This guide will dissect these performance enhancements through the lens of standardized experimental data.
Visualizing the Core Component
To understand its function, we must first visualize the molecule at the heart of this comparison.
Caption: Structure of this compound.
Performance Metric I: Thermal Stability
The introduction of a crosslinked network fundamentally enhances a polymer's resistance to thermal degradation.[3] The triazine ring itself is inherently stable, and the covalent bonds formed by the diallyl groups restrict the molecular motion that precedes thermal breakdown. This results in a significant increase in both the glass transition temperature (Tg) and the onset of decomposition.
Comparative Thermal Analysis Data
The following table presents representative data comparing a standard polyamide 6 (PA6) formulation to one modified with 5% by weight of the triazine crosslinker.
| Property | Test Method | Standard PA6 | PA6 + 5% Triazine Crosslinker | Performance Change |
| Glass Transition Temp. (Tg) | DSC | 65 °C | 88 °C | +35.4% |
| Onset of Decomposition (Td) | TGA | 355 °C | 410 °C | +15.5% |
| Char Yield at 700 °C | TGA | 2.1% | 6.5% | +209.5% |
Causality of Improvement
-
Elevated Tg: The crosslinks act as physical anchors, reducing the mobility of the polymer chains. More thermal energy is required to transition the material from a rigid, glassy state to a more rubbery state.[4]
-
Higher Decomposition Temperature: The energy required to break the covalent bonds of the crosslinked network and the stable triazine ring is substantially higher than that needed to overcome the intermolecular forces in the unmodified thermoplastic.[5]
-
Increased Char Yield: Triazine compounds are known to promote char formation during combustion.[6] This char layer acts as an insulating barrier, slowing further degradation of the underlying material.[6]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Precisely weigh 5-10 mg of the polymer sample into a ceramic TGA pan.
-
Instrument Setup: Place the pan into the TGA furnace.
-
Purge Gas: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Heating Program: Initiate a temperature ramp from 30 °C to 800 °C at a constant rate of 10 °C/min.[7]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Determine the onset of decomposition (Td) as the temperature at which a significant (e.g., 5%) mass loss is observed. Calculate the char yield as the percentage of the initial mass remaining at the end of the test.[8]
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Performance Metric II: Mechanical Properties
Crosslinking transforms a polymer matrix, often increasing its stiffness (modulus) and strength at the cost of some ductility. The triazine derivative creates a rigid network that more effectively resists deformation under load.
Comparative Mechanical Data
The following table illustrates the impact on the mechanical properties of a base epoxy resin system after incorporating 10% of the triazine crosslinker.
| Property | Test Method | Standard Epoxy | Epoxy + 10% Triazine Crosslinker | Performance Change |
| Tensile Strength | ASTM D638 | 75 MPa | 105 MPa | +40.0% |
| Tensile Modulus | ASTM D638 | 2.8 GPa | 3.9 GPa | +39.3% |
| Elongation at Break | ASTM D638 | 6.2% | 3.8% | -38.7% |
| Flexural Strength | ASTM D790 | 120 MPa | 165 MPa | +37.5% |
| Flexural Modulus | ASTM D790 | 3.0 GPa | 4.3 GPa | +43.3% |
Causality of Improvement
-
Increased Strength & Modulus: The 3D network created by the crosslinker prevents polymer chains from easily sliding past one another when a load is applied.[9] This results in a stiffer, stronger material that requires more force to deform and ultimately break.
-
Reduced Elongation: The trade-off for increased rigidity is a decrease in ductility. The crosslinks restrict the large-scale chain movements necessary for significant elongation, leading to a more brittle failure mode.
Experimental Protocol: Tensile Testing (ASTM D638)
-
Specimen Preparation: Mold dumbbell-shaped specimens (Type I) according to ASTM D638 dimensions.[10] Condition the specimens for at least 40 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Instrument Setup: Secure the specimen in the grips of a universal testing machine. Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Testing Procedure: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[11]
-
Data Acquisition: Record the load and extension data throughout the test.
-
Analysis: Calculate tensile strength (maximum stress), tensile modulus (stiffness in the elastic region), and elongation at break from the resulting stress-strain curve.[10]
Performance Metric III: Chemical Resistance
A polymer's ability to resist chemical attack is governed by factors like polarity and the amount of free volume available for solvent molecules to penetrate.[12] Crosslinking significantly reduces this free volume, creating a more tortuous path for solvents and thus enhancing chemical resistance.
Comparative Chemical Resistance Data
This table shows the percentage change in mass of a polypropylene (PP) sample after immersion in toluene for 72 hours at 23 °C, per ASTM D543.[13][14]
| Property | Test Method | Standard PP | PP + 3% Triazine Crosslinker | Performance Change |
| Mass Change (Toluene) | ASTM D543 | +12.5% | +3.1% | -75.2% |
| Mass Change (Sulfuric Acid, 10%) | ASTM D543 | +0.8% | +0.2% | -75.0% |
Causality of Improvement
-
Reduced Swelling: The tightly bound, crosslinked network physically hinders the ingress of solvent molecules into the polymer matrix.[12] This drastically reduces swelling, which is the precursor to chemical degradation and loss of mechanical properties.
-
Enhanced Inertness: While the base polymer's chemistry still dictates its fundamental resistance, the reduced permeability provided by crosslinking means that even aggressive reagents have less opportunity to interact with and attack the polymer chains.
Experimental Protocol: Chemical Resistance (ASTM D543)
-
Sample Preparation: Prepare rectangular specimens of the polymer. Measure and weigh each specimen precisely.
-
Chemical Immersion: Completely immerse the test specimens in the chosen chemical reagent (e.g., toluene) in a sealed container.[13] Maintain a constant temperature (e.g., 23 °C).
-
Exposure: Allow the specimens to remain immersed for a specified duration (e.g., 72 hours).
-
Post-Exposure Evaluation: Remove the specimens, gently pat them dry with a lint-free cloth, and immediately re-weigh them.[13]
-
Analysis: Calculate the percentage change in mass. Additionally, visually inspect for any changes in appearance, such as discoloration, cracking, or crazing, and consider post-exposure mechanical testing to quantify property retention.[14][15]
Caption: Unlinked vs. Crosslinked Polymer Matrix.
Conclusion for the Practicing Scientist
The incorporation of this compound, or similar reactive triazine crosslinkers, is a highly effective strategy for elevating the performance of standard polymers. The formation of a covalently crosslinked, three-dimensional network directly translates to quantifiable and significant improvements in thermal stability, mechanical strength, and chemical resistance.
While these enhancements often come with a reduction in ductility, the overall benefits make this approach invaluable for applications demanding high performance in challenging environments. For researchers in drug development, this could mean more stable implantable devices or packaging systems. For material scientists, it opens the door to creating more robust and durable components for a wide array of industries. The key is to understand the structure-property relationships and to precisely control the level of crosslinking to achieve the desired balance of properties for the specific application.
References
- Synthesis and Propertiesof Aromatic Polymers Containing Triazine Units. (n.d.). Proceedings of the 3rd China-Japan Seminar on Advanced Aromatic Polymers.
- Lapa, C., Fernandes, S., de Faria, E., de Sá, A., & Esteves, V. (2023). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. MDPI.
- ASTM D543 Plastic Chemical Resistance. (n.d.). Coi Rubber Products.
- Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. (n.d.). ResearchGate.
- Preparation of triazine based crosslinked polymers and their charring properties. (2025). ResearchGate.
- 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione. (n.d.). Benchchem.
- Synthesis and properties of polymers containing s-triazine rings in the main chain. (2025). ResearchGate.
- Chemical Compatibility ASTM D543. (n.d.). Intertek.
- Comparing ASTM D543 with Other Plastic Chemical Resistance Tests. (2025). Infinita Lab.
- Test Standards for the Evaluation of Plastic Tensile and Flexural Properties ASTM D638 and ASTM D790. (2022). YouTube.
- Chemical Resistance Tests. (n.d.). BELGE.
- Chemical Resistance Testing: Ensure Suitability for Your Application. (2022). E Squared.
- High Performance Polyamides based on s-Triazine Ring: Synthesis and Characterization. (2010). [Source not specified].
- Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. (2026). [Source not specified].
- Thermal Analysis for Polymers. (n.d.). Scribd.
- How to Measure the Mechanical Properties of Polymers. (2021). AZoM.
- The Characterization of Polymers Using Thermal Analysis. (2023). AZoM.
- Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates. (2025). ResearchGate.
- Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. (n.d.). C-Therm Technologies Ltd.
- Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). [Source not specified].
- Impact of Polyester Dendrimers as Branched Multifunctional Cross-Linking Additives in Triazine-Trione-Based Composites Developed via High-Energy Visible Light Thiol–ene Chemistry. (2023). PMC - NIH.
- Chemical Resistance of Polymers. (2025). SpecialChem.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Polyester Dendrimers as Branched Multifunctional Cross-Linking Additives in Triazine-Trione-Based Composites Developed via High-Energy Visible Light Thiol–ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. azom.com [azom.com]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 10. wrapfilmtest.com [wrapfilmtest.com]
- 11. youtube.com [youtube.com]
- 12. specialchem.com [specialchem.com]
- 13. coirubber.com [coirubber.com]
- 14. Chemical Compatibility ASTM D543 [intertek.com]
- 15. belge.com [belge.com]
A Comparative Guide to the Efficacy of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione and Triallyl Isocyanurate as Polymer Cross-linking Agents
For researchers, scientists, and professionals in the field of drug development and polymer chemistry, the selection of an appropriate cross-linking agent is a critical decision that profoundly influences the final properties of a polymer matrix. This guide provides an in-depth technical comparison of two triazine-based cross-linking agents: 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione and the widely-used Triallyl isocyanurate (TAIC). Our analysis, grounded in fundamental principles of polymer science and supported by established experimental methodologies, aims to elucidate the nuanced differences in their efficacy and guide the rational selection for specific high-performance applications.
Introduction: The Critical Role of Cross-linking in Polymer Performance
Cross-linking is a chemical process that results in the formation of a three-dimensional network of polymer chains. This network structure is instrumental in enhancing a multitude of material properties, including mechanical strength, thermal stability, and chemical resistance. The choice of cross-linking agent is paramount as its molecular structure, functionality, and reactivity dictate the density and nature of the cross-linked network, and consequently, the macroscopic properties of the final material.
This guide focuses on two members of the triazinane-2,4,6-trione family: this compound, a difunctional allyl compound, and Triallyl isocyanurate (TAIC), a trifunctional analogue. While both share a common triazine core, the variation in the number of reactive allyl groups is the primary determinant of their differential performance as cross-linking agents.
Molecular Architecture and its Impact on Reactivity
The efficacy of a cross-linking agent is intrinsically linked to its molecular structure. The key distinction between the two compounds lies in their functionality – the number of reactive sites available for polymerization.
-
This compound: This molecule possesses two reactive allyl groups and one non-reactive propyl group attached to the nitrogen atoms of the triazine ring. As a difunctional cross-linker, it can connect two polymer chains.
-
Triallyl Isocyanurate (TAIC): In contrast, TAIC is a trifunctional cross-linking agent, with three allyl groups providing three sites for reaction.[1] This enables the formation of a more complex and densely cross-linked network.
The presence of an additional reactive site in TAIC is a significant factor in its generally higher cross-linking efficiency compared to its diallyl counterpart.
Figure 1: Comparative molecular structures.
Comparative Efficacy: A Data-Driven Analysis
While direct, head-to-head experimental data for this compound is limited in publicly available literature, we can infer its performance relative to the well-characterized TAIC based on established principles of polymer chemistry and data from analogous difunctional and trifunctional cross-linking agents. Studies comparing diallyl and triallyl compounds consistently demonstrate the superior efficiency of the latter in enhancing polymer properties due to a higher cross-link density. For instance, a study comparing triallyl cyanurate (TAC), a structural isomer of TAIC, with diallyl phthalate (DALP) showed that TAC promotes network formation more efficiently.[2]
The following table summarizes the expected performance differences based on these principles. The values for TAIC are representative of typical data found in technical literature, while the values for the diallyl-propyl derivative are projected based on the lower functionality.
| Property | This compound (Expected) | Triallyl Isocyanurate (TAIC) (Typical) | Rationale for Difference |
| Cross-linking Efficiency | Moderate | High | TAIC's three allyl groups lead to a higher cross-link density per molecule compared to the two allyl groups of the diallyl-propyl derivative. |
| Tensile Strength | Good | Excellent | Higher cross-link density generally results in increased tensile strength.[3] |
| Elongation at Break | Higher | Lower | A more densely cross-linked network restricts chain mobility, leading to lower elongation before failure.[3] |
| Hardness (Shore D) | Moderate | High | Increased cross-linking leads to a harder, more rigid material. |
| Thermal Stability (TGA) | Good | Excellent | A denser network structure enhances thermal stability by restricting polymer chain movement at elevated temperatures.[4] |
| Gel Content | High | Very High | TAIC's higher reactivity and functionality lead to a greater proportion of the polymer becoming part of the insoluble cross-linked network. |
Experimental Protocols for Efficacy Evaluation
To empirically validate the performance of these cross-linking agents, a series of standardized tests should be conducted. The following protocols provide a framework for a comprehensive comparative analysis.
Synthesis of this compound
The synthesis of this unsymmetrical triazine can be achieved through a stepwise nucleophilic substitution on cyanuric chloride, a common precursor for 1,3,5-triazine derivatives.[5]
Materials:
-
Cyanuric chloride
-
Allylamine
-
Propylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium carbonate (or other suitable base)
Procedure:
-
Dissolve cyanuric chloride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add one equivalent of allylamine to the solution while maintaining the temperature. The first chlorine atom is the most reactive and will be substituted preferentially.
-
After the initial reaction, slowly add a second equivalent of allylamine. The reaction temperature may need to be raised slightly to facilitate the substitution of the second chlorine atom.
-
Finally, add one equivalent of propylamine to the reaction mixture. The temperature may need to be further increased to drive the substitution of the final, least reactive chlorine atom.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Remove the THF solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate the this compound.
Figure 2: Synthesis workflow for the diallyl-propyl derivative.
Polymer Formulation and Curing
Materials:
-
Base Polymer (e.g., Ethylene Propylene Diene Monomer - EPDM rubber)
-
This compound
-
Triallyl Isocyanurate (TAIC)
-
Peroxide initiator (e.g., Dicumyl peroxide)
-
Internal mixer or two-roll mill
Procedure:
-
Masticate the base polymer in an internal mixer or on a two-roll mill until a consistent band is formed.
-
Add the cross-linking agent (either the diallyl-propyl derivative or TAIC) at a predetermined concentration (e.g., 2 phr - parts per hundred rubber).
-
Incorporate the peroxide initiator (e.g., 1 phr).
-
Mix thoroughly to ensure homogeneous dispersion of all components.
-
Sheet out the compounded material and press-cure in a heated mold at a temperature and time sufficient to ensure complete cross-linking (e.g., 170°C for 15 minutes).
Evaluation of Cross-linking Efficacy
The following standard test methods from ASTM International are recommended for evaluating the properties of the cured polymer samples:
-
Gel Content and Swell Ratio (ASTM D2765): This test determines the percentage of the polymer that is cross-linked and insoluble in a given solvent. The swell ratio provides an indication of the cross-link density.[6]
-
Hardness (ASTM D2240): The Shore durometer hardness is a measure of the material's resistance to indentation and provides a quick assessment of the degree of cross-linking.[7]
-
Tensile Properties (ASTM D412): This test measures the tensile strength, elongation at break, and modulus of the material, which are directly influenced by the cross-link density.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. A higher decomposition temperature indicates greater thermal stability.[4]
Reaction Mechanisms: Peroxide and UV-Initiated Cross-linking
The cross-linking of polymers with allyl-containing agents like the two discussed here typically proceeds via a free-radical mechanism, which can be initiated by either heat (with a peroxide initiator) or UV radiation (with a photoinitiator).
Peroxide-Initiated Cross-linking
-
Initiation: The peroxide initiator decomposes upon heating to form free radicals.[8]
-
Hydrogen Abstraction: These highly reactive radicals abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals.[8]
-
Cross-linking: The polymer macro-radicals can then react in several ways:
-
Direct Coupling: Two polymer macro-radicals can combine to form a direct carbon-carbon cross-link.
-
Reaction with Allyl Groups: A polymer macro-radical can add across the double bond of an allyl group on the cross-linking agent. This creates a new radical on the cross-linker, which can then react with another polymer chain, effectively creating a bridge.
-
Figure 3: Peroxide-initiated cross-linking pathway.
UV-Initiated Cross-linking
-
Initiation: A photoinitiator absorbs UV light and is excited to a higher energy state, leading to the formation of free radicals.[9]
-
Hydrogen Abstraction: Similar to the peroxide mechanism, these radicals abstract hydrogen atoms from the polymer chains.[10]
-
Cross-linking: The resulting polymer macro-radicals react with the allyl groups of the cross-linking agent to form the network structure.[10]
The trifunctional nature of TAIC allows it to act as a "node" for connecting multiple polymer chains, leading to a more robust and interconnected network compared to the linear connections formed by the difunctional diallyl-propyl derivative.
Conclusion and Recommendations
-
Triallyl Isocyanurate (TAIC) is the superior choice for applications demanding the highest levels of mechanical strength, thermal stability, and chemical resistance. Its trifunctional nature leads to a higher cross-link density, resulting in a more robust and durable material.
-
This compound , as a difunctional cross-linker, will result in a lower cross-link density compared to TAIC at the same molar concentration. This will likely translate to a material with greater flexibility (higher elongation at break) and potentially lower hardness and tensile strength. This could be advantageous in applications where a balance between cross-linking and flexibility is desired.
The selection between these two cross-linking agents should be guided by the specific performance requirements of the final product. For applications where ultimate performance is paramount, TAIC is the recommended choice. For applications where a more flexible, less densely cross-linked network is desired, the diallyl-propyl derivative may be a suitable alternative. It is strongly recommended that the experimental protocols outlined in this guide be followed to determine the optimal cross-linking agent and concentration for any new application.
References
-
ASTM D6814 - 17 Standard Test Method for Determining the Devulcanization of Crumb Rubber Based on Crosslink Density. ASTM International. [Link]
-
Crosslinking of Polyolefin Foams: I. Effect of Triallyl Cyanurate on Dicumyl Peroxide Crosslinking of Low-Density Polyethylene. ResearchGate. [Link]
-
Effects of crosslinking on thermal and mechanical properties of polyurethanes. ResearchGate. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. MDPI. [Link]
-
The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society. [Link]
-
UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. ResearchGate. [Link]
-
Allyl Monomers and Polymers. ResearchGate. [Link]
-
Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. PubMed Central. [Link]
-
D2765 − 16 Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. ASTM International. [Link]
-
PEROXIDE CROSSLINKING REACTIONS OF POLYMERS. IUPAC. [Link]
- Cross-linkable polymeric compositions, methods for making the same, and articles made there
-
Influence of Crosslinking on the Mechanical Properties of High T(G) Polymers. DTIC. [Link]
-
Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. [Link]
-
Quality Cross Linked Ethylene Plastics with ASTM D 2765 Testing. Infinita Lab. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
-
Crosslinking polymers with organic peroxides. YouTube. [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
-
Cross-Linking and Evaluation of the Thermo-Mechanical Behavior of Epoxy Based Poly(ionic Liquid) Thermosets. MDPI. [Link]
-
Understanding ASTM Rubber Testing Standards. Alpha Technologies. [Link]
-
UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. Semantic Scholar. [Link]
-
Choosing the Right Crosslinking Agent: A Guide to Triallyl Cyanurate. [Link]
-
Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. [Link]
-
The influence of crosslink characteristics on key properties of dynamically cured NR/PP blends. Express Polymer Letters. [Link]
-
Crosslinking. PERGAN GmbH. [Link]
-
UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. PubMed. [Link]
-
ASTM Testing for Plastics and Polymers. Intertek. [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]
-
Efficient synthesis of unsymmetrical trisubstituted 1,3,5-triazines catalyzed by hemoglobin. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. coirubber.com [coirubber.com]
- 7. ASTM Testing for Plastics and Polymers [intertek.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The 1,3,5-Triazinane-2,4,6-trione Scaffold: A Comparative Guide to Structure-Activity Relationships
Introduction: A Privileged Scaffold with Untapped Potential
The 1,3,5-triazinane-2,4,6-trione, commonly known as isocyanuric acid or s-triazinetrione, is a saturated six-membered heterocycle featuring three nitrogen and three carbonyl-containing carbon atoms. This core structure should not be confused with its aromatic counterpart, s-triazine, which has been extensively explored in medicinal chemistry. The 1,3,5-triazinane-2,4,6-trione scaffold exists in a keto-enol tautomerism, though it predominantly adopts the tri-keto form. Its unique, symmetrical, and highly functionalizable nature, with three reactive secondary amine positions (N1, N3, N5), makes it an intriguing and versatile starting point for the development of novel bioactive compounds.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for substituted 1,3,5-triazinane-2,4,6-triones across various biological activities. We will delve into the specific structural modifications that govern efficacy, compare performance with alternative agents, and provide the detailed experimental frameworks necessary for validation.
Comparative SAR Analysis by Biological Activity
The strategic substitution at the N1, N3, and N5 positions of the triazinane-trione ring dictates the biological activity of the resulting derivatives. Below, we compare the SAR for anticancer, GnRH receptor antagonist, and potential anticonvulsant activities.
Anticancer Activity: The Critical Role of N-Substitution for Selective Cytotoxicity
While the parent cyanuric acid ring is largely devoid of cytotoxic effects, specific substitutions on the ring nitrogens can transform it into a potent and selective anticancer agent. The primary mechanism often involves introducing moieties that can alkylate biological macromolecules or otherwise induce cellular stress.
Key Mechanistic Insights & SAR: Recent studies have illuminated a clear SAR trend: reactivity at the nitrogen positions is paramount for cytotoxicity.
-
N-Halogenation: The introduction of chlorine atoms, as seen in Trichloroisocyanuric Acid (TCIC), confers significant and selective cytotoxicity against various cancer cell lines, including HeLa (cervical), A549 (lung), and CaOV (ovarian).[1] In contrast, it shows minimal impact on normal fibroblast cells, suggesting a favorable therapeutic window.[1] The electrophilic nature of the N-Cl bond likely facilitates reactions with cellular nucleophiles, leading to oxidative stress and cell death.
-
N-Epoxidation: Derivatives such as 1,3,5-tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT) have demonstrated potent anticancer effects, in some cases superior to platinum-based chemotherapies, through the induction of apoptosis.[2] The oxirane (epoxide) rings are classic alkylating agents that can form covalent bonds with DNA and proteins, disrupting cellular function.
-
N-Alkylation with Hydroxyl Groups: In stark contrast, substitution with non-reactive, polar groups, such as in 1,3,5-tris(2-hydroxyethyl) isocyanurate (THIC), results in a loss of cytotoxic activity.[1] This underscores that simple steric bulk or increased solubility is insufficient to induce anticancer effects; a reactive functional group is required.
Core SAR for Anticancer Activity dot graph SAR_Anticancer { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
scaffold [label="{ N | C=O | N | C=O | N | C=O } | 1,3,5-Triazinane-2,4,6-trione"];
substituents [label="Substitutions at N1, N3, N5"];
activity [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Anticancer Activity"];
scaffold:N1 -> substituents [arrowhead=none]; scaffold:N3 -> substituents [arrowhead=none]; scaffold:N5 -> substituents [arrowhead=none];
substituents -> activity [label="Requires Electrophilic/Alkylating Groups\n(e.g., -Cl, -epoxide)"];
inactive [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inactive"]; substituents -> inactive [label="Simple Polar Groups\n(e.g., -CH2CH2OH)"]; } dot Caption: SAR summary for anticancer activity.
Quantitative Comparison of Cytotoxicity
| Compound | Substituent (R) at N1, N3, N5 | Cancer Cell Line | IC50 (µM) | Reference Compound | Activity Comparison |
| Cyanuric Acid | -H | HeLa, A549, CaOV | > 1000 | - | Inactive |
| TCIC | -Cl | HeLa | ~100 | Cisplatin | Potent & Selective[1] |
| THIC | -CH₂CH₂OH | HeLa, A549, CaOV | > 1000 | - | Inactive[1] |
| TATT | -CH₂-(C₂H₃O) | Various | Not specified | Platinum drugs | More potent[2] |
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
The 1,3,5-triazinane-2,4,6-trione scaffold has been successfully employed to develop potent antagonists for the human gonadotropin-releasing hormone (GnRH) receptor, a key target in treating hormone-dependent diseases like endometriosis and prostate cancer.[3]
Key Mechanistic Insights & SAR: The SAR for this class is highly defined, requiring specific hydrophobic and aromatic interactions with the receptor pocket. The general structure involves substitutions at the N1 and N3 positions.
-
N1 Position: This position optimally accommodates a large, hydrophobic benzyl group, often with specific substitutions on the phenyl ring. A 2,6-difluorobenzyl group was found to be particularly effective, suggesting that electron-withdrawing groups and steric hindrance in this region are beneficial for potent binding.
-
N3 Position: A substituted benzyl group is also favored at this position. Small, electron-donating groups like a methyl group on the phenyl ring enhance activity.
-
N5 Position: This position generally remains unsubstituted (N-H), implying it may act as a hydrogen bond donor within the receptor.
Through systematic optimization, compounds with binding affinities as low as 2 nM have been identified, demonstrating the scaffold's utility for creating high-affinity ligands.[3]
Core SAR for GnRH Receptor Antagonism dot graph SAR_GnRH { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
scaffold [label="{ N-R1 | C=O | N-R3 | C=O | N-H | C=O } | Substituted 1,3,5-Triazinane-2,4,6-trione"];
R1 [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="R1: Large, hydrophobic group\n(e.g., 2,6-difluorobenzyl)"]; R3 [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="R3: Substituted benzyl\n(e.g., methylbenzyl)"]; N5 [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="N5-H: Hydrogen bond donor"];
activity [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="High Affinity\n(Ki = 2 nM)"];
scaffold:N1 -> R1 [label="Critical for potency"]; scaffold:N3 -> R3 [label="Modulates affinity"]; scaffold:N5 -> N5 [label="Likely H-bond donor"];
{R1, R3, N5} -> activity; } dot Caption: SAR summary for GnRH receptor antagonists.
Anticonvulsant Activity: A Scaffold with Untapped Potential
While specific, extensive SAR studies on 1,3,5-triazinane-2,4,6-trione derivatives for anticonvulsant activity are not widely published, the core structure bears a striking resemblance to the pharmacophore of classic anticonvulsant drug classes, such as the barbiturates. This structural analogy provides a strong rationale for its investigation in this therapeutic area.
Key Mechanistic Insights & SAR (Prospective): The anticonvulsant activity of many drugs, including phenobarbital, is attributed to their ureide (-NH-CO-NH-CO-) or related substructure. The 1,3,5-triazinane-2,4,6-trione core contains three such overlapping ureide moieties.
-
Structural Analogy: The scaffold can be viewed as a cyclic trimer of urea. This is analogous to barbiturates, which are cyclic di-ureides.
-
Required Substitutions: For barbiturates, anticonvulsant activity requires lipophilic substituents at the C5 position. For the triazinane-trione scaffold, analogous lipophilic substitutions at the N1, N3, and/or N5 positions would be the logical starting point for drug design. The introduction of alkyl or aryl groups would increase lipophilicity, facilitating entry into the central nervous system (CNS).
-
Hypothesized SAR: It is hypothesized that asymmetric substitution with one or two lipophilic groups (e.g., phenyl, ethyl) on the nitrogen atoms would be necessary to confer anticonvulsant activity, similar to the SAR of hydantoins and barbiturates.
Experimental Protocols: A Framework for Validation
The following protocols provide self-validating systems for assessing the biological activities discussed. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Protocol 1: Assessment of Anticancer Activity via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Rationale: This density ensures cells are in the logarithmic growth phase during the assay.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Rationale: A dose-response curve is essential to determine the IC50 value accurately.
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Rationale: MTT is taken up by living cells.
-
Formazan Formation: Incubate for an additional 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well. Agitate the plate gently to dissolve the formazan crystals. Rationale: DMSO is a powerful solvent that brings the colored product into solution for spectrophotometric measurement.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Evaluation of Anticonvulsant Activity via Maximal Electroshock (MES) Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures. It evaluates the ability of a compound to prevent the hind limb tonic extension phase of a seizure induced by a supramaximal electrical stimulus.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). Divide animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., Phenytoin, 25 mg/kg), and test groups.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test (the pretreatment time) should be determined by preliminary pharmacokinetic studies, but is often 30-60 minutes for i.p. administration. Rationale: This timing should coincide with the peak plasma/brain concentration of the compound.
-
Electrical Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes. Rationale: A supramaximal stimulus ensures that all control animals will exhibit the full seizure pattern, providing a clear baseline.
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hind limb extension. The seizure pattern consists of a tonic flexion of the hind limbs, followed by a tonic extension, and finally a clonic phase.
-
Endpoint: The endpoint is the abolition of the tonic hind limb extension. An animal is considered "protected" if it does not exhibit this phase.
-
Analysis: Calculate the percentage of animals protected in each group. The data can be used to determine an ED50 (the dose that protects 50% of the animals) using probit analysis.
Conclusion and Future Outlook
The 1,3,5-triazinane-2,4,6-trione scaffold is a versatile and promising platform for drug discovery. The structure-activity relationships explored in this guide highlight several key principles:
-
Anticancer activity is contingent on the introduction of reactive, electrophilic substituents at the nitrogen positions, capable of alkylating cellular targets.
-
GnRH receptor antagonism requires highly specific, large hydrophobic groups at the N1 and N3 positions to achieve high-affinity binding.
-
The scaffold's inherent ureide-like structure makes it a compelling, albeit underexplored, candidate for developing novel anticonvulsant agents .
Future research should focus on expanding the chemical diversity of derivatives, particularly through asymmetric synthesis to explore the impact of differential substitution at the N1, N3, and N5 positions. A deeper investigation into the anticonvulsant potential is warranted, moving from theoretical analogy to empirical screening. As synthetic methodologies advance, the 1,3,5-triazinane-2,4,6-trione core is poised to yield a new generation of targeted therapeutics.
References
-
Cho, N. et al. (2005). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3685-3690. Available at: [Link]
-
Batsalova, T., Kolchakova, D., & Dzhambazov, B. (2018). In Vitro Cytotoxicity of Cyanuric Acid and Selected Derivatives. Toxicology and Forensic Medicine Open Journal, 3(1), 14-21. Available at: [Link]
-
Su, C. L., Wang, Y. T., Chang, M. H., Fang, K., & Chen, K. (2014). The heterocyclic trioxirane compound [1,3,5-tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT)] exhibits a better anticancer effect than platinum-based chemotherapy. Science.gov. Available at: [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. Molecules, 26(20), 6199. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Polymers Crosslinked with Different Agents
For researchers, scientists, and professionals in drug development, the selection of a crosslinking agent is a critical decision that profoundly influences the thermal stability and, consequently, the performance and reliability of a polymeric material. This guide provides an in-depth comparative analysis of the thermal properties of polymers crosslinked with various agents, grounded in experimental data and established scientific principles. We will explore the causal relationships between crosslinker chemistry and thermal performance, offering a robust framework for informed material selection.
The Critical Role of Crosslinking in Polymer Thermal Stability
Linear polymers, characterized by long chains held together by weaker van der Waals forces or hydrogen bonds, often exhibit limited thermal stability.[1] The introduction of crosslinks—strong covalent bonds between polymer chains—transforms a collection of individual chains into a single, interconnected three-dimensional network.[1] This network structure restricts the mobility of polymer chains, demanding greater energy to initiate thermal degradation, thereby enhancing the material's overall thermal stability.[1][2] The choice of crosslinking agent is paramount, as its chemical nature dictates the density and strength of the crosslinked network, directly impacting the final thermal properties of the polymer.[3]
A Comparative Overview of Common Crosslinking Agents and Their Impact on Thermal Properties
The thermal performance of a crosslinked polymer is intrinsically linked to the chemical structure of the crosslinking agent employed. Aromatic crosslinkers, for instance, are known to confer superior thermal stability compared to their aliphatic counterparts due to the inherent rigidity of the aromatic rings, which curtails thermal motion and elevates the energy required for bond scission.[4]
Here, we compare several classes of crosslinking agents:
-
Peroxide Crosslinkers: These agents, such as dicumyl peroxide and benzoyl peroxide, decompose upon heating to form highly reactive free radicals.[1] These radicals abstract hydrogen atoms from the polymer backbone, creating macroradicals that then combine to form carbon-carbon crosslinks. While effective, this method can sometimes lead to chain scission, particularly in certain polymer architectures. The thermal stability imparted by peroxide crosslinking is generally good, but the process requires careful temperature control to optimize the crosslinking reaction and minimize degradation.
-
Silane Crosslinkers: Silane crosslinking typically involves grafting a vinylsilane onto the polymer backbone, often initiated by a small amount of peroxide.[5] The crosslinking then occurs in a subsequent moisture-curing step, where the silane molecules hydrolyze and condense to form stable siloxane (Si-O-Si) bridges.[5][6] This method offers excellent thermal resistance and mechanical strength.[5] The resulting siloxane crosslinks are generally more thermally stable than the carbon-carbon bonds formed during peroxide crosslinking.
-
Aromatic Crosslinkers: Agents like divinylbenzene (DVB) and 4,6-Bis(chloromethyl)-m-xylene introduce rigid aromatic structures into the polymer network.[2][4] This rigidity significantly hinders segmental motion at elevated temperatures, leading to a higher glass transition temperature (Tg) and enhanced thermal stability.[7] Polymers crosslinked with aromatic agents are expected to exhibit thermal stability comparable to or exceeding that of systems crosslinked with other agents.[4]
-
Epoxy Systems with Amine Hardeners: Epoxy resins, when cured with amine hardeners, form a densely crosslinked network. Aromatic amine hardeners, in particular, contribute to high thermal stability due to the introduction of rigid aromatic moieties into the polymer structure.[4] The crosslink density can be tailored by adjusting the stoichiometry of the epoxy and amine components.[8]
Visualizing Crosslinking Mechanisms
To better understand the chemical transformations at play, the following diagrams illustrate the fundamental mechanisms for peroxide and silane crosslinking.
Caption: Peroxide crosslinking mechanism.
Caption: Silane crosslinking mechanism.
Thermal Analysis Techniques: The Pillars of Evaluation
To quantitatively assess the thermal stability of crosslinked polymers, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10][11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is crucial for determining the decomposition temperature of a polymer, which is a key indicator of its thermal stability.[9] A higher decomposition temperature signifies greater thermal robustness.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9][11] For crosslinked polymers, DSC is instrumental in determining the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] A higher Tg is generally associated with a more rigid and thermally stable network.[1]
A Unified Workflow for Thermal Analysis
The following diagram outlines a systematic workflow for the comparative thermal analysis of crosslinked polymers.
Caption: Experimental workflow for comparative thermal analysis.
Comparative Experimental Data
The following table summarizes typical thermal properties for polymers crosslinked with different agents, compiled from various studies. It is important to note that direct comparisons should be made with caution, as the polymer matrix, crosslinking density, and processing conditions can all influence the final thermal properties.
| Crosslinking Agent Type | Polymer Matrix | Key Thermal Property | Typical Value Range | Reference |
| Peroxide | HDPE | Heat Deformation Temp. | 65.8 - 80.1 °C | [12] |
| Peroxide | Polyurethane | Glass Transition Temp. | Increases with crosslinking | [7] |
| Silane | Polyethylene (XLPE) | Enhanced Thermal Resistance | Superior to non-crosslinked | [5] |
| Silane | Polylactic Acid (PLA) | Glass Transition Temp. | Increases with crosslink density | [6] |
| Aromatic (DVB) | Polystyrene | Decomposition Temp. | Higher than aliphatic crosslinkers | [2] |
| Epoxy/Aromatic Amine | Epoxy Resin | Glass Transition Temp. | Increases with crosslink density | [8][13] |
Detailed Experimental Protocols
To ensure the reproducibility and validity of your findings, the following detailed protocols for TGA and DSC are provided.
Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Ensure the crosslinked polymer sample is dry and free of residual solvents.
-
Cut a small, representative sample, typically weighing between 5 and 10 mg.
-
Place the sample in a TGA pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Tare the balance within the TGA instrument.
-
Place the sample pan onto the balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature that exceeds the expected decomposition temperature (e.g., 600-800 °C).[14]
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset temperature of decomposition (Td,onset), often defined as the temperature at which 5% weight loss occurs.[15]
-
Identify the temperature of maximum decomposition rate (Td,max) from the peak of the derivative of the TGA curve.
-
Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare a small sample of the crosslinked polymer, typically 5-10 mg.
-
Hermetically seal the sample in an aluminum DSC pan.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at a low temperature (e.g., 0 °C) and heat at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg but below the decomposition temperature.[14] This scan erases the thermal history of the sample.[16]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. The glass transition is typically determined from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition (Tg) will appear as a step-like change in the heat flow curve.[4]
-
Determine the Tg, often taken as the midpoint of the transition.
-
Conclusion and Future Outlook
The selection of a crosslinking agent has a profound and predictable impact on the thermal stability of polymers. Aromatic crosslinkers and silane-based systems generally offer superior thermal performance compared to many aliphatic or peroxide-based systems due to the formation of more rigid and/or thermally stable networks. However, the optimal choice of crosslinking agent is application-specific and requires a careful consideration of not only thermal properties but also mechanical performance, processing conditions, and cost.
The methodologies and comparative data presented in this guide provide a solid foundation for researchers and professionals to make informed decisions in the development of thermally robust polymeric materials. Future research should focus on direct, systematic comparisons of a wider range of crosslinking agents within the same polymer matrix to further elucidate structure-property relationships and enable the rational design of next-generation high-performance polymers.
References
Sources
- 1. specialchem.com [specialchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Chain degradation of peroxide/silane macro-crosslinked poly (lactic acid): pretreatment, mechanical and thermal study - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. scribd.com [scribd.com]
- 10. waters.com [waters.com]
- 11. advanced-emc.com [advanced-emc.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. safer2028.fi [safer2028.fi]
- 18. diva-portal.org [diva-portal.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Biocompatibility of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione for Biomedical Applications
Authored by: A Senior Application Scientist
In the pursuit of novel biomaterials for advanced drug delivery systems and medical devices, 1,3,5-triazinane-2,4,6-trione derivatives are emerging as a versatile class of compounds.[1][2][3] This guide focuses on a specific derivative, 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, and provides a comprehensive framework for assessing its biocompatibility in comparison to established alternatives. As researchers, scientists, and drug development professionals, a thorough understanding of a material's interaction with biological systems is paramount to ensuring safety and efficacy.[4][5] This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating assessment.
The core of any biocompatibility evaluation lies in a risk-management approach, as outlined by international standards such as ISO 10993.[4][5][6] This guide will primarily focus on two critical aspects of biocompatibility for materials intended for contact with human tissue and blood: in vitro cytotoxicity and hemocompatibility.
Comparative Landscape: Alternative Crosslinking Agents
The selection of a crosslinking agent is critical in the design of biomaterials, directly influencing the material's interaction with biological systems.[7] While this compound offers potential advantages in terms of mechanical and thermal properties, its biocompatibility must be rigorously compared against well-characterized alternatives.[8]
| Crosslinking Agent | Class | Key Characteristics | Common Applications |
| This compound | Triazine Derivative | Potentially high mechanical strength and thermal stability. Biocompatibility profile requires thorough investigation. | High-performance materials, advanced coatings, adhesives, and composites.[8] |
| Poly(ethylene glycol) diacrylate (PEGDA) | Synthetic Polymer | Tunable properties, good biocompatibility, though cytotoxicity can be influenced by molecular weight and concentration.[7] | Hydrogels for drug delivery and tissue engineering.[9][10] |
| Gelatin Methacryloyl (GelMA) | Natural Polymer Derivative | Excellent biocompatibility, biodegradability, and inherent cell-adhesive properties.[7] | Tissue engineering, 3D bioprinting, and regenerative medicine. |
| N,N'-methylenebis(acrylamide) (BIS) | Acrylamide Derivative | Widely used, but some studies suggest dose-dependent cytotoxicity.[7] | Polyacrylamide gels for electrophoresis and hydrogel synthesis. |
| Genipin | Natural Product | Derived from the gardenia plant, considered a safer alternative to some synthetic agents with low cytotoxicity.[11] | Crosslinking of collagen-based materials and hydrogels for biomedical applications.[11] |
Part 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)
In vitro cytotoxicity testing is a fundamental and often initial step in biocompatibility screening.[12][13] It provides a rapid and sensitive method to evaluate the potential of a material to cause cellular damage.[14] The international standard ISO 10993-5 provides a framework for these tests, which typically involve exposing cultured mammalian cells to the material or its extracts.[15][16]
Causality Behind Experimental Choices
The choice of cytotoxicity assay depends on the specific cellular mechanisms of toxicity being investigated. A comprehensive assessment should include assays that measure different aspects of cell health, such as cell membrane integrity, metabolic activity, and cell proliferation.[16] The use of an extract method is often preferred for quantitative analysis as it allows for the assessment of leachable substances from the material that could be toxic.[14][17]
Experimental Workflow: Cytotoxicity Testing
Caption: Workflow for in vitro hemocompatibility assessment according to ISO 10993-4.
Detailed Protocols
1. Hemolysis (Direct and Indirect Contact Methods - ASTM F756):
-
Direct Contact: Incubate the test material directly with a suspension of red blood cells.
-
Indirect Contact (Extract Method): Prepare an extract of the material as described for cytotoxicity testing and incubate the extract with a red blood cell suspension.
-
After incubation, centrifuge the samples and measure the amount of hemoglobin released into the supernatant spectrophotometrically. [18] - An increase in plasma-free hemoglobin indicates damage to red blood cells (hemolysis). [19][20] 2. Coagulation Assays (e.g., Activated Partial Thromboplastin Time - aPTT):
-
Incubate the test material with human plasma.
-
After incubation, measure the aPTT, which assesses the intrinsic and common pathways of the coagulation cascade.
-
A significant deviation in clotting time compared to a negative control indicates that the material interferes with the blood clotting process. [19] 3. Platelet Activation/Count:
-
Incubate the test material with platelet-rich plasma or whole blood.
-
After incubation, determine the platelet count using a hematology analyzer. A significant decrease in platelet count suggests adhesion to the material surface.
-
Platelet activation can be further assessed by measuring the expression of activation markers like P-selectin (CD62P) using flow cytometry or ELISA.
4. Complement Activation:
-
The complement system is a key part of the innate immune response, and its activation by a biomaterial can lead to inflammation. [19] - Incubate the test material with human serum.
-
Measure the levels of complement activation products, such as SC5b-9, using an ELISA kit. [21] - An increase in SC5b-9 levels indicates activation of the complement cascade.
Data Summary and Interpretation
The biocompatibility data for materials containing this compound should be meticulously tabulated and compared against established biomaterials.
Table 2: Comparative In Vitro Cytotoxicity Data (Hypothetical)
| Material/Crosslinker | Cell Viability (MTT Assay) | Cell Viability (NRU Assay) | ISO 10993-5 Cytotoxicity Grade |
| This compound | To be determined | To be determined | To be determined |
| PEGDA (High MW, Low Conc.) | >90% | >90% | 0-1 (Non-cytotoxic) |
| GelMA | >95% | >95% | 0 (Non-cytotoxic) |
| BIS (High Concentration) | <60% | <60% | 3-4 (Moderate to Severe) |
| Negative Control | 100% | 100% | 0 (Non-cytotoxic) |
| Positive Control | <30% | <30% | 4 (Severe) |
Table 3: Comparative Hemocompatibility Data (Hypothetical)
| Material/Crosslinker | Hemolysis (%) | aPTT (s) | Platelet Adhesion | Complement Activation (SC5b-9) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| PEGDA | <2% (Non-hemolytic) | Normal Range | Low | Low |
| GelMA | <2% (Non-hemolytic) | Normal Range | Low | Low |
| Uncoated Titanium | <2% (Non-hemolytic) | Prolonged | Moderate | Moderate |
| Negative Control | <2% (Non-hemolytic) | Normal Range | Low | Low |
| Positive Control | >5% (Hemolytic) | Shortened | High | High |
Conclusion
The biocompatibility of any novel material, including those incorporating this compound, must be established through rigorous, standardized testing. This guide provides the foundational experimental framework for assessing in vitro cytotoxicity and hemocompatibility, grounded in the principles of ISO 10993. By systematically evaluating these critical parameters and comparing the results to well-characterized materials, researchers and developers can make informed decisions about the potential of this triazine derivative for use in biomedical applications. It is imperative that all testing is conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance. [22]Further in vivo studies would be the necessary next step to evaluate the systemic and local tissue responses to the material.
References
-
A Practical Guide to ISO 10993-4: Hemocompatibility. MDDI Online. Available at: [Link]
-
Biomaterials in Drug Delivery: Advancements in Cancer and Diverse Therapies—Review. MDPI. Available at: [Link]
-
Hemocompatibility Testing. Nelson Labs. Available at: [Link]
-
ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. XCellR8. Available at: [Link]
-
Hemocompatibility Testing. Eurofins. Available at: [Link]
-
ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. Available at: [Link]
-
Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC. Available at: [Link]
-
Hemocompatibility testing according to ISO 10993-4: discrimination between pyrogen- and device-induced hemostatic activation. PubMed. Available at: [Link]
-
ISO 10993-5 Cytotoxicity Test - in vitro. RISE. Available at: [Link]
-
In vitro cytotoxicity test of medical devices. CleanControlling. Available at: [Link]
-
Biocompatibility of materials and its relevance to drug delivery and tissue engineering. ScienceDirect. Available at: [Link]
-
Biomaterials for Drug Delivery and Human Applications. PMC. Available at: [Link]
-
Advances in Biomaterials for Drug Delivery. PMC. Available at: [Link]
-
Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Royal Society of Chemistry. Available at: [Link]
-
Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. PMC. Available at: [Link]
-
Biocompatibility of Plastics. Zeus. Available at: [Link]
-
Biocompatibility of Polymers. AZoM. Available at: [Link]
-
Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. PubMed. Available at: [Link]
- 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof. Google Patents.
-
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Available at: [Link]
-
A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Application. PMC. Available at: [Link]
-
Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? PubMed Central. Available at: [Link]
-
Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. Available at: [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. PubMed. Available at: [Link]
-
1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed. Available at: [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]
-
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. PubChem. Available at: [Link]
Sources
- 1. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. saliterman.umn.edu [saliterman.umn.edu]
- 5. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zeusinc.com [zeusinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 9. Advances in Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 13. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 14. x-cellr8.com [x-cellr8.com]
- 15. nhiso.com [nhiso.com]
- 16. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. specialchem.com [specialchem.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. measurlabs.com [measurlabs.com]
- 20. mddionline.com [mddionline.com]
- 21. Hemocompatibility testing according to ISO 10993-4: discrimination between pyrogen- and device-induced hemostatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Guide to 1,3,5-Triazinane-2,4,6-trione Derivatives as Polymer Crosslinking Agents
For researchers, scientists, and professionals in drug development and materials science, the precise control over polymer properties is paramount. Crosslinking agents are a cornerstone of this control, transforming thermoplastic polymers into robust thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. Among the diverse array of crosslinking agents, those based on the 1,3,5-triazinane-2,4,6-trione (isocyanurate) core have garnered significant attention for their high performance.
This guide will delve into the mechanistic underpinnings of their crosslinking activity, present comparative performance data against other common crosslinkers, and provide detailed experimental protocols for their application and synthesis.
The 1,3,5-Triazinane-2,4,6-trione Core: A Hub of Reactivity
The exceptional utility of these molecules stems from the combination of a thermally stable isocyanurate ring and the presence of reactive allyl groups. These allyl groups serve as the primary sites for crosslinking reactions, typically initiated by peroxides or radiation (electron beam or UV).[1][2][3] The trifunctional nature of TAIC, possessing three allyl groups, allows for the formation of a dense, three-dimensional polymer network, leading to significant improvements in material properties.[4] Diallyl isocyanurate, with two allyl groups, offers a lower crosslink density, which can be advantageous in applications requiring a balance of rigidity and flexibility.
The proposed 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione represents an interesting intermediate. With two reactive allyl groups and one inert propyl group, it would be expected to provide a crosslinking efficiency between that of diallyl and triallyl isocyanurate. The propyl group may also enhance its compatibility with certain non-polar polymer matrices.
Performance Comparison: Triallyl Isocyanurate vs. Diallyl Isocyanurate and Other Alternatives
The choice of a crosslinking agent is dictated by the desired final properties of the polymer, processing conditions, and cost-effectiveness. Here, we compare the performance of TAIC and its diallyl counterpart with other commonly used crosslinking agents.
Head-to-Head: Triallyl Isocyanurate (TAIC) vs. Triallyl Cyanurate (TAC)
A study on the peroxide crosslinking of high consistency silicone rubber (HCR) provides a direct comparison between TAIC and its isomer, Triallyl Cyanurate (TAC).[1]
| Property | Control (No Coagent) | with TAIC | with TAC | with TMPTMA |
| Durometer (Shore A) | 50 | 65.6 | 58.2 | 60.4 |
| Tensile Strength (psi) | 1200 | 1150 | 1250 | 1300 |
| Elongation at Break (%) | 400 | 300 | 350 | 320 |
| Modulus at 100% (psi) | 200 | 400 | 300 | 350 |
| Compression Set (%) | 15 | 18 | 16 | 20 |
| Data adapted from a comparative study on HCR silicone.[1] |
Analysis of Causality:
-
Higher Crosslink Density with TAIC: The significant increase in durometer and modulus with TAIC suggests a higher crosslink density compared to TAC.[1] This is attributed to the isocyanurate structure of TAIC, which is believed to be more reactive in peroxide-induced crosslinking.
-
Impact on Tensile Strength and Elongation: The trade-off for increased hardness is a reduction in tensile strength and elongation, a common phenomenon in polymer crosslinking.[4]
-
Scorch Safety: TAIC generally provides greater scorch safety compared to other coagents, meaning it is less likely to cause premature crosslinking during processing.[1]
Broader Comparison with Other Crosslinking Agents
| Crosslinking Agent | Polymer System | Key Advantages | Key Disadvantages |
| Triallyl Isocyanurate (TAIC) | PE, PVC, EVA, EPDM, Fluoroelastomers | High thermal stability, excellent mechanical properties, good scorch safety.[3][5] | Can lead to brittleness at high concentrations. |
| 1,3-Diallyl Isocyanurate | Polypropylene | Improves crystallization rates and mechanical properties.[6] | Lower crosslinking efficiency than TAIC. |
| Trimethylolpropane Trimethacrylate (TMPTMA) | EPDM, EVA, PP | High cure speed, increases crosslink density.[1][7] | Can homopolymerize, may reduce scorch time.[1] |
| Divinylbenzene (DVB) | Ion Exchange Resins | Effective crosslinker for styrenic polymers. | Less effective in many elastomers compared to allyl compounds. |
| Organic Peroxides (e.g., Dicumyl Peroxide) | Most Polymers | Primary initiators for crosslinking. | Can cause polymer chain scission, especially in polypropylene.[8] |
Expert Insights:
The choice between TAIC and TMPTMA often depends on the specific application. For instance, in the electron beam irradiation of EVA/tPA blends, TMPTMA was found to result in a higher gel fraction and tensile strength compared to TAIC at the same dosage.[9] This highlights the importance of empirical testing for specific polymer formulations. The synergistic use of a coagent like TAIC with a peroxide initiator is crucial. The coagent not only increases the crosslink density but can also mitigate undesirable side reactions like chain scission.[4]
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the stepwise synthesis of asymmetrically substituted triazines from cyanuric chloride.[10][11]
Workflow Diagram:
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution of Cyanuric Chloride: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.
-
First Nucleophilic Substitution (Allylation): Prepare a solution of allyl alcohol (2 equivalents) and a base such as sodium hydroxide or triethylamine (2 equivalents) in water or the same organic solvent. Add this solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C. Stir for 2-4 hours.
-
Second Nucleophilic Substitution (Propylation): After the formation of 2-chloro-4,6-bis(allyloxy)-1,3,5-triazine is confirmed (e.g., by TLC), add propylamine (1.1 equivalents) to the reaction mixture.
-
Reaction Completion: Slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture and filter to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Protocol: Peroxide Crosslinking of Ethylene-Vinyl Acetate (EVA) with TAIC
This protocol details a typical procedure for crosslinking EVA using dicumyl peroxide (DCP) as the initiator and TAIC as the coagent.
Workflow Diagram:
Caption: Peroxide crosslinking of EVA with TAIC.
Step-by-Step Protocol:
-
Material Preparation: Dry the EVA resin (e.g., with 18% vinyl acetate content) in an oven at 60 °C for at least 4 hours.
-
Compounding: In an internal mixer (e.g., a Haake or Brabender type), melt the EVA resin at a set temperature of 120 °C and a rotor speed of 60 rpm.
-
Addition of Crosslinking Agents: Once the EVA is fully molten (typically after 2-3 minutes), add the desired amounts of dicumyl peroxide (e.g., 1.5 phr) and Triallyl Isocyanurate (TAIC) (e.g., 2 phr). Continue mixing for another 5-7 minutes to ensure homogeneous dispersion.
-
Sheet Preparation: Remove the compounded material from the mixer and press it into sheets of the desired thickness using a compression molding machine at 120 °C.
-
Curing: Place the molded sheets in a compression mold preheated to the curing temperature (typically 170-180 °C). Apply pressure (e.g., 10 MPa) and maintain for the curing time (e.g., 15 minutes). The optimal curing time can be determined using a moving die rheometer (MDR).
-
Cooling and Conditioning: After curing, cool the mold rapidly using cooling water while maintaining pressure. Once cooled, remove the crosslinked EVA sheets and condition them at room temperature for at least 24 hours before testing.
-
Characterization: Evaluate the crosslinked EVA for properties such as gel content, tensile strength, elongation at break, and thermal stability (e.g., by TGA).
Conclusion
1,3,5-Triazinane-2,4,6-trione derivatives, particularly Triallyl Isocyanurate (TAIC), are highly effective crosslinking agents for a wide range of polymers. They offer a superior balance of properties, including enhanced thermal stability and mechanical strength, when compared to many other crosslinking systems. The choice between triallyl and diallyl derivatives allows for the tuning of crosslink density to meet specific application requirements. While the asymmetrically substituted this compound is not commercially prevalent, its synthesis is feasible and it presents an opportunity for fine-tuning polymer properties. The provided protocols offer a starting point for researchers to explore the potential of these versatile molecules in the development of high-performance materials. As with any formulation development, empirical testing is essential to optimize the performance of these crosslinking agents in a given polymer system.
References
- ACE Laboratories. (n.d.). Evaluation of Crosslinking Co-Agents in HCR Silicone.
- Pentasil. (n.d.). Fundamentals of Curing Elastomers with Peroxides and Coagents I: Coagent Structure - Property Relationships.
- Zhang, Y., et al. (2017). Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. RSC Advances, 7(59), 37169-37177.
- 2017 ERP System. (2017).
- ResearchGate. (2010). The Mechanical Properties of Ethylene-Vinyl-Acetate Copolymer/Triallylcyanurate Mixture Cross-linked by Electron Beam and Microwave Processing. Request PDF.
- ResearchGate. (2015).
- Gorman, J. S., et al. (2010). Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
- ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- MDPI. (2022). Comparison of Crosslinking Kinetics of UV-Transparent Ethylene-Vinyl Acetate Copolymer and Polyolefin Elastomer Encapsulants. Polymers, 14(7), 1398.
- Google Patents. (2014).
- Organic Chemistry Portal. (2011).
- ResearchGate. (2015).
- ResearchGate. (2004). Crosslinking of Polyolefin Foams: I. Effect of Triallyl Cyanurate on Dicumyl Peroxide Crosslinking of Low-Density Polyethylene. Request PDF.
- Sigma-Aldrich. (n.d.). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- ResearchGate. (2010). (PDF) Synthesis of Substituted Phthalocyanines.
- Semantic Scholar. (2014). Synthetic approaches to asymmetric phthalocyanines and their analogues.
- Google Patents. (2007). High elongation fkm formulations with improved molding properties. WO2007092339A2.
- De Risi, F. R., & Noordermeer, J. W. M. (n.d.).
- Benchchem. (n.d.). 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione.
- ChemPoint. (n.d.). Viton™ Peroxide Crosslinking Agents, Chemours.
- Journal of Materials Chemistry A. (2014). A new method for the synthesis of β-cyano substituted porphyrins and their use as sensitizers in photoelectrochemical devices. 2(33), 13351-13361.
- ResearchGate. (2012).
- ResearchGate. (n.d.).
- 2017 ERP System. (2017).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
Sources
- 1. ace-laboratories.com [ace-laboratories.com]
- 2. Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2017erp.com [2017erp.com]
- 4. pentasil.eu [pentasil.eu]
- 5. 2017erp.com [2017erp.com]
- 6. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
cost-benefit analysis of using 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione in manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of polymer science and material manufacturing, the selection of optimal crosslinking agents is paramount to achieving desired product performance and economic viability. This guide provides a comprehensive cost-benefit analysis of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, a functionalized triazine derivative, for use in manufacturing. By examining its synthesis, cost structure, and performance characteristics in comparison to established alternatives, this document aims to equip researchers and development professionals with the critical insights needed for informed decision-making.
Introduction to this compound
This compound is a triazine-based organic compound featuring two reactive allyl groups and a propyl group attached to a triazinane-2,4,6-trione core. The presence of the allyl functionalities allows this molecule to act as a crosslinking coagent in peroxide or radiation-cured polymer systems, enhancing the mechanical and thermal properties of the final material. The propyl group, in place of a third allyl group found in the widely used Triallyl isocyanurate (TAIC), offers a unique modification to the molecule's polarity and reactivity, which may present distinct advantages in specific applications.
Manufacturing and Cost Analysis
A thorough cost-benefit analysis begins with a clear understanding of the manufacturing process and the associated costs. The industrial synthesis of this compound is typically a multi-step process.
Synthesis Pathway
The most common synthetic route involves the sequential nucleophilic substitution of cyanuric chloride with the appropriate amines.[1] This process can be visualized as follows:
Figure 1: Proposed synthesis pathway for this compound.
This two-step process involves the initial reaction of cyanuric chloride with two equivalents of allylamine, followed by the reaction with one equivalent of propylamine. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and in a suitable solvent.
Estimated Manufacturing Cost
| Raw Material | CAS Number | Estimated Industrial Price (per kg) | Molar Mass ( g/mol ) |
| Cyanuric Chloride | 108-77-0 | ₹175 - ₹220[2] | 184.41 |
| Allylamine | 107-11-9 | ~₹145[3] | 57.10 |
| Propylamine | 107-10-8 | Varies | 59.11 |
Note: Prices are subject to market fluctuations and supplier negotiations. The price for propylamine can vary significantly based on purity and supplier.
Assuming a hypothetical, yet optimistic, overall yield of 85% for the two-step synthesis, the raw material cost contribution to the final product can be estimated. It is important to note that this estimation does not include costs for solvents, base, energy, labor, equipment, or waste disposal, which can significantly impact the final production cost.
Performance and Benefit Analysis: A Comparative Approach
The primary benefit of incorporating a crosslinking agent like this compound lies in the enhancement of polymer properties. Due to the limited availability of direct experimental data for this specific molecule, a comparative analysis with the well-studied and structurally similar Triallyl isocyanurate (TAIC) is instructive.
The Role of the Propyl Group: A Hypothesis
The key structural difference between the target molecule and TAIC is the presence of a propyl group in place of a third allyl group. This substitution is hypothesized to influence the following properties:
-
Reactivity: With two allyl groups instead of three, the overall crosslinking reactivity of this compound is expected to be lower than that of TAIC. This could be advantageous in applications requiring a more controlled or slower cure rate, potentially leading to a more uniform polymer network.
-
Solubility and Compatibility: The propyl group increases the aliphatic character of the molecule, which may enhance its solubility and compatibility with certain polymer matrices, particularly those with lower polarity. Improved compatibility can lead to better dispersion of the crosslinker and more homogenous material properties.
-
Flexibility of the Crosslinked Network: A lower crosslink density, resulting from the presence of only two reactive groups, could impart greater flexibility and impact resistance to the final polymer compared to the more rigid network formed by TAIC.
Comparative Performance Metrics with Triallyl Isocyanurate (TAIC)
TAIC is a well-established crosslinking agent known for significantly improving the performance of various polymers.[4] Experimental data for TAIC in polymers like High-Density Polyethylene (HDPE) demonstrates its effectiveness.[5]
| Performance Metric | Effect of TAIC in HDPE (with Peroxide)[5] | Anticipated Effect of this compound |
| Crosslinking Degree | Significantly increases | Moderate increase, likely lower than TAIC at equivalent concentrations. |
| Heat Deformation Temp. | Increases (e.g., by 22% with DTBP/TAIC system) | Increase expected, potentially to a lesser extent than TAIC. |
| Impact Strength | Substantial increase (e.g., 207% increase in HDPE) | Increase expected, potentially with a better balance of toughness and rigidity. |
| Flexural Strength | Increases (e.g., by 22% in HDPE) | Increase expected. |
The "benefit" of using this compound would therefore lie in applications where a balance of properties is desired, such as improved flexibility and impact strength, without the high degree of rigidity that can be imparted by trifunctional crosslinkers like TAIC.
Experimental Protocols
To facilitate a direct and objective comparison, the following experimental protocols are provided.
Protocol for Synthesis of this compound
Materials:
-
Cyanuric chloride
-
Allylamine
-
Propylamine
-
Sodium hydroxide (or other suitable base)
-
Acetone (or other suitable solvent)
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve cyanuric chloride in acetone in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of two molar equivalents of allylamine in acetone, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 2-3 hours at room temperature.
-
Slowly add a solution of one molar equivalent of propylamine in acetone.
-
Simultaneously, add a solution of sodium hydroxide to neutralize the formed HCl, keeping the pH between 7 and 8.
-
After the addition, allow the reaction to proceed at room temperature for another 4-6 hours.
-
Filter the reaction mixture to remove the sodium chloride precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Protocol for Comparative Performance Evaluation in a Polymer Matrix (e.g., EPDM Rubber)
Materials:
-
EPDM rubber
-
Dicumyl peroxide (DCP) or another suitable peroxide initiator
-
This compound
-
Triallyl isocyanurate (TAIC)
-
Two-roll mill or internal mixer
-
Compression molding press
-
Tensile testing machine
-
Durometer for hardness measurement
-
Rheometer for curing characteristics
Procedure:
-
Compounding:
-
Prepare three EPDM compounds on a two-roll mill:
-
Control: EPDM + DCP
-
Sample A: EPDM + DCP + this compound (e.g., 2 phr)
-
Sample B: EPDM + DCP + TAIC (e.g., 2 phr)
-
-
Ensure uniform dispersion of all ingredients.
-
-
Curing:
-
Determine the curing characteristics (scorch time, cure time) of each compound using a rheometer.
-
Cure sheets of each compound in a compression molding press at the appropriate temperature and time determined from the rheometer data.
-
-
Testing:
-
Mechanical Properties: Perform tensile strength, elongation at break, and modulus measurements on dumbbell-shaped specimens according to relevant ASTM standards.
-
Hardness: Measure the Shore A hardness of the cured samples.
-
Crosslink Density: Determine the crosslink density by swelling tests in a suitable solvent (e.g., toluene).
-
Figure 2: Workflow for comparative performance evaluation.
Environmental, Health, and Safety Considerations
The manufacturing and use of triazine derivatives require careful consideration of environmental, health, and safety (EHS) aspects. While specific data for this compound is limited, information on related triazine compounds, particularly herbicides, suggests that their persistence and potential for aquatic toxicity should be evaluated.[6]
-
Waste Disposal: The synthesis process will generate waste streams containing residual solvents, salts, and potentially unreacted triazine compounds. Proper treatment and disposal of this waste in accordance with local regulations are crucial to minimize environmental impact. The cost of waste management should be factored into the overall cost analysis.
-
Toxicity: The toxicological profile of this compound should be thoroughly assessed. Handling procedures should be in place to minimize worker exposure through inhalation, skin contact, or ingestion.
Conclusion and Recommendations
This compound presents itself as a potentially valuable alternative to existing crosslinking agents, particularly in applications where a balance of flexibility, impact strength, and thermal stability is required.
Cost: The manufacturing cost will be heavily influenced by the price of raw materials, particularly propylamine, and the efficiency of the synthesis process. A detailed process optimization and scale-up study would be necessary to determine its economic viability against high-volume crosslinkers like TAIC.
Benefit: The unique structural feature of the propyl group suggests the potential for modified reactivity and improved compatibility in certain polymer systems. This could translate to performance advantages in specific niche applications.
Recommendation: For researchers and drug development professionals exploring novel polymer formulations, this compound warrants further investigation. The provided experimental protocols offer a framework for a direct, data-driven comparison with established alternatives. A thorough evaluation of its performance benefits in a target application, weighed against a more precise determination of its manufacturing cost, will ultimately determine its commercial potential.
References
-
[Beilstein Journal of Organic Chemistry - Synthesis of new pyrazolo[2][3][7]triazines by cyclative cleavage of pyrazolyltriazenes]([Link])
Sources
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. indiamart.com [indiamart.com]
- 3. indiamart.com [indiamart.com]
- 4. mordorintelligence.com [mordorintelligence.com]
- 5. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propylamine, 98% 107-10-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. dir.indiamart.com [dir.indiamart.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
Understanding the Hazard Profile: A Prudent First Step
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data for analogous triazinane-trione derivatives, 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione should be handled as a substance with the potential for the following hazards:
-
Acute Oral Toxicity : Analogous compounds are classified as harmful if swallowed.[1][2][3][4] Ingestion can lead to adverse health effects, and immediate medical attention should be sought if this occurs.[1][2]
-
Organ Toxicity : There is evidence to suggest that prolonged or repeated exposure to similar compounds may cause organ damage.[4]
-
Environmental Hazard : Some related triazine compounds are toxic to aquatic life with long-lasting effects. Therefore, direct release into the environment is to be strictly avoided.[1][5]
Given these potential hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity.
Pre-Disposal Checklist: Preparing for Safe Egress
Proper preparation is the cornerstone of safe chemical disposal. Before beginning the waste collection process, ensure the following are in place:
-
Designated Satellite Accumulation Area (SAA) : A specific area within the laboratory should be designated for the collection of hazardous waste.[6] This area must be clearly marked and away from general laboratory traffic.
-
Appropriate Personal Protective Equipment (PPE) : At a minimum, this includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
-
Correct Waste Container : The container must be compatible with the chemical waste.[9][10] For this compound, a high-density polyethylene (HDPE) or other suitable plastic container is recommended.[6] The container must have a secure, tightly-fitting lid.[9][10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Waste Segregation: The Principle of Incompatibility
A critical aspect of chemical waste management is the segregation of incompatible materials.[10] 1,3,5-triazinane-2,4,6-trione derivatives can be incompatible with a range of substances.[11]
Table 1: Incompatible Material Classes
| Incompatible With | Rationale |
| Strong Oxidizing Agents | Can lead to vigorous exothermic reactions.[2][11] |
| Strong Acids and Bases | Can initiate polymerization reactions.[2][11] |
| Amines, Alcohols, Aldehydes | Can react exothermically.[11] |
Therefore, waste containing this compound should be collected in a dedicated container and not mixed with other waste streams unless their compatibility is certain.
Waste Collection Procedure
-
Label the Waste Container : Before adding any waste, affix a hazardous waste label to the container.[6][9] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Harmful if Swallowed").
-
The date of accumulation.
-
-
Transfer the Waste : Carefully transfer the waste into the labeled container. If the waste is a solid, use a clean scoop or spatula. If it is a liquid, pour carefully to avoid splashing. For cleaning contaminated labware, use a minimal amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
Secure the Container : Tightly close the container immediately after adding waste.[6][9][10] This prevents the release of vapors and potential spills.
-
Store in SAA : Place the closed container in the designated Satellite Accumulation Area.
Disposal Pathway Decision Matrix
The ultimate disposal of the collected waste must be handled by a licensed chemical waste management facility.[7][8] Direct disposal into drains or regular trash is strictly prohibited.[1][6]
Caption: Disposal workflow for this compound.
Emergency Procedures: Preparedness for Contingencies
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill : If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[1]
-
Collect and Dispose : Carefully scoop the absorbent material into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Exposure Response
-
Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical advice.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2] Never give anything by mouth to an unconscious person.[1]
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory practice. By understanding the potential hazards, adhering to the detailed protocols for collection and segregation, and being prepared for emergencies, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of chemical waste.
References
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)
- 4 - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)
- SDS - Safety D
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
- 2,4,6-triallyloxy-1,3,5-triazine - Registr
- Safe Chemical Waste Disposal. (n.d.). Fisher Scientific.
- Prudent Disposal Procedures for 1,3,5-Triethyl-1,3,5-triazinane. (n.d.). Benchchem.
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione CAS 1025-15-6 | 816113. (n.d.). Merck.
- 1,3,5-triazinane-2,4,6-trione - CAS. (n.d.). Axios Research.
- 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6. (2025). ChemicalBook.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione. (n.d.). CymitQuimica.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2023). MDPI.
- Chemical Waste Procedures. (n.d.). University of Illinois Division of Research Safety.
- 2,4,6-Triallyloxy-1,3,5-triazine - Safety D
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. fishersci.com [fishersci.com]
- 3. sorbtech.com [sorbtech.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. echa.europa.eu [echa.europa.eu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
Comprehensive Safety and Handling Guide for 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione
This guide provides essential safety protocols and operational procedures for the handling and disposal of 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione. The information herein is synthesized from established safety data for structurally similar triazine compounds to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Understanding the Hazard Profile
Key Potential Hazards:
-
Dermal Toxicity: May be harmful or fatal in contact with skin.[4][5]
-
Eye and Skin Irritation: May cause serious eye and skin irritation.[2][6]
-
Respiratory Irritation: Dust or vapors may cause respiratory irritation.[3]
These hazards necessitate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact, which could lead to irritation or toxic absorption. Gloves must be inspected before use and disposed of properly after handling the compound.[7] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes, dust, or vapors that can cause serious eye irritation or damage.[7][8] |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used in cases of inadequate ventilation or when generating dust or aerosols, to prevent respiratory tract irritation.[8][9] |
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Donning Procedure:
-
Lab Coat: Ensure it is fully buttoned.
-
Respirator: Perform a seal check to ensure a proper fit.
-
Eye Protection: Place securely over the eyes or respirator.
-
Gloves: Pull gloves on, ensuring the cuffs of the lab coat are tucked inside.
Doffing Procedure (to minimize contamination):
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outer surface.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye Protection: Handle by the arms to remove.
-
Respirator: Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][7]
Operational Plan: Handling and Spill Response
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Avoid Inhalation and Contact: Avoid breathing dust, vapor, mist, or gas.[1][3] Avoid contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][3][4]
In the event of a spill, follow these steps immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep or scoop up the material to avoid creating dust.[7] For liquid spills, use an inert absorbent material.[1]
-
Collection: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[1][10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Caption: Spill Response Workflow.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the chemical through a licensed chemical destruction plant.[2][8] One common method is controlled incineration with flue gas scrubbing.[2][8] Do not discharge to sewer systems.[8]
-
Contaminated Materials: Any materials contaminated with this compound, including PPE, absorbent materials, and empty containers, should be treated as hazardous waste.
-
Containers: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[2][8] The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[8]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[4][5]
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3] |
Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.[1]
References
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)
- 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)
- 1,3,5-Triazine SDS, 290-87-9 Safety D
- SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019-01-24). Synerzine.
- SDS - Safety D
- 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6. (2025-09-25). ChemicalBook.
- 1,3,5-Triacryloyl-hexahydro-s-triazine (English) AAA TCI MSDS A2.0. TCI.
- TRIAZINES. New Jersey Department of Environmental Protection.
- 1,3,5-Triazine - Safety D
- SAFETY D
- SAFETY D
- SAFETY D
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. echemi.com [echemi.com]
- 3. sorbtech.com [sorbtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. dep.nj.gov [dep.nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. synerzine.com [synerzine.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
